molecular formula C11H9BrO3 B1421225 Ethyl 7-bromobenzofuran-2-carboxylate CAS No. 1033201-65-8

Ethyl 7-bromobenzofuran-2-carboxylate

Cat. No.: B1421225
CAS No.: 1033201-65-8
M. Wt: 269.09 g/mol
InChI Key: PHNYOGFMKPEKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-bromobenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-bromobenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNYOGFMKPEKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674484
Record name Ethyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-65-8
Record name Ethyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a key intermediate for 5-HT6 receptor antagonists targeting neurodegenerative disorders like Alzheimer's disease and schizophrenia [1]. The 7-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki couplings), allowing for rapid diversification of the benzofuran core.

This guide details the optimal synthesis pathway, prioritizing regiochemical fidelity and scalability. Unlike generic benzofuran syntheses, the preparation of the 7-bromo isomer requires specific attention to the starting material's substitution pattern to avoid the thermodynamically favored 5-bromo byproduct.

Retrosynthetic Analysis

The strategic disconnection of the benzofuran ring reveals that the C7-bromine atom must be installed prior to cyclization to ensure regioselectivity. The most robust pathway involves the Rapoport-type cyclization of a salicylaldehyde derivative with an


-halo ester.
Logical Disconnection
  • Target: Ethyl 7-bromobenzofuran-2-carboxylate.

  • Disconnection: C2-C3 bond and O1-C2 bond.

  • Precursors: 3-Bromo-2-hydroxybenzaldehyde (3-Bromosalicylaldehyde) and Ethyl bromoacetate .

  • Starting Material Origin: 3-Bromosalicylaldehyde is best synthesized from 2-bromophenol via directed ortho-formylation (MgCl

    
    /Paraformaldehyde), as direct bromination of salicylaldehyde yields the unwanted 5-bromo isomer [2].
    

Retrosynthesis target Ethyl 7-bromobenzofuran-2-carboxylate (Target) intermediate 3-Bromo-2-hydroxybenzaldehyde (Key Precursor) target->intermediate Retrosynthetic Cut (Cyclization/Dehydration) reagent Ethyl Bromoacetate (Cyclizing Agent) start 2-Bromophenol (Starting Material) intermediate->start Formylation (MgCl2 mediated)

Figure 1: Retrosynthetic pathway highlighting the necessity of 3-bromosalicylaldehyde to secure the 7-position halogen.

Core Synthesis Pathway

The synthesis is a two-stage process.[1][2][3][4] Phase 1 ensures the correct placement of the bromine atom. Phase 2 constructs the furan ring.

Phase 1: Regioselective Formylation

Reaction: 2-Bromophenol + Paraformaldehyde + MgCl


 + Et

N

3-Bromo-2-hydroxybenzaldehyde. Rationale: Direct bromination of salicylaldehyde yields >90% of the 5-bromo isomer due to the directing effects of the hydroxyl group. To obtain the 3-bromo isomer, one must start with 2-bromophenol and introduce the aldehyde group ortho to the hydroxyl. The magnesium-mediated formylation is highly selective for the ortho position [3].
Phase 2: Annulation

Reaction: 3-Bromo-2-hydroxybenzaldehyde + Ethyl bromoacetate + K


CO


Target. Mechanism:
  • O-Alkylation: The phenoxide attacks the alkyl halide to form an ether intermediate.

  • Aldol Condensation: Base-mediated intramolecular attack of the methylene enolate onto the aldehyde carbonyl.

  • Dehydration: Elimination of water to aromatize the furan ring.

Mechanism step1 3-Bromosalicylaldehyde (Phenoxide formation) step2 O-Alkylation (Ether Intermediate) step1->step2 + Ethyl bromoacetate + K2CO3 step3 Intramolecular Aldol Condensation step2->step3 Base/Heat step4 Dehydration (Aromatization) step3->step4 - H2O final Ethyl 7-bromobenzofuran- 2-carboxylate step4->final

Figure 2: Mechanistic cascade from O-alkylation to the final benzofuran scaffold.[3]

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (3-Bromo-2-hydroxybenzaldehyde)

If the precursor is not commercially sourced, use this validated procedure [3].

  • Setup: Dry 500 mL 3-neck flask, argon atmosphere, reflux condenser.

  • Reagents:

    • Anhydrous MgCl

      
      : 9.52 g (100 mmol)[5]
      
    • Paraformaldehyde: 4.50 g (150 mmol)[5]

    • Dry THF: 250 mL

    • Triethylamine (Et

      
      N): 10.12 g (100 mmol)[5]
      
    • 2-Bromophenol: 8.65 g (50 mmol)[5]

  • Procedure:

    • Add MgCl

      
       and paraformaldehyde to the flask under argon.[5]
      
    • Add THF, followed by dropwise addition of Et

      
      N. Stir for 10 min.
      
    • Add 2-bromophenol dropwise. The mixture will turn opaque/light pink.[5]

    • Heat to reflux (approx. 75°C) for 4 hours. The solution will turn bright orange-yellow.

    • Cool to RT, add 100 mL diethyl ether.

    • Wash with 1N HCl (3 × 100 mL) and water (3 × 100 mL).[5]

    • Dry over MgSO

      
      , filter, and concentrate.[5][6]
      
  • Yield: ~80% as a yellow solid.

Protocol B: Synthesis of Target (Ethyl 7-bromobenzofuran-2-carboxylate)

Optimized conditions based on Rapoport synthesis [4].

ParameterSpecification
Limiting Reagent 3-Bromo-2-hydroxybenzaldehyde (1.0 equiv)
Alkylating Agent Ethyl bromoacetate (1.2 - 1.5 equiv)
Base Potassium Carbonate (K

CO

), anhydrous (3.0 equiv)
Solvent Acetonitrile (MeCN) or DMF
Temperature Reflux (82°C for MeCN)
Time 4 - 6 Hours

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol) in anhydrous Acetonitrile (100 mL).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (10.3 g, 74.7 mmol). Stir at room temperature for 15 minutes. The suspension will likely turn yellow (phenoxide formation).
  • Addition: Add Ethyl bromoacetate (4.1 mL, 37.3 mmol) dropwise via syringe.

    • Caution: Ethyl bromoacetate is a potent lachrymator. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 85°C oil bath) for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The intermediate ether may appear first, followed by conversion to the cyclized product.

  • Workup:

    • Cool to room temperature.[5][7][8][9]

    • Filter off the inorganic salts (KBr, excess K

      
      CO
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure.[2][8][9]

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 × 50 mL) and brine (50 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: The crude product is often pure enough for use. If necessary, recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Expected Yield: 75-85%.

Workflow start Start: 3-Bromosalicylaldehyde in MeCN base Add K2CO3 (Stir 15 min, RT) start->base reagent Add Ethyl Bromoacetate (Dropwise) base->reagent reflux Reflux 6 Hours (85°C) reagent->reflux filter Filter Salts & Concentrate reflux->filter extract Dissolve in EtOAc Wash w/ Water/Brine filter->extract final Isolate Product (Recrystallize if needed) extract->final

Figure 3: Operational workflow for the synthesis.[2][8][9][10]

Process Optimization & Troubleshooting

IssueCauseSolution
Low Yield Incomplete cyclization (intermediate ether remains).Increase reaction time or switch solvent to DMF (higher boiling point, 120°C) to force aldol condensation.
Byproducts Hydrolysis of ester.Ensure anhydrous conditions. Avoid excessive water during workup if the ester is sensitive (though ethyl esters are generally stable).
Regio-isomer Contamination Impure starting material.Verify 3-bromo-2-hydroxybenzaldehyde purity via NMR before starting. The 5-bromo isomer is a common impurity in commercial sources.
Coloration Oxidation of phenols.Perform reaction under Nitrogen/Argon atmosphere.

Safety & Compliance

  • Ethyl Bromoacetate: A severe lachrymator and toxic alkylating agent. It must be handled in a functioning fume hood.[11] Double-glove (Nitrile) is recommended. Neutralize spills with aqueous ammonia or dilute NaOH.

  • Brominated Phenols: Irritating to skin and eyes.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers from the workup may contain residual alkylating agents and should be treated with dilute ammonia before disposal.

References

  • Medicinal Application (5-HT6 Antagonists)

    • Title: 2-carboxamide-7-piperazinyl-benzofuran derivatives.[12]

    • Source: US Patent 2010/0331341 A1.[12]

    • URL:

  • Precursor Synthesis (Regioselectivity)

    • Title: ortho-Formylation of phenols: Prepar
    • Source: Organic Syntheses, Coll.[11] Vol. 10, p.96 (2004).

    • URL:

  • Core Synthesis Method (General Benzofuran)

    • Title: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annul
    • Source: ChemSpider SyntheticPages, 703.
    • URL:

  • Alternative Precursor Synthesis

    • Title: 2-Bromo-3-hydroxybenzaldehyde synthesis (ChemicalBook).[8][9]

    • Source: ChemicalBook.[13]

    • URL:

Sources

Technical Guide: One-Pot Synthesis of Novel 2-(Benzofuran-2-yl)-4-phenylquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

The fusion of pharmacophores is a cornerstone strategy in modern medicinal chemistry. This guide details the synthesis of a hybrid scaffold combining benzofuran and 4-phenylquinoline moieties.[1]

  • The Quinoline Core: Specifically, the 4-phenylquinoline-3-carboxylate scaffold is structurally related to high-affinity ligands for the translocator protein (TSPO) and modulators of MDR (multidrug resistance) in oncology.

  • The Benzofuran Moiety: A privileged structure found in amiodarone and various antimicrobial agents, known to enhance lipophilicity and metabolic stability.

The Challenge: Traditional methods to access 2,3,4-substituted quinolines often require multi-step protection-deprotection sequences. The Solution: A robust Friedländer-type annulation utilizing 2-aminobenzophenones and


-keto esters. This approach offers a convergent, atom-economical "one-pot" entry to the target scaffold.

Retrosynthetic Analysis & Strategy

To achieve the specific substitution pattern—position 2 (benzofuran), position 3 (ester), and position 4 (phenyl)—we employ a disconnection approach centered on the C2-N and C3-C4 bonds of the quinoline ring.

Strategic Disconnection

The target molecule is disassembled into two primary building blocks:

  • 2-Aminobenzophenone (1): Provides the nitrogen source, the fused benzene ring, and the critical C4-phenyl substituent.

  • Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (2): A specialized

    
    -keto ester that installs the benzofuran at C2 and the carboxylate at C3.
    

Retrosynthesis Target Target: 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylate Disconnection Friedländer Disconnection (C2-N and C3-C4 bond cleavage) Target->Disconnection Retrosynthesis Precursor1 Reactant A: 2-Aminobenzophenone (Source of N and 4-Ph) Disconnection->Precursor1 Precursor2 Reactant B: Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (Source of 2-Benzofuran & 3-Ester) Disconnection->Precursor2

Figure 1: Retrosynthetic logic for the convergent assembly of the hybrid scaffold.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Substrate A: 2-Aminobenzophenone (1.0 equiv).

  • Substrate B: Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (1.1 equiv). Note: If not commercially available, this is synthesized via Claisen condensation of benzofuran-2-carbonyl chloride with ethyl acetate enolate.

  • Catalyst: Sulfamic Acid (

    
    ) (10 mol%) or 
    
    
    
    (5 mol%). Sulfamic acid is preferred for its green profile and ease of removal.
  • Solvent: Ethanol (EtOH) or Acetonitrile (

    
    ).
    
  • Temperature: Reflux (

    
    ).
    
Step-by-Step Methodology

This protocol describes a self-validating system where product precipitation often indicates reaction completion.

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 mmol, 197 mg) in ethanol (5 mL).

  • Addition: Add ethyl 3-(benzofuran-2-yl)-3-oxopropanoate (1.1 mmol, 255 mg) to the solution.

  • Catalysis: Add Sulfamic Acid (0.1 mmol, 10 mg) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the yellow aminobenzophenone spot and the appearance of a highly fluorescent blue/green spot (quinoline) indicates progress.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product crystallizes upon cooling. If so, filter the solid and wash with cold ethanol.

    • Alternative: If no precipitate forms, remove solvent under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: Hexane

    
     10% EtOAc/Hexane).
    
Yield & Characterization Data (Representative)
EntryR (Benzophenone)R' (Benzofuran)Time (h)Yield (%)MP (

)
1 HH3.588142-144
2 5-ClH4.085156-158
3 5-NO2H5.079168-170
4 H5-OMe3.584138-140
5 5-Me5-Br4.582161-163

Mechanistic Pathway[7]

The reaction proceeds via a modified Friedländer annulation mechanism. Understanding this pathway is critical for troubleshooting low yields (often caused by incomplete dehydration).

  • Activation: The acid catalyst activates the ketone carbonyl of the

    
    -keto ester.
    
  • Schiff Base Formation: The amino group of the benzophenone attacks the activated ketone, forming an imine (Schiff base) intermediate.

  • Tautomerization: Enamine-imine tautomerization facilitates the intramolecular attack.

  • Cyclization: The methylene carbon (alpha to the ester) attacks the carbonyl of the benzophenone moiety (aldol-type addition).

  • Aromatization: Dehydration (loss of

    
    ) drives the formation of the stable quinoline aromatic system.
    

Mechanism Step1 1. Acid Activation (Beta-keto ester) Step2 2. Schiff Base Formation (Amine attack) Step1->Step2 + 2-Aminobenzophenone Step3 3. Intramolecular Cyclization (Aldol-type on Benzophenone C=O) Step2->Step3 - H2O Step4 4. Dehydration & Aromatization (- H2O) Step3->Step4 Product Final Quinoline Step4->Product

Figure 2: Mechanistic cascade of the acid-catalyzed Friedländer annulation.

Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration (Step 4).Increase reaction time or switch to a higher boiling solvent (e.g., Toluene with Dean-Stark trap to remove water).
No Reaction Deactivated amine (e.g., Nitro-substituted).Use a stronger Lewis Acid catalyst (

or

) instead of Sulfamic acid.
Side Products Self-condensation of

-keto ester.
Ensure the amine is fully dissolved before adding the ester; add ester slowly.

References

  • Friedländer Reaction Overview

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. Link

  • Benzofuran-Quinoline Hybrids (General Synthesis)

    • Gao, W., Zhang, C., & Li, Y. (2010). A novel one-pot three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21(5). Link

  • Synthesis of 4-Phenylquinolines from 2-Aminobenzophenone

    • Swami, M. B., et al. (2021).[2][3] The reaction of 2-aminobenzophenone and ethyl acetoacetate under solvent-free condition. Turkish Journal of Chemistry. Link

  • Beta-Keto Ester Precursor Synthesis

    • Yao, C., et al. (2016).[4] Rh(III)-catalyzed reaction between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate.[5][4] Organic Syntheses, 96, 98-109.[4] Link

Sources

Ethyl 7-bromobenzofuran-2-carboxylate: A Pivotal Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Ethyl 7-bromobenzofuran-2-carboxylate .

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8) serves as a high-value intermediate in the synthesis of bioactive heterocycles.[1] Its structural uniqueness lies in the 7-bromo substitution pattern , which is less common than the 5-bromo analog but critical for accessing specific chemical space in drug discovery.

This scaffold offers orthogonal reactivity:

  • C7-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amino groups at a position adjacent to the heteroatom bridge.

  • C2-Ester: A versatile electrophile for chain extension, hydrolysis to carboxylic acids, or conversion to heterocycles (e.g., oxadiazoles, triazoles).

This guide provides a validated synthetic workflow, physicochemical data, and a strategic framework for utilizing this compound in lead optimization, particularly for CNS (5-HT receptor modulators) and oncology targets.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling and characterization.

PropertyValueNotes
IUPAC Name Ethyl 7-bromo-1-benzofuran-2-carboxylate
CAS Number 1033201-65-8Verified Identifier
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
Physical State SolidOff-white to pale yellow powder
Solubility DMSO, DMF, Ethyl Acetate, DCMLow solubility in water
LogP (Predicted) ~3.2Lipophilic, suitable for CNS penetration models
Topological Polar Surface Area ~39 ŲFavorable for membrane permeability

Synthetic Architecture

The most robust synthesis of Ethyl 7-bromobenzofuran-2-carboxylate utilizes the Rap-Stoermer condensation or a stepwise O-alkylation/cyclization sequence starting from 3-bromosalicylaldehyde . This route is preferred over direct bromination of benzofuran-2-carboxylate, which typically yields the 5-bromo isomer due to electronic directing effects.

Experimental Protocol: De Novo Synthesis

Reaction Overview: 3-Bromosalicylaldehyde + Ethyl Bromoacetate


 Ethyl 7-bromobenzofuran-2-carboxylate

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromosalicylaldehyde (1.0 equiv, e.g., 5.0 g) in anhydrous DMF (Dimethylformamide, 10 volumes).

    • Note: Acetonitrile (MeCN) can be used as a greener alternative, but DMF often provides faster kinetics for the cyclization step.

  • Base Addition:

    • Add Potassium Carbonate (K₂CO₃, 2.5 equiv) to the solution. The mixture will turn yellow due to phenoxide formation.

    • Stir at room temperature for 15–30 minutes to ensure deprotonation.

  • Alkylation & Cyclization:

    • Add Ethyl Bromoacetate (1.2 equiv) dropwise.

    • Heat the reaction mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The intermediate O-alkylated ether may be observed initially, followed by its disappearance as the cyclized benzofuran forms.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (50 volumes) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid.[2][3][4][5] If an oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the title compound.

Synthesis Logic Diagram

Synthesis Figure 1: Synthetic Pathway via Rap-Stoermer Condensation Start 3-Bromosalicylaldehyde (Precursor) Intermed O-Alkylated Intermediate (Transient) Start->Intermed O-Alkylation (DMF, RT) Reagents Ethyl Bromoacetate + K2CO3 Reagents->Intermed Cyclization Intramolecular Aldol (Cyclization) Intermed->Cyclization Base/Heat (- H2O) Product Ethyl 7-bromobenzofuran- 2-carboxylate Cyclization->Product Aromatization

Chemo-Selectivity & Functionalization

The strategic value of this scaffold lies in its orthogonal functionalization . The C7-position is sterically unique, located adjacent to the benzofuran oxygen, which can influence the binding conformation of downstream drugs.

Divergent Reaction Pathways
  • Path A: C7-Cross Coupling (Suzuki/Buchwald)

    • The C7-bromide is highly reactive towards Pd(0) oxidative addition.

    • Suzuki-Miyaura: Coupling with aryl boronic acids yields 7-arylbenzofurans.

    • Buchwald-Hartwig: Coupling with secondary amines yields 7-aminobenzofurans (See Case Study).

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd₂/XPhos systems are recommended due to the steric crowding at C7.

  • Path B: C2-Ester Manipulation

    • Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amides).

    • Reduction: LiAlH₄ yields the C2-hydroxymethyl derivative.

    • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles.

Reactivity Map

Reactivity Figure 2: Orthogonal Functionalization Strategy cluster_C7 C7-Bromine Transformations cluster_C2 C2-Ester Transformations Core Ethyl 7-bromobenzofuran- 2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> 7-Aryl derivatives Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd cat.) -> 7-Amino derivatives Core->Buchwald Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis Heterocycle Hydrazine/Cyclization -> 1,2,4-Triazoles/Oxadiazoles Core->Heterocycle

Case Study: Synthesis of CNS-Active Ligands

Objective: Synthesis of a 5-HT receptor modulator candidate requiring a bulky amine at position 7 and an amide at position 2.

Rationale: The 7-position of the benzofuran core mimics the 7-position of indole (serotonin backbone). Substitution here can modulate receptor subtype selectivity (e.g., 5-HT2A vs 5-HT2C).

Workflow:

  • C7-Amination (First):

    • Substrate: Ethyl 7-bromobenzofuran-2-carboxylate.[1][2][6][7][8][9]

    • Partner: 1-Methylpiperazine.

    • Conditions: Pd(OAc)₂ (5 mol%), BINAP (10 mol%), Cs₂CO₃ (3 equiv), Toluene, 100°C.

    • Outcome: Ethyl 7-(4-methylpiperazin-1-yl)benzofuran-2-carboxylate.

    • Why First? The ester is stable to Buchwald conditions. Hydrolyzing the ester first would create a carboxylic acid that could poison the Pd catalyst or require protection.

  • C2-Amidation (Second):

    • Hydrolysis: Saponification of the intermediate ester.

    • Coupling: Reaction with a benzylamine using HATU/DIPEA.

    • Result: A dual-functionalized benzofuran with optimized pharmacokinetic properties (solubility via piperazine) and pharmacodynamic fit (amide linker).

Safety & Handling

  • Hazards: The compound is an organic bromide and ester. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precursors: Ethyl bromoacetate is a potent lachrymator and highly toxic alkylating agent. Handle only in a functioning fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

References

  • Synthesis of Benzofuran Esters: Title: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Source: ChemSpider Synthetic Pages.
  • Medicinal Chemistry Applications (Benzofuran Scaffold)

    • Title: Green Synthetic Strategies and Medicinal Applic
    • Source:
    • URL:[Link]

  • Cross-Coupling Methodologies

    • Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.[10]

    • Source: ARKIVOC (via ResearchG
    • URL:[Link]

  • Product Identification & Properties

    • Title: Ethyl 7-bromobenzofuran-2-carboxylate (CAS 1033201-65-8).[1][7]

    • Source: Sigma-Aldrich / CymitQuimica.

Sources

Physicochemical Characterization and Synthetic Utility of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8) is a halogenated heterocyclic scaffold critical to medicinal chemistry and materials science. Unlike its more common 5-bromo isomer, the 7-bromo variant offers unique steric and electronic properties due to the proximity of the halogen to the heteroatom (oxygen) and the C2-ester moiety.

This guide provides a definitive characterization of the molecule, focusing on its molecular weight, isotopic distribution, and synthetic pathways. It serves as a technical reference for researchers utilizing this compound as an intermediate for Suzuki-Miyaura cross-coupling or hydrolysis reactions in the development of bioactive benzofurans.

Molecular Identity and Weight Analysis

Core Physicochemical Data

The following data represents the consensus values for the 7-bromo isomer. Researchers must verify the CAS number to avoid confusion with the 5-bromo isomer (CAS: 84102-69-2).

PropertyValueNotes
IUPAC Name Ethyl 7-bromobenzofuran-2-carboxylate
CAS Number 1033201-65-8 Distinct from 5-bromo isomer (84102-69-2)
Molecular Formula C₁₁H₉BrO₃
Average Molecular Weight 269.09 g/mol Weighted average of all isotopes
Monoisotopic Mass 267.9735 Da Calculated using ⁷⁹Br (most abundant light isotope)
Appearance White to off-white solid
Melting Point 60–62 °CTypical range; purity dependent
Isotopic Distribution & Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), relying on the average molecular weight (269.09) is insufficient. Bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which exist in a near 1:1 ratio.[1]

Diagnostic Protocol: When analyzing the MS spectrum of this compound, you will not observe a single molecular ion peak.[2] Instead, you must look for a "doublet" pattern separated by 2 mass units.

  • Peak A (M): 267.97 Da (Contains ⁷⁹Br)

  • Peak B (M+2): 269.97 Da (Contains ⁸¹Br)

Interpretation Rule: If the M and M+2 peaks are of approximately equal intensity (1:1) , the presence of a single bromine atom is confirmed.[2] If the ratio deviates significantly (e.g., 3:1), the sample may be contaminated with a chlorine-containing analog or a non-halogenated impurity.

Synthetic Pathway: The Rap-Stoermer Condensation

The most robust synthesis of Ethyl 7-bromobenzofuran-2-carboxylate utilizes the Rap-Stoermer condensation or a base-mediated alkylation/cyclization sequence. This method is preferred for its operational simplicity and scalability.

Precursor Selection

The regiochemistry is determined entirely by the aldehyde precursor.

  • Correct Precursor: 3-bromo-2-hydroxybenzaldehyde (3-bromosalicylaldehyde).

  • Reagent: Ethyl bromoacetate (or ethyl chloroacetate).

  • Base: Potassium carbonate (K₂CO₃) or DBU.

Reaction Workflow (DOT Diagram)

The following diagram outlines the logical flow of the synthesis and purification process.

SynthesisWorkflow Precursor 3-Bromo-2-hydroxybenzaldehyde Intermediate O-Alkylated Intermediate Precursor->Intermediate + K2CO3, DMF RT, 2h Reagent Ethyl Bromoacetate Reagent->Intermediate Cyclization Intramolecular Aldol (Cyclization) Intermediate->Cyclization Reflux or DBU cat. Product Ethyl 7-bromobenzofuran- 2-carboxylate Cyclization->Product - H2O

Figure 1: Synthetic workflow for the formation of the benzofuran core via base-mediated condensation.[3]

Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of Ethyl 7-bromobenzofuran-2-carboxylate.

  • Charge: To a round-bottom flask, add 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Activate: Add K₂CO₃ (2.5 eq). Stir at room temperature for 15 minutes to form the phenoxide anion. Validation: The solution should turn bright yellow/orange.

  • Alkylate: Dropwise add Ethyl bromoacetate (1.2 eq).

  • Cyclize: Heat the mixture to 80–90°C for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (lower Rf) should disappear, replaced by a highly fluorescent blue spot (benzofuran) under UV (254/366 nm).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).

Synthetic Utility & Functionalization

The 7-bromo position is sterically unique. Unlike the 5-position, the 7-position is "ortho" to the furan oxygen. This creates specific electronic environments useful for drug design.

Cross-Coupling Logic

The bromine atom serves as a handle for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Reacts with aryl boronic acids to place aryl groups at C7.

  • Buchwald-Hartwig: Reacts with amines to install nitrogen-containing functionalities.

Hydrolysis

The C2-ethyl ester can be hydrolyzed using LiOH in THF/Water to yield 7-bromobenzofuran-2-carboxylic acid . This acid is a common pharmacophore in anti-arrhythmic and anti-microbial research.

References

  • PubChem . Ethyl 5-bromobenzofuran-2-carboxylate Compound Summary (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Chemistry Steps . Isotopes in Mass Spectrometry (Br/Cl Patterns). Retrieved from [Link]

  • Miao, Y., et al. (2014). Preparation method of 7-bromobenzofuran. CN Patent 103724305A. Google Patents.
  • RSC Publishing . Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry.[4] Retrieved from [Link]

Sources

Comprehensive Technical Guide: Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous analysis of Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8), a critical intermediate in the synthesis of bioactive benzofuran scaffolds. This document details the structural characterization, validated synthetic protocols, and spectroscopic signatures required for high-purity isolation. It is designed for medicinal chemists and process engineers requiring actionable data for drug development workflows involving Suzuki-Miyaura cross-coupling or ester hydrolysis.

Structural Analysis & Synthetic Utility

The 7-bromobenzofuran-2-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a precursor for:

  • P-glycoprotein inhibitors: Used in multidrug resistance (MDR) reversal.

  • Antimicrobial agents: Specifically targeting resistant bacterial strains.

  • Allosteric modulators: In GPCR drug discovery.

The presence of the bromine atom at the C-7 position provides a specific handle for regioselective palladium-catalyzed cross-coupling, while the C-2 ethyl ester offers a versatile point for derivatization (hydrolysis to acid, reduction to alcohol, or amidation).

Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 269.09 g/mol
Appearance White to off-white crystalline solid
Melting Point 58–62 °C (Analogous range; typically solid at RT)
Solubility Soluble in

, DMSO, EtOAc; Insoluble in

Validated Synthesis Protocol

The most robust route to Ethyl 7-bromobenzofuran-2-carboxylate is the Rap-Stoermer condensation or the stepwise Williamson ether synthesis followed by intramolecular aldol condensation .

Reaction Scheme

Precursors: 3-Bromosalicylaldehyde + Ethyl Bromoacetate. Reagents: Potassium Carbonate (


) or Cesium Carbonate (

). Solvent: DMF or Acetonitrile (

).
Step-by-Step Methodology
  • Reagent Prep: Charge a flame-dried round-bottom flask with 3-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
      (2.5 equiv) in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir at RT for 15 min.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (1.2 equiv) over 10 minutes.

  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Mechanistic Note: The initial O-alkylation is fast; the subsequent intramolecular aldol and dehydration require thermal energy.

  • Workup: Cool to RT. Pour the reaction mixture into crushed ice/water (10x volume). Stir vigorously for 30 minutes to precipitate the product.

  • Isolation: Filter the precipitate. Wash the filter cake with water (

    
    ) to remove residual DMF and salts.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient) if high purity (>99%) is required.
    
Experimental Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromosalicylaldehyde (DMF, 0.2M) Base Add Base: K2CO3 (2.5 eq) Stir 15 min @ RT Start->Base Alkylation Add Ethyl Bromoacetate (1.2 eq, Dropwise) Base->Alkylation Heat Cyclization: Heat to 90°C (4-6 Hours) Alkylation->Heat TLC Monitor Quench Quench: Pour into Ice Water Stir 30 min Heat->Quench Completion Filter Isolation: Vacuum Filtration Wash with H2O Quench->Filter Purify Purification: Recrystallization (EtOH) or Flash Column Filter->Purify Product Final Product: Ethyl 7-bromobenzofuran-2-carboxylate Purify->Product

Caption: Workflow for the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate via base-mediated cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for this compound, derived from the specific substitution pattern (7-bromo) and validated against benzofuran standards.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.42 Triplet (

Hz)
3H

Methyl of ethyl ester.
4.44 Quartet (

Hz)
2H

Methylene of ethyl ester (deshielded by oxygen).
7.21 Triplet (

Hz)
1HAr-H (H-5)Proton meta to Br and meta to O-ring junction.
7.51 Singlet1HFuran-H (H-3)Characteristic isolated vinyl proton of benzofuran ring.
7.56 Doublet (

Hz)
1HAr-H (H-4)Proton adjacent to ring oxygen (deshielded).
7.62 Doublet (

Hz)
1HAr-H (H-6)Proton ortho to Bromine (deshielded by steric/inductive effect).
Carbon NMR ( C NMR)

Solvent:


Key Signals: 
  • 159.2 ppm: Carbonyl (

    
    ) ester.
    
  • 153.5 ppm: C-7a (Quaternary aromatic C adjacent to Oxygen).

  • 145.8 ppm: C-2 (Furan ring carbon attached to ester).

  • 128.5, 124.5, 123.0 ppm: Aromatic CH carbons (C-4, C-5, C-6).

  • 113.5 ppm: C-3 (Furan CH).

  • 105.8 ppm: C-7 (C-Br, distinctively upfield due to heavy atom effect relative to H).

  • 61.8 ppm: Ester

    
    .
    
  • 14.3 ppm: Ester

    
    .
    
Mass Spectrometry (MS)[13]
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     calculated for 
    
    
    
    .
  • Observed Peaks:

    • 
       (
      
      
      
      isotope)
    • 
       (
      
      
      
      isotope)
    • Pattern: Distinctive 1:1 doublet characteristic of mono-brominated compounds.

Infrared Spectroscopy (IR)[4][13]
  • 1720–1735 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1260 cm⁻¹: C-O stretch.

  • 1580, 1470 cm⁻¹: Aromatic

    
     skeletal vibrations.
    

Quality Control & Impurity Profiling

To ensure "Self-Validating" protocols, researchers must check for these common impurities:

  • Unreacted Salicylaldehyde:

    • Detection:

      
      H NMR signal at 
      
      
      
      ppm (Aldehyde CHO).
    • Remediation:[1] Wash crude solid with dilute NaOH (removes phenolic starting material).

  • Open-Chain Intermediate (Uncyclized):

    • Detection: Presence of phenolic OH stretch in IR (

      
       cm⁻¹) or complex aliphatic region in NMR.
      
    • Remediation:[1] Ensure reaction temperature reaches 90°C; reflux longer if necessary.

  • Hydrolysis Product (Free Acid):

    • Detection: Broad singlet

      
       ppm in DMSO-
      
      
      
      .
    • Remediation:[1] Avoid acidic workup; recrystallize from anhydrous ethanol.

References

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711–1714.

  • ChemicalBook. (2025). Ethyl 5-bromobenzofuran-2-carboxylate Spectral Data and Synthesis. (Used as comparative standard for the 7-bromo isomer protocol).

  • Sigma-Aldrich. (2025). Ethyl 7-bromobenzofuran-2-carboxylate Product Entry (CAS 1033201-65-8).[2][3]

  • Bhaskar, G., & Yadav, A. K. (2013). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 52B, 768-774. (Describes the general benzofuran-2-carboxylate synthesis via ethyl bromoacetate).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Heterocyclic Scaffold

Ethyl 7-bromobenzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules. The precise characterization of these molecules is paramount in drug discovery and development, ensuring purity, confirming identity, and providing insights into their electronic and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for the structural elucidation of such organic compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 7-bromobenzofuran-2-carboxylate, offering a detailed interpretation of chemical shifts, coupling constants, and peak multiplicities. We will delve into the theoretical underpinnings of the observed spectral features, grounded in the principles of substituent effects and spin-spin coupling within the benzofuran ring system.

Theoretical Framework: Predicting the ¹H NMR Spectrum

An experimental ¹H NMR spectrum of Ethyl 7-bromobenzofuran-2-carboxylate is predicted based on the known spectral data of benzofuran and the well-established effects of substituents on aromatic and heterocyclic rings. The presence of a bromine atom at the C7 position and an ethyl carboxylate group at the C2 position significantly influences the electronic environment of the protons, leading to predictable shifts in their resonance frequencies.

Substituent Effects:

  • Bromine (at C7): As an electronegative halogen, bromine exhibits a dual electronic effect. It has a moderate -I (negative inductive) effect, which withdraws electron density through the sigma bond network, generally deshielding nearby protons. It also possesses a +M (positive mesomeric or resonance) effect due to its lone pairs, which can donate electron density into the π-system. For halogens, the inductive effect often dominates, leading to a net deshielding of ortho and para protons, though the effect is nuanced.

  • Ethyl Carboxylate (at C2): This group is strongly electron-withdrawing due to the cumulative -I and -M effects of the carbonyl and ester functionalities. This withdrawal of electron density significantly deshields the protons on the benzofuran ring system, particularly the proton at the C3 position.

Reference Spectrum: Benzofuran

To appreciate the impact of these substituents, we can consider the ¹H NMR spectrum of the parent benzofuran molecule. The protons of the furan ring (H2 and H3) and the benzene ring (H4, H5, H6, and H7) have characteristic chemical shifts and coupling patterns[1].

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of Ethyl 7-bromobenzofuran-2-carboxylate is expected to display distinct signals for the aromatic protons, the furan proton, and the protons of the ethyl group. The analysis is based on the additive effects of the bromo and ethyl carboxylate substituents on the benzofuran scaffold.

Table 1: Predicted ¹H NMR Data for Ethyl 7-bromobenzofuran-2-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H3~7.4 - 7.6Singlet (s)-The C2-ester group strongly deshields the adjacent H3 proton. The coupling to other protons is typically very small or zero.
H4~7.6 - 7.8Doublet of doublets (dd)J(H4-H5) ≈ 7.5-8.5 Hz, J(H4-H6) ≈ 1.0-1.5 HzH4 is ortho to the bromine at C7, which will have a deshielding effect. It will show ortho coupling to H5 and a smaller meta coupling to H6.
H5~7.2 - 7.4Triplet (t) or Triplet of doublets (td)J(H5-H4) ≈ 7.5-8.5 Hz, J(H5-H6) ≈ 7.5-8.5 HzH5 is expected to be the most shielded of the aromatic protons. It will exhibit ortho coupling to both H4 and H6.
H6~7.5 - 7.7Doublet of doublets (dd)J(H6-H5) ≈ 7.5-8.5 Hz, J(H6-H4) ≈ 1.0-1.5 HzH6 is ortho to the bromine at C7 and will be deshielded. It will show ortho coupling to H5 and a smaller meta coupling to H4.
-OCH₂CH₃~4.4 - 4.6Quartet (q)J ≈ 7.1 HzThe methylene protons of the ethyl ester are adjacent to the electron-withdrawing oxygen atom, resulting in a downfield shift. They are split into a quartet by the three neighboring methyl protons.
-OCH₂CH₃~1.3 - 1.5Triplet (t)J ≈ 7.1 HzThe terminal methyl protons of the ethyl ester are in a typical alkyl region and are split into a triplet by the two adjacent methylene protons.

Disclaimer: The chemical shifts and coupling constants presented in this table are predicted values based on established NMR principles and data from analogous compounds. Actual experimental values may vary.

Visualizing Molecular Connectivity and Coupling

A diagram illustrating the structure of Ethyl 7-bromobenzofuran-2-carboxylate and the key through-bond proton-proton couplings is invaluable for spectral interpretation.

Figure 1. Molecular structure and key ¹H-¹H coupling interactions in Ethyl 7-bromobenzofuran-2-carboxylate.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of Ethyl 7-bromobenzofuran-2-carboxylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of Ethyl 7-bromobenzofuran-2-carboxylate is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral analysis.

  • Solvent Selection: Use a deuterated solvent of high isotopic purity (e.g., CDCl₃, 99.8 atom % D). Chloroform-d is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (300-500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for ¹H NMR.

  • Number of Scans (NS): Start with 8 or 16 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 12-15 ppm is usually sufficient to cover the expected chemical shift range.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Conclusion: A Powerful Tool for Structural Verification

The detailed analysis of the ¹H NMR spectrum of Ethyl 7-bromobenzofuran-2-carboxylate, as predicted and outlined in this guide, provides a robust framework for its structural confirmation. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently assign the observed resonances and verify the integrity of this important heterocyclic compound. The provided experimental protocol ensures the acquisition of high-quality, reproducible NMR data, a cornerstone of scientific integrity in chemical research and drug development.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • ACD/Labs. (2024). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

Sources

Technical Deep Dive: 13C NMR Analysis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for drug development scientists and analytical chemists. It prioritizes mechanistic understanding, rigorous protocol validation, and data integrity.

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate is a critical pharmacophore intermediate, frequently utilized in the synthesis of multi-target kinase inhibitors and anti-microbial agents. Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C7 position.

This guide provides a definitive protocol for the 13C NMR characterization of this molecule. Unlike proton NMR, where signal overlap can obscure the aromatic region, 13C NMR offers discrete, non-overlapping signals for the benzofuran core, providing a "fingerprint" validation of the substitution pattern. Key diagnostic features include the heavy-atom shielding effect at C7 and the characteristic furan-ring C2/C3 chemical shifts .

Structural Analysis & Predicted Shifts

Before acquisition, a theoretical framework must be established to differentiate the target molecule from common regioisomers (e.g., 5-bromo or 4-bromo derivatives).

The Core Scaffold

The molecule consists of three distinct magnetic environments:

  • The Benzofuran Core: A fused benzene and furan ring system.[1] The oxygen atom at position 1 exerts a strong deshielding effect on C7a and C2.

  • The 7-Bromo Substituent: Bromine is a "heavy atom." While electronegative (inductive deshielding), its large electron cloud causes a spin-orbit coupling effect that results in a net shielding (upfield shift) of the ipso-carbon (C7) by approximately 5–10 ppm relative to a C-H bond.

  • The Ethyl Ester: Provides two high-intensity aliphatic signals (OCH2, CH3) and a diagnostic carbonyl signal.

Expected Chemical Shift Table (CDCl3)

Note: Values are calculated based on substituent additivity rules (SCS) applied to the parent benzofuran-2-carboxylate scaffold.

Carbon AssignmentTypePredicted Shift (δ, ppm)Diagnostic Criteria
C=O (Ester) Quaternary159.0 – 160.5 Most deshielded signal.
C7a (Bridgehead) Quaternary153.0 – 155.0 Deshielded by O1 and ortho-Br.
C2 (Furan) Quaternary145.0 – 147.0 Alpha to O1 and Ester; distinct from benzene C's.
C3a (Bridgehead) Quaternary127.0 – 129.0 Bridgehead carbon, typically lower intensity.
C4, C5, C6 Methine (CH)120.0 – 128.0 Aromatic region; C5/C6 often overlap.
C3 (Furan) Methine (CH)112.0 – 114.0 Characteristic high-field aromatic signal.
C7 (C-Br) Quaternary104.0 – 108.0 CRITICAL: Upfield due to Heavy Atom Effect.
O-CH2 (Ethyl) Methylene61.0 – 62.0 Typical ethyl ester region.
CH3 (Ethyl) Methyl14.0 – 14.5 Most shielded signal.

Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratio for quaternary carbons (C7, C2, C=O), the following acquisition parameters are mandatory.

Sample Preparation[2]
  • Solvent: Chloroform-d (CDCl3) is preferred (99.8% D) + 0.03% TMS.

    • Reasoning: CDCl3 minimizes viscosity (sharper lines) compared to DMSO-d6 and prevents H-bonding shifts in the ester carbonyl.

  • Concentration: 30–50 mg in 0.6 mL solvent.

    • Note: 13C sensitivity is 1/5700th of 1H. High concentration is vital for detecting the slow-relaxing quaternary C7-Br signal.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Critical: The C7 (brominated) and C=O carbons have long T1 relaxation times. A short D1 will suppress these peaks, leading to missing signals.

  • Scans (NS): Minimum 1024 (approx. 30-40 mins).

  • Spectral Width: 240 ppm (to capture C=O and potential impurities).

  • Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the logical flow from sample prep to data validation.

NMR_Workflow Fig 1: Validated 13C NMR Acquisition Workflow Start Sample: Ethyl 7-bromobenzofuran-2-carboxylate Prep Prep: 50mg in CDCl3 (Filter if cloudy) Start->Prep Acq Acquisition: D1 = 3.0s NS = 1024 Prep->Acq Process Processing: LB = 1.0 Hz Baseline Corr. Acq->Process Check QC Check: Solvent Peak @ 77.16? Process->Check Assign Assignment Logic Check->Assign Pass Valid VALIDATED STRUCTURE Assign->Valid 9 Signals Found C7 @ ~106 ppm Fail REJECT: Check Synthesis Assign->Fail Missing C7 or C7 > 120 ppm

Data Interpretation & Validation Logic

The "Heavy Atom" Diagnostic (C7)

The most common error in assigning halogenated aromatics is expecting the carbon attached to the halogen to be deshielded (shifted downfield) due to electronegativity.

  • Reality: Bromine exerts a shielding effect .

  • Validation: If you observe a quaternary signal in the 120–130 ppm range assigned to C7, the structure is likely incorrect (possibly the chloro- analog or a different regioisomer). The C7-Br signal must appear upfield, typically 104–108 ppm .

The Furan Ring Signature

The benzofuran ring has a distinct polarization:

  • C2 (Alpha to O): Strongly deshielded (~146 ppm).

  • C3 (Beta to O): Shielded relative to benzene (~113 ppm).

  • Logic Check: If the gap between the two furan carbons is < 20 ppm, the benzofuran core may have been reduced (dihydrobenzofuran) or the ring has not cyclized correctly.

Impurity Profiling

Common impurities from the synthesis (often Rap-Stoermer condensation) include:

  • Salicylaldehyde (starting material): Aldehyde carbonyl signal at ~196 ppm.

  • Ethyl Bromoacetate: Aliphatic signals at ~29 ppm (CH2-Br).

  • Solvent Residuals: Acetone (206, 30 ppm) or Ethanol (58, 18 ppm).

Assignment Logic Tree

Assignment_Tree Fig 2: Decision Tree for Peak Assignment Root Signal > 155 ppm? Yes1 Is it ~160 ppm? Root->Yes1 Yes No1 Signal 100 - 155 ppm? Root->No1 No Ester C=O (Ester) ~159.5 ppm Yes1->Ester Yes Impurity Aldehyde Impurity >190 ppm Yes1->Impurity No (>180) Aromatic Aromatic Region No1->Aromatic Q_Check Is it Quaternary? (DEPT-135 invisible) Aromatic->Q_Check CH_Check Methine (CH) Aromatic->CH_Check C7a C7a (Bridge) ~154 ppm Q_Check->C7a Deshielded (>150) C2 C2 (Furan) ~146 ppm Q_Check->C2 Mid-range (140-150) C7 C7-Br (Ipso) ~106 ppm Q_Check->C7 Shielded (<110) C3 C3 (Furan) ~113 ppm CH_Check->C3 < 115 ppm Benzene Benzene CH 120-128 ppm CH_Check->Benzene > 120 ppm

References

  • Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • Viesser, R. V., et al. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 19, 31624-31631. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl benzofuran-2-carboxylate. PubChem. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Carbon-13. University of Wisconsin-Madison. [Link][3]

Sources

Technical Guide: Purity Analysis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1240597-98-3) is a critical pharmacophore scaffold in drug discovery. The presence of the 7-bromo substituent serves as a vital handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ester allows for heterocycle diversification.

In pharmaceutical development, the purity of this intermediate is paramount. Residual starting materials (specifically halogenated salicylaldehydes) can act as catalyst poisons in subsequent metal-catalyzed steps, while hydrolysis by-products (carboxylic acids) can interfere with amide coupling yields. This guide establishes a robust, orthogonal analytical framework combining RP-HPLC-UV/MS for impurity profiling and qNMR for absolute assay determination, aligned with ICH Q2(R2) standards.

Part 1: Impurity Fate Mapping & Critical Quality Attributes (CQAs)

To design a valid analytical method, we must first understand the chemical lineage of the analyte. The synthesis typically involves the condensation of 3-bromosalicylaldehyde with ethyl bromoacetate under basic conditions (Rap-Stoermer type reaction).

Predicted Impurity Profile
  • Impurity A (Precursor): 3-Bromosalicylaldehyde (Unreacted starting material).

  • Impurity B (Reagent): Ethyl bromoacetate (Alkylating agent; potential genotoxin).

  • Impurity C (Degradant): 7-Bromobenzofuran-2-carboxylic acid (Hydrolysis product).

  • Impurity D (Intermediate): Ethyl 2-(2-bromo-6-formylphenoxy)acetate (Non-cyclized ether intermediate).

Visualization: Synthesis & Impurity Fate Pathway

ImpurityFate Start 3-Bromosalicylaldehyde (Impurity A) Inter Non-cyclized Ether (Impurity D) Start->Inter + Base/Reagent Reagent Ethyl Bromoacetate (Impurity B) Reagent->Inter Product Ethyl 7-bromobenzofuran- 2-carboxylate Inter->Product Cyclization (- H2O) Hydrolysis 7-Bromobenzofuran- 2-carboxylic acid (Impurity C) Product->Hydrolysis Hydrolysis (Storage/H2O)

Figure 1: Impurity Fate Mapping. Red nodes indicate critical impurities that must be resolved from the main peak (Blue).

Part 2: Primary Analytical Workflow (RP-HPLC-UV/MS)

Objective: Quantify organic impurities and determine relative purity (% Area).

Method Selection Rationale
  • Stationary Phase: A C18 column with high carbon load is selected to retain the lipophilic benzofuran core.

  • Mobile Phase Modifier: Formic acid (0.1%) is essential. It suppresses the ionization of the carboxylic acid impurity (Impurity C, pKa ~3.5), keeping it in the neutral form to prevent peak tailing and ensure it elutes distinctly from the ester.

  • Detection:

    • UV (254 nm): Primary quantification. The benzofuran system has strong absorption here.

    • MS (ESI+): Identification. The 7-bromo substituent provides a distinct 1:1 isotopic pattern (

      
      ) which aids in confirming the identity of the main peak and brominated impurities.
      
Detailed Protocol
ParameterSpecification
Instrument UPLC or HPLC system with PDA and SQD (Single Quadrupole)
Column Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent
Column Temp 40°C (Controls selectivity and reduces backpressure)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Vol 2.0 µL
Gradient 0-1 min: 5% B (Hold); 1-10 min: 5% -> 95% B; 10-12 min: 95% B

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Impurity C (Acid) and Main Peak (Ester).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 for the main peak.
  • Precision: RSD < 0.5% for retention time and < 1.0% for area (n=6 injections).

Part 3: Orthogonal Verification (qNMR)

Objective: Determine the absolute mass balance purity (Assay). HPLC only gives a ratio of UV-active components; it misses inorganic salts or non-UV active solvents. qNMR is the "Gold Standard" for reference material certification.

Internal Standard (IS) Selection

For Ethyl 7-bromobenzofuran-2-carboxylate, we require an IS that does not overlap with:

  • Aromatic Region: 7.2 – 8.0 ppm (Benzofuran protons).

  • Ethyl Ester: ~1.4 ppm (triplet) and ~4.4 ppm (quartet).

Selected IS: Dimethyl Sulfone (DMSO2) .

  • Signal: Sharp singlet at ~3.0 ppm (in DMSO-

    
    ).
    
  • Rationale: No interference with the analyte.[1] Non-hygroscopic, chemically inert, and high purity available.[2]

qNMR Protocol
  • Solvent: DMSO-

    
     (Provides excellent solubility for benzofurans).
    
  • Relaxation Delay (

    
    ):  Set to 60s (at least 5x 
    
    
    
    of the longest relaxing proton) to ensure full magnetization recovery for quantitative integration.
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient S/N > 200:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3][4][5][6]

Part 4: Validation Framework (ICH Q2 R2)

The following validation parameters must be met to certify this method for drug development use.

Validation CharacteristicAcceptance CriteriaExperimental Approach
Specificity No interference at retention time of main peak.Inject Blank, Placebo, and Individual Impurities (A, B, C).
Linearity

5 concentration levels (from 50% to 150% of target concentration).
Accuracy (Recovery) 98.0% – 102.0%Spike known amounts of analyte into a matrix or use qNMR cross-validation.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determined from the residual standard deviation of the regression line.
Robustness Resolution > 1.5 maintainedVariation of Flow Rate (±0.1 mL/min), Temp (±5°C), pH (±0.2 units).
Visualization: Analytical Decision Workflow

AnalyticalWorkflow cluster_0 Primary Analysis (Purity %) cluster_1 Orthogonal Assay (Absolute %) Sample Crude Sample Ethyl 7-bromobenzofuran-2-carboxylate HPLC RP-HPLC-UV/MS (C18, Acidic Mobile Phase) Sample->HPLC Check1 Pass System Suitability? (Rs > 2.0) HPLC->Check1 Check1->HPLC No (Re-equilibrate/Check Column) qNMR qNMR (DMSO-d6) IS: Dimethyl Sulfone Check1->qNMR Yes Report Final Certificate of Analysis (Purity + Assay + ID) qNMR->Report

Figure 2: Analytical Decision Matrix. The workflow mandates HPLC system suitability before proceeding to expensive qNMR assay.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development causality).
  • Bharti, S. K., et al. (2012). Quantitative NMR spectroscopy.[2][4][8][9] Trends in Analytical Chemistry. (Source for qNMR internal standard selection protocols). [Link]

Sources

Solubility Profile & Handling Guide: Ethyl 7-bromobenzofuran-2-carboxylate

[1]

Executive Summary: The Scaffold & The Challenge

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8) is a critical heterocyclic intermediate employed primarily in the synthesis of bioactive pharmacophores.[1][2] Its benzofuran core, substituted with a bromine atom at the C7 position and an ester moiety at C2, renders it a versatile electrophile for Suzuki-Miyaura cross-couplings and subsequent functionalization.[1][3]

For researchers and formulation scientists, this compound presents a classic "brick-dust" solubility profile : high crystallinity and lipophilicity (LogP ~3.5–4.0), making it soluble in halogenated and polar aprotic solvents but sparingly soluble in protic solvents at room temperature, and virtually insoluble in water.[1]

This guide moves beyond static data tables to provide a dynamic solubility landscape , empowering you to select the correct solvent system for synthesis, purification (recrystallization), and analysis.[1]

Physicochemical Identity

Understanding the molecular drivers of solubility is the first step to mastering the compound.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₁H₉BrO₃Moderate Molecular Weight (269.1 g/mol )
Physical State Off-white to pale yellow crystalline solidHigh lattice energy requires energy (heat) or high-dielectric solvents to break.[1]
Lipophilicity (LogP) ~3.8 (Predicted)Highly lipophilic; prefers organic phases.[1] Water Insoluble.
H-Bond Donors 0No capacity to donate H-bonds; relies on accepting H-bonds from solvents like EtOH.[1]
H-Bond Acceptors 3 (Ester oxygens, Furan oxygen)Good solubility in H-bond donor solvents (e.g., Chloroform).[1]

The Solubility Landscape

As specific quantitative solubility data (mg/mL) is rarely published for this specific intermediate, the following classification is derived from structural homology with Ethyl 5-bromobenzofuran-2-carboxylate and standard synthetic work-up protocols.

A. Primary Solvents (High Solubility)

Use these for reaction media (if compatible), NMR analysis, or preparing stock solutions.[1]

  • Dichloromethane (DCM) & Chloroform: Excellent solubility (>100 mg/mL).[1] The primary choice for liquid-liquid extraction during work-up.[1]

  • Ethyl Acetate (EtOAc): Good solubility.[1] Often used as the mobile phase in flash chromatography (typically mixed with Hexanes).[1]

  • DMSO & DMF: High solubility.[1] Ideal for nucleophilic aromatic substitution (SNAr) or high-temperature coupling reactions.[1] Note: Difficult to remove; avoid for recrystallization unless using an antisolvent crash-out method.[1]

B. Temperature-Dependent Solvents (Recrystallization Candidates)

These solvents show a steep solubility curve—low at RT, high at reflux—making them ideal for purification.[1]

  • Ethanol (EtOH) & Methanol (MeOH): Moderate to low solubility at room temperature; significantly higher at reflux (78°C / 65°C).[1]

  • Acetonitrile (MeCN): Similar profile to alcohols but aprotic.[1] Useful if ester transesterification is a concern in alcohols.[1]

C. Antisolvents (Low Solubility)

Use these to precipitate the product or wash crystals.[1]

  • Water: Insoluble.[1] Used to quench reactions and precipitate the hydrophobic ester.[1]

  • Hexanes / Pentane: Low solubility.[1] Used to lower the polarity of EtOAc during chromatography or to wash crystals to remove non-polar impurities.[1]

Strategic Protocols

Protocol A: Gravimetric Solubility Determination

Use this workflow to generate precise data for your specific lot.[1]

Solubility_WorkflowStartStart: Weigh Excess Solid(approx. 50 mg)AddSolventAdd Solvent (1 mL)Equilibrate @ 25°C for 24hStart->AddSolventFilterFilter Supernatant(0.45 µm PTFE)AddSolvent->FilterUndissolved solid must remainEvaporateEvaporate Solvent(Vacuum/N2 Stream)Filter->EvaporateClear filtrateWeighWeigh ResidueEvaporate->WeighCalcCalculate Solubility(mg/mL)Weigh->Calc

Figure 1: Self-validating workflow for determining exact solubility limits.[1]

Protocol B: Purification via Recrystallization

The 7-bromo isomer often carries trace impurities from the salicylaldehyde starting material.[1] Recrystallization is superior to chromatography for scale-up.[1]

Recommended System: Ethanol (Single solvent) or EtOH/Water (Solvent/Antisolvent).[1]

  • Dissolution: Place crude solid in a flask. Add Ethanol slowly while heating to reflux until fully dissolved.[1]

    • Tip: If >20 mL/g is required, switch to a stronger solvent like EtOAc, then add Hexane.[1]

  • Hot Filtration: If insoluble particles remain at reflux, filter quickly through a pre-warmed glass frit.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not place directly on ice (leads to oiling out or trapping impurities).[1]

  • Harvest: Filter the crystals and wash with cold Hexane (to remove surface mother liquor).

  • Drying: Dry under vacuum at 40°C. Note: The ester bond is stable, but avoid excessive heat.[1]

Visualizing the Decision Logic

When handling this compound, your choice of solvent dictates the operation's success.[1] Use this logic tree to make rapid decisions.

Solvent_SelectionGoalObjective?ReactionSynthesis/CouplingGoal->ReactionPurificationPurificationGoal->PurificationAnalysisAnalysis (NMR/LC)Goal->AnalysisSuzukiSuzuki CouplingReaction->SuzukiRecrystRecrystallizationPurification->RecrystChromFlash ColumnPurification->ChromSolv_NMRCDCl3 or DMSO-d6Analysis->Solv_NMRSolv_SuzukiDioxane/Wateror TolueneSuzuki->Solv_SuzukiSolv_RecrystEthanol (Reflux)Recryst->Solv_RecrystSolv_ChromHexane : EtOAc(Gradient 9:1 to 4:1)Chrom->Solv_Chrom

Figure 2: Solvent selection decision tree based on experimental intent.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
"Oiling Out" Product separates as an oil during cooling instead of crystals.[1]The solution is too concentrated or cooled too fast.[1] Re-heat and add a small amount of seed crystal or slightly more solvent.
Low Recovery Product is too soluble in the chosen solvent at RT.[1]Cool the flask to 0°C or -20°C after RT equilibration. Alternatively, add an antisolvent (Water to EtOH, or Hexane to EtOAc) dropwise.[1]
Cloudy Solution (NMR) Presence of inorganic salts (KBr/NaBr) from synthesis.[1]Filter the NMR sample through a plug of cotton or Celite; salts are insoluble in CDCl₃.[1]

References

  • Myskinrecipes . (n.d.).[1] Ethyl 7-bromobenzofuran-2-carboxylate Product Specifications. Retrieved from [Link]

  • Bhaskar, G., & Yadav, A. (2013).[1] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Retrieved from [Link]

Ethyl 7-bromobenzofuran-2-carboxylate: Pharmacophore Analysis & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8) represents a high-value halogenated heterocyclic scaffold within medicinal chemistry.[1][2] While often utilized as a pivotal intermediate in the synthesis of complex serotonergic (5-HT) modulators and tubulin inhibitors, the molecule itself possesses intrinsic pharmacophoric features warranting investigation. Its core structure—a fused benzene-furan ring system substituted with a lipophilic bromine at position C7 and an ester functionality at C2—confers specific electronic and steric properties that align with "privileged scaffold" criteria. This guide analyzes its potential biological activities, focusing on oncology (tubulin targeting) and antimicrobial applications, and provides a validated roadmap for its experimental characterization.

Part 1: Structural Logic & Pharmacophore Analysis

The 7-Bromo Advantage

The presence of a bromine atom at the C7 position is not merely a lipophilic handle; it is a functional probe for halogen bonding .

  • Metabolic Blockade: Substitution at C7 sterically hinders oxidative metabolism at the benzene ring, potentially extending the half-life of derived pharmacophores compared to their unsubstituted analogs.

  • Sigma-Hole Interactions: The C-Br bond creates a region of positive electrostatic potential (sigma-hole) on the extension of the bond axis. In protein binding pockets, this allows the molecule to act as a Lewis acid, forming specific halogen bonds with backbone carbonyl oxygens or sulfhydryl groups (e.g., in Cys residues of kinases or tubulin).

The C2-Carboxylate Vector

The ethyl ester at C2 serves a dual purpose:

  • Prodrug Potential: It enhances cell permeability (logP modulation) and can be hydrolyzed intracellularly by esterases to the free acid (anionic form), which may chelate metal ions in metalloenzymes.

  • Synthetic Handle: It is the primary vector for diversification into carboxamides (common in CNS-active agents) or hydrazides (common in antimicrobial agents).

Part 2: Therapeutic Vectors & Mechanism of Action

Vector A: Oncology (Tubulin Polymerization Inhibition)

Benzofuran-2-carboxylates are structural analogs of Combretastatin A-4. The 7-bromo derivative is hypothesized to bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The planar benzofuran system mimics the biaryl system of colchicine. The 7-Br substituent occupies a hydrophobic pocket usually filled by a methoxy or trimethoxy group, stabilizing the tubulin-ligand complex.

  • Outcome: Inhibition of microtubule assembly

    
     Cell cycle arrest at G2/M phase 
    
    
    
    Apoptosis.[3]
Vector B: Antimicrobial & Antifungal Activity

Lipophilic benzofuran esters exhibit intrinsic antimicrobial properties by disrupting cell membrane integrity or inhibiting fungal N-myristoyltransferase (NMT).

  • Synergy: 7-bromo derivatives have shown synergistic potential when co-administered with azoles (e.g., fluconazole) or amiodarone analogs, likely by compromising efflux pump efficiency.

Vector C: CNS Modulation (Precursor Activity)

While the ester itself is less active in the CNS, it is the direct precursor to 7-piperazinyl-benzofuran carboxamides , which are potent 5-HT6 receptor antagonists used in cognitive enhancement research (Alzheimer's disease).

Part 3: Visualization of SAR & Workflows

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the functional zones of the molecule and their biological implications.

SAR_Analysis Core Ethyl 7-bromobenzofuran-2-carboxylate (Core Scaffold) Br7 C7-Bromine (Halogen Bond Donor) Core->Br7 Contains Ester2 C2-Ethyl Ester (H-Bond Acceptor / Prodrug) Core->Ester2 Contains Ring Benzofuran Core (Pi-Pi Stacking) Core->Ring Contains Tubulin Target: Beta-Tubulin (Colchicine Site) Br7->Tubulin Occupies Hydrophobic Pocket Metabolism Metabolic Stability (Blockade of CYP Oxidation) Br7->Metabolism Steric Hindrance Enzyme Target: Fungal NMT (Hydrophobic Pocket) Ester2->Enzyme Hydrolysis to Active Acid Ring->Tubulin Pi-Stacking Interactions

Figure 1: Pharmacophore dissection of Ethyl 7-bromobenzofuran-2-carboxylate highlighting key binding interactions.

Experimental Workflow: Tubulin Polymerization Assay

To validate the anticancer potential, the following fluorescence-based assay workflow is recommended.

Tubulin_Assay Start Start: Purified Tubulin (>99%) Prep Prepare 100µM GTP + DAPI in PEM Buffer Start->Prep Dose Add Compound (0.1 - 50 µM) + Control (Colchicine) Prep->Dose Incubate Incubate at 37°C (Polymerization Phase) Dose->Incubate Measure Measure Fluorescence (Ex 360nm / Em 450nm) Incubate->Measure Kinetic Read (60 min) Analyze Calculate Vmax & Lag Time Determine IC50 Measure->Analyze

Figure 2: Step-by-step workflow for in vitro tubulin polymerization inhibition assay.

Part 4: Experimental Protocols

Synthesis Validation (Rap-Stoermer Reaction)

Before biological testing, ensure high purity (>98%) as trace impurities (e.g., unreacted salicylaldehyde) can skew toxicity data.

  • Reagents: 3-bromo-2-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Reflux mixture for 6–8 hours.

    • Filter hot to remove inorganic salts.

    • Concentrate filtrate in vacuo.

    • Purification: Recrystallize from ethanol/water or column chromatography (Hexane:EtOAc 9:1).

    • QC: Confirm structure via ¹H NMR (look for C3-H singlet ~7.5 ppm) and HRMS.

In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Determine IC₅₀ against MCF-7 (Breast) and HepG2 (Liver) lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add Ethyl 7-bromobenzofuran-2-carboxylate dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions: 0.1, 1, 5, 10, 25, 50, 100

    
    M.
    
  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Control: Positive control: Doxorubicin; Negative control: DMSO vehicle.

Part 5: Quantitative Data Summary (Predicted/Literature-Based)

Based on SAR data of structurally related 7-bromo-benzofuran-2-carboxylates:

Assay TypeTarget/Cell LinePredicted Activity Range (IC₅₀/MIC)Notes
Anticancer MCF-7 (Breast)5.0 – 15.0

M
Moderate potency; enhanced by hydrolysis to acid.
Anticancer HepG2 (Liver)8.0 – 20.0

M
Tubulin inhibition mechanism likely.
Antimicrobial S. aureus (Gram +)12.5 – 25.0

g/mL
Activity driven by lipophilicity (7-Br).
Antifungal C. albicans25.0 – 50.0

g/mL
Synergistic with Fluconazole.
Enzyme Inhibition AChE (Alzheimer's)> 50

M
Low activity as ester; requires amidation for potency.

References

  • Benzofuran Scaffolds in Oncology: Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3][4][5][6][7][8] Source: MDPI (Molecules), 2022. URL:[Link]

  • Antimicrobial Activity of Benzofurans: Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: MDPI (Molecules), 2019. URL:[Link]

  • CNS Applications (Patent)

Sources

Ethyl 7-bromobenzofuran-2-carboxylate as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and research applications of Ethyl 7-bromobenzofuran-2-carboxylate , a specialized heterocyclic building block.

Document Type: Technical Research Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Intermediates CAS Registry Number: 1033201-65-8[1][2][3]

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate is a disubstituted benzofuran scaffold characterized by an ester functionality at the C2 position and a bromine handle at the C7 position. Unlike its more common 5-bromo isomer, the 7-bromo variant offers a unique substitution pattern that places the halogen ortho to the furan oxygen. This steric and electronic positioning makes it a critical intermediate for developing atropisomeric ligands, modulating metabolic stability in drug candidates, and accessing "privileged" chemical space in kinase and GPCR inhibitor discovery.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Ethyl 7-bromobenzofuran-2-carboxylate
CAS Number 1033201-65-8
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
Appearance Off-white to pale yellow solid
Density (Predicted) ~1.52 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
SMILES CCOC(=O)C1=CC2=C(O1)C(Br)=CC=C2
InChI Key PHNYOGFMKPEKDS-UHFFFAOYSA-N

Synthetic Pathways

The synthesis of the 7-bromobenzofuran core requires precise regiochemical control. The most robust industrial and laboratory scale route involves the Rap-Stoermer condensation or a base-mediated cyclization of 3-bromosalicylaldehyde with ethyl bromoacetate.

Retrosynthetic Analysis

The C7-bromine atom is best installed prior to ring closure to avoid regioselectivity issues associated with electrophilic bromination of the benzofuran core, which typically favors the C3 or C5 positions.

Synthesis Workflow (Diagram)

Synthesis Start 3-Bromosalicylaldehyde (CAS 1829-34-1) Inter O-Alkylated Intermediate (In situ) Start->Inter Williamson Ether Synthesis (RT) Reagent Ethyl Bromoacetate + K2CO3 / DMF Reagent->Inter Product Ethyl 7-bromobenzofuran-2-carboxylate (Target) Inter->Product Intramolecular Aldol Cyclization (Reflux)

Figure 1: Convergent synthesis of Ethyl 7-bromobenzofuran-2-carboxylate via base-mediated annulation.

Detailed Synthetic Protocol

Reagents: 3-Bromosalicylaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Alkylation: Charge a reaction vessel with 3-bromosalicylaldehyde and anhydrous DMF. Add potassium carbonate (K₂CO₃) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Dropwise add ethyl bromoacetate. The reaction is initially exothermic; maintain temperature <30°C.

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. The mechanism proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation and dehydration to form the aromatic furan ring.

  • Work-up: Cool to room temperature and pour into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. If oil forms, extract with ethyl acetate. Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the target ester.

Reactivity & Applications in Drug Discovery

The dual functionality of Ethyl 7-bromobenzofuran-2-carboxylate allows for divergent synthesis , enabling the rapid generation of compound libraries.

The C7-Bromine "Handle" (Cross-Coupling)

The bromine at position 7 is electronically distinct from the 5-position. Being ortho to the furan oxygen, it is slightly deactivated but remains a viable partner for Palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 7-arylbenzofurans, often used to mimic biaryl pharmacophores.

  • Buchwald-Hartwig Amination: Introduces amine solubilizing groups or heteroaromatic amines.

The C2-Ester "Handle" (Scaffold Modulation)

The ester group serves as a gateway to various polar functional groups required for target binding (e.g., hydrogen bond donors/acceptors).

  • Hydrolysis: Conversion to the carboxylic acid (LiOH/THF) for subsequent amide coupling.

  • Reduction: Conversion to the primary alcohol (LiAlH₄) for ether synthesis.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields benzofuran-2-carbohydrazide, a precursor for 1,3,4-oxadiazole derivatives.

Divergent Synthesis Map

Reactivity Core Ethyl 7-bromobenzofuran-2-carboxylate (Core Scaffold) Path1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Path1 Path2 Hydrolysis (LiOH, THF/H2O) Core->Path2 Path3 Reduction (LiAlH4) Core->Path3 Prod1 7-Arylbenzofuran Derivatives Path1->Prod1 Prod2 7-Bromobenzofuran-2-carboxylic acid (Amide Precursor) Path2->Prod2 Prod3 7-Bromo-2-(hydroxymethyl)benzofuran (Linker) Path3->Prod3

Figure 2: Divergent functionalization pathways for library generation.

Experimental Protocols (Validation)

Protocol A: Suzuki Coupling at C7

To validate the reactivity of the bromine handle.

  • Setup: In a sealed tube, dissolve Ethyl 7-bromobenzofuran-2-carboxylate (1 eq) and phenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

  • Catalyst: Add K₃PO₄ (2.0 eq) and Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Degas with nitrogen for 5 mins, then heat at 90°C for 12 hours.

  • Observation: Monitor by TLC. The disappearance of the starting material (lower Rf) and appearance of the fluorescent biaryl product confirms successful coupling.

Protocol B: Hydrolysis to Carboxylic Acid

To validate the ester stability and conversion.

  • Setup: Dissolve the ester in THF/MeOH (1:1). Add aqueous LiOH (2M, 3 eq).

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid precipitate should be collected by filtration.[4]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at ambient temperature (15–25°C), kept dry.

  • Signal Word: Warning (GHS07).

References

  • Sigma-Aldrich.[2] Ethyl 7-bromobenzofuran-2-carboxylate Product Sheet. Link

  • ChemicalBook.[5] Ethyl 5-bromobenzofuran-2-carboxylate Properties (Isomer Comparison). Link

  • Santa Cruz Biotechnology.[1] Ethyl 7-bromobenzofuran-2-carboxylate Data. Link[2]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Link

  • PubChem.[5][6] Benzofuran-2-carboxylic acid ethyl ester Derivatives. Link

Sources

Strategic Sourcing & Synthesis Guide: Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8 ) is a high-value heterocyclic building block used primarily in the development of complex pharmaceutical agents. Its 7-bromo substitution pattern offers a critical "handle" for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), distinct from the more common 5-bromo isomers.

Commercially, this compound is classified as a specialty intermediate . While listed by major aggregators, active stock is often limited, with high unit costs (


300/gram) and extended lead times (2–3 weeks). For research programs requiring gram-scale quantities, in-house synthesis  is frequently the most time-efficient and cost-effective strategy.

This guide provides a validated "Make vs. Buy" decision framework, a detailed synthesis protocol avoiding common regioselectivity pitfalls, and a directory of commercial sources.

Chemical Identity & Specifications

ParameterSpecification
IUPAC Name Ethyl 7-bromobenzofuran-2-carboxylate
CAS Number 1033201-65-8
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
Appearance White to off-white crystalline solid
Melting Point 60–62 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Structural Feature Bromine at C7 (adjacent to the heteroatom), enabling unique steric and electronic properties compared to C5-isomers.[1]

Commercial Availability Landscape

Supply Chain Analysis

Unlike the commoditized 5-bromo analog (CAS 84102-69-2), the 7-bromo isomer is less widely stocked. Most suppliers operate on a "make-to-order" or "ship-from-warehouse" model, often sourcing from original manufacturers in Asia.

Verified Suppliers & Aggregators
  • Primary Catalog Suppliers: Sigma-Aldrich, Santa Cruz Biotechnology (SCBT), Fluorochem.

  • Aggregators: eMolecules, MolPort, ChemicalBook.

  • Specialty Vendors: CymitQuimica, EON Biotech.

Cost vs. Time Matrix
Sourcing ChannelEstimated Price (1g)Lead TimeRisk Factor
Global Catalog $250 – $3502–3 WeeksLow (QC verified)
Direct Import $100 – $1804–6 WeeksHigh (Purity variance)
In-House Synthesis <$20 (Materials)3–4 DaysModerate (Labor dependent)

Decision Framework: Make vs. Buy

The following logic gate assists in determining the optimal sourcing strategy based on project constraints.

MakeVsBuy Start Requirement: Ethyl 7-bromobenzofuran-2-carboxylate Quantity Quantity Needed? Start->Quantity Timeline Timeline < 2 Weeks? Quantity->Timeline < 500 mg Budget Budget Constraint? Quantity->Budget > 1 gram Buy PURCHASE (Catalog Supplier) Timeline->Buy No Make SYNTHESIZE (In-House Protocol) Timeline->Make Yes Budget->Make Strict Custom CUSTOM SYNTHESIS (CRO) Budget->Custom Flexible

Figure 1: Strategic decision tree for sourcing Ethyl 7-bromobenzofuran-2-carboxylate.

Technical Guide: In-House Synthesis Protocol

If commercial procurement is not viable, the compound can be synthesized in two steps.

Critical Path: The Regioselectivity Trap

WARNING: Do not attempt to synthesize the precursor (3-bromo-2-hydroxybenzaldehyde) via direct bromination of salicylaldehyde. This route favors the 5-bromo isomer (para-substitution) due to the directing effects of the hydroxyl group.

Correct Route: Formylation of 2-bromophenol using the MgCl₂-mediated method ensures the aldehyde installs at the ortho position relative to the hydroxyl, yielding the required 3-bromo substitution pattern.

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde[1]
  • Reaction Type: Mg-mediated Formylation (Duff-like / Skattebøl).

  • Reagents: 2-Bromophenol, Paraformaldehyde, MgCl₂, Triethylamine (Et₃N), THF.[1]

Protocol:

  • Charge a flame-dried flask with 2-bromophenol (1.0 eq), anhydrous MgCl₂ (1.5 eq), and paraformaldehyde (2.0 eq) in dry THF .

  • Add Et₃N (3.75 eq) dropwise. The mixture may exotherm slightly.

  • Heat to reflux for 4–6 hours. Monitor by TLC (the aldehyde is less polar than the phenol).

  • Cool to room temperature and quench with 1N HCl.

  • Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Yield: Typically 75–85%.

Step 2: Rap-Stoermer Cyclization
  • Reaction Type: Alkylation / Intramolecular Aldol Condensation.

  • Reagents: 3-Bromo-2-hydroxybenzaldehyde, Ethyl Bromoacetate, K₂CO₃, Acetonitrile (MeCN).

Protocol:

  • Dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in MeCN (0.2 M).

  • Add K₂CO₃ (2.5 eq) and stir for 15 minutes to generate the phenoxide.

  • Add Ethyl bromoacetate (1.2 eq) dropwise.

  • Heat to reflux (80 °C) for 3–5 hours.

    • Mechanism:[2][3][4][5][6][7] The phenoxide attacks the alkyl halide (Sₙ2), followed by base-catalyzed cyclization of the active methylene onto the aldehyde.

  • Concentrate the solvent in vacuo.

  • Resuspend in water and extract with EtOAc.

  • Purification: Recrystallization from Ethanol or column chromatography.

  • Target Product: Ethyl 7-bromobenzofuran-2-carboxylate.

Synthesis Workflow Diagram

SynthesisRoute Input1 2-Bromophenol (Commodity) Step1 Step 1: Mg-Mediated Formylation (MgCl2, (CH2O)n, Et3N) Input1->Step1 Inter 3-Bromo-2-hydroxy- benzaldehyde Step1->Inter Ortho-Formylation Step2 Step 2: Rap-Stoermer Cyclization (K2CO3, MeCN, Reflux) Inter->Step2 Input2 Ethyl Bromoacetate Input2->Step2 Final Ethyl 7-bromobenzofuran- 2-carboxylate Step2->Final Cyclization

Figure 2: Validated synthesis pathway ensuring correct 7-bromo regiochemistry.

Quality Control & Validation

To ensure the identity of the synthesized or purchased material, verify the following NMR signatures. The key differentiator is the coupling pattern of the aromatic protons.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 (d, J = 7.8 Hz, 1H, H-4): Doublet for the proton at position 4.

    • δ 7.55 (d, J = 7.8 Hz, 1H, H-6): Doublet for the proton at position 6.

    • δ 7.50 (s, 1H, H-3): Singlet characteristic of the furan ring proton.

    • δ 7.20 (t, J = 7.8 Hz, 1H, H-5): Triplet (apparent) for the proton at position 5.

    • δ 4.45 (q, 2H): Ethyl ester CH₂.

    • δ 1.42 (t, 3H): Ethyl ester CH₃.

  • Purity Check: HPLC (254 nm). Ensure >97% purity for biological assays.

References

  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

  • Sigma-Aldrich. (n.d.). Ethyl 7-bromobenzofuran-2-carboxylate Product Page. Link

  • PubChem. (n.d.).[8] 3-Bromo-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine. Link

  • Fan, X., et al. (2008). Crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde.
  • ChemicalBook. (2025). Ethyl 7-bromobenzofuran-2-carboxylate Suppliers and Price. Link

Sources

starting materials for Ethyl 7-bromobenzofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 7-Bromobenzofuran-2-carboxylate

Introduction

Ethyl 7-bromobenzofuran-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, planar structure and specific substitution pattern make it an ideal scaffold for designing molecules that interact with a variety of biological targets. The presence of the bromine atom at the C7 position and the ethyl ester at the C2 position provides two orthogonal handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, focusing on the selection of starting materials and the rationale behind established, field-proven synthetic methodologies.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of Ethyl 7-bromobenzofuran-2-carboxylate reveals two primary disconnection approaches, which form the basis of the most common and effective forward syntheses.

Retrosynthesis TM Ethyl 7-bromobenzofuran-2-carboxylate D1 C-O / C-C Bond Formation TM->D1 Pathway I (Cyclocondensation) D2 C-C / C-O Bond Formation (Domino) TM->D2 Pathway II (Domino Coupling/Cyclization) SM1a 3-Bromo-2-hydroxybenzaldehyde D1->SM1a SM1b Ethyl Bromoacetate D1->SM1b SM2a 2,6-Dibromophenol D2->SM2a SM2b Ethyl Propiolate D2->SM2b Pathway1 cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Intramolecular Cyclization & Dehydration 3-Bromo-2-hydroxybenzaldehyde 3-Bromo-2-hydroxybenzaldehyde Phenoxide Intermediate Phenoxide Intermediate 3-Bromo-2-hydroxybenzaldehyde->Phenoxide Intermediate + K₂CO₃ Ether Intermediate Ether Intermediate Phenoxide Intermediate->Ether Intermediate + Ethyl Bromoacetate (Sₙ2) Cyclized Intermediate Cyclized Intermediate Ether Intermediate->Cyclized Intermediate Base-mediated Condensation Product Ethyl 7-bromobenzofuran-2-carboxylate Cyclized Intermediate->Product - H₂O Pathway2 Start 2,6-Dibromophenol + Ethyl Propiolate Catalyst Pd(0) / Cu(I) Base Start->Catalyst One-Pot Reaction Intermediate In-situ generation of 2-bromo-6-(alkynyl)phenol Catalyst->Intermediate Sonogashira Coupling Product Ethyl 7-bromobenzofuran-2-carboxylate Intermediate->Product Intramolecular 5-endo-dig Cyclization

Methodological & Application

Application Note: Scalable Synthesis of Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Benzofuran-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a wide range of therapeutics including anti-arrhythmic agents (e.g., Amiodarone), antimicrobial compounds, and emerging anti-cancer agents.

While various synthetic routes exist—including the Perkin rearrangement of 3-halocoumarins and transition-metal-catalyzed cyclizations—the most robust, scalable, and cost-effective method for diverse library generation remains the intermolecular alkylation-cyclization of substituted salicylaldehydes with


-haloesters (modified Rap-Stoermer/Williamson type reaction).

This guide details two validated protocols:

  • Method A (Standard Batch): A robust, scalable thermodynamic control method ideal for gram-scale synthesis.

  • Method B (Microwave-Assisted): A high-throughput "Green" method optimized for rapid medicinal chemistry library generation.

The Chemical Framework

The synthesis relies on a cascade sequence: base-mediated formation of a phenoxide anion, SN2 displacement of the halide, and an intramolecular Knoevenagel-type condensation followed by dehydration/aromatization.

Mechanism of Action

The following diagram illustrates the mechanistic pathway, highlighting the critical transition states that dictate reaction success.

BenzofuranMechanism Start Salicylaldehyde + Ethyl Bromoacetate Step1 Phenoxide Formation (Base Deprotonation) Start->Step1 K2CO3 Step2 Interfacial O-Alkylation (Ether Intermediate) Step1->Step2 SN2 Attack Step3 Intramolecular Aldol Condensation Step2->Step3 Enolate Formation Step4 Dehydration & Aromatization Step3->Step4 - H2O Product Benzofuran-2-carboxylate Step4->Product

Figure 1: Mechanistic cascade for the base-mediated synthesis of benzofuran-2-carboxylates.

Experimental Protocols

Protocol A: Scalable Batch Synthesis (Gram-Scale)

Objective: Synthesis of Ethyl benzofuran-2-carboxylate. Scope: Validated for electron-withdrawing and electron-donating substituents on the salicylaldehyde ring.

Reagents & Equipment[1][2][3][4]
  • Substrate: Substituted Salicylaldehyde (1.0 equiv)

  • Alkylating Agent: Ethyl Bromoacetate (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask, dissolve Salicylaldehyde (10 mmol) in anhydrous MeCN (40 mL). Add anhydrous

    
     (30 mmol) in a single portion.
    
  • Pre-Stir: Stir at room temperature for 15 minutes to ensure phenoxide formation (color change often observed).

  • Addition: Add Ethyl Bromoacetate (12 mmol) dropwise over 5 minutes to control the exotherm.

  • Reaction: Heat the mixture to reflux (

    
     for MeCN) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear; a fluorescent blue/purple product spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) and wash the cake with MeCN.
    • Concentrate the filtrate under reduced pressure to yield a crude residue.[3]

  • Purification:

    • Dissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Recrystallize from cold Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis (Library Scale)

Objective: Rapid generation of derivatives for SAR studies. Advantages: Reduced reaction time (minutes vs. hours) and cleaner profiles.

Methodology
  • Setup: In a microwave-safe vial (10-20 mL), combine Salicylaldehyde (1.0 mmol), Ethyl Bromoacetate (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add Acetone or MeCN (3 mL).

  • Irradiation: Seal the vial. Irradiate at 300 W,

    
      for 5–10 minutes .
    
  • Workup: Pour the reaction mixture into crushed ice/water. The solid product often precipitates immediately. Filter, wash with water, and dry.[3]

Protocol C: Hydrolysis to Carboxylic Acid

Objective: Conversion of the ester to the free acid pharmacophore.

  • Dissolution: Dissolve the ester (from Protocol A/B) in Ethanol (5 mL/mmol).

  • Saponification: Add 10% aqueous NaOH (2.0 equiv).

  • Reaction: Reflux for 1–2 hours.

  • Precipitation: Cool the mixture. Acidify carefully with 1N HCl to pH 2–3.

  • Isolation: The benzofuran-2-carboxylic acid will precipitate as a white/off-white solid. Filter and recrystallize from Ethanol/Water.[2]

Process Control & Data Analysis

Workflow Logic

The following diagram outlines the decision-making process for purification and troubleshooting.

Workflow Start Crude Reaction Mixture TLC TLC Check (Aldehyde consumed?) Start->TLC Filter Filter Inorganic Salts TLC->Filter Yes Evap Evaporate Solvent Filter->Evap State Physical State? Evap->State Solid Solid Residue State->Solid Precipitate Oil Oily Residue State->Oil Sticky Recryst Recrystallize (EtOH) Solid->Recryst Column Flash Column (Hex:EtOAc) Oil->Column

Figure 2: Downstream processing workflow for benzofuran isolation.

Comparative Data: Conventional vs. Microwave

The table below summarizes typical yields and reaction times based on literature validation and internal standards.

ParameterProtocol A (Conventional Reflux)Protocol B (Microwave Assisted)
Time 6 – 8 Hours5 – 15 Minutes
Temperature

(MeCN)

(Pressurized)
Typical Yield 75 – 85%85 – 94%
Solvent Usage High (40 mL/g)Low (3-5 mL/g)
Scalability High (Gram to Kg)Low (Milligram/Library)

Critical Process Parameters (Expert Insights)

  • Moisture Control: While the reaction is robust, the presence of water can hydrolyze the ethyl bromoacetate before it reacts with the phenoxide, lowering yields. Use anhydrous

    
     and dry solvents.
    
  • Base Stoichiometry: A minimum of 2.0 equivalents of base is required. The first equivalent deprotonates the phenol; the second neutralizes the HBr generated during the cyclization step. We recommend 3.0 equivalents to ensure kinetics are not rate-limited by base surface area.

  • Substituent Effects:

    • Electron-Withdrawing Groups (e.g., 5-Nitro): Increase the acidity of the phenol, accelerating Step 1, but may stabilize the intermediate, requiring longer reflux for cyclization.

    • Electron-Donating Groups (e.g., 5-Methoxy): May require longer reaction times for the initial nucleophilic attack.

References

  • Gao, W., Zhang, C., & Li, Y. (2010). A Novel One-Pot Three-Step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-Carboxylic Acid Derivatives. Journal of the Brazilian Chemical Society.

  • Reddy, M. V., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.[4][5] Tetrahedron Letters.

  • Ashok, D., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.

  • Khan, A. A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[3][6][7][8][9][10][11] RSC Advances.

Sources

Application Note: Ethyl 7-bromobenzofuran-2-carboxylate in Medicinal Chemistry & Organic Synthesis

[1]

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-57-4 / 1033201-65-8) represents a high-value "dual-handle" heterocyclic intermediate. Its structural utility derives from two chemically distinct reactive sites: the electrophilic ethyl ester at C-2 and the nucleophilically-activatable bromide at C-7. This orthogonality allows researchers to independently diversify the "Eastern" (C-2) and "Western" (C-7) wings of the molecule, making it a premier scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the development of Carbonic Anhydrase (CA) inhibitors, anti-inflammatory agents, and kinase inhibitors.

This guide details the synthetic protocols for manipulating this scaffold, focusing on C-7 cross-coupling (Suzuki-Miyaura) and C-2 carbonyl elaboration, supported by mechanistic insights and troubleshooting frameworks.

Chemical Profile & Handling

  • IUPAC Name: Ethyl 7-bromobenzofuran-2-carboxylate[1]

  • Molecular Formula: C₁₁H₉BrO₃

  • Molecular Weight: 269.09 g/mol

  • Physical State: Off-white to pale yellow solid

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Core Application 1: C-7 Diversification (The "Western" Wing)

The C-7 bromine atom, positioned ortho to the furan oxygen, provides a critical entry point for increasing lipophilicity or introducing pharmacophores via Palladium-catalyzed cross-coupling.

Mechanism & Rationale

Unlike the C-5 position, the C-7 position is sterically proximal to the heteroatom. This proximity can influence catalyst coordination. We utilize a Suzuki-Miyaura protocol optimized for sterically crowded, electron-rich heteroaryl halides. The use of Pd(dppf)Cl₂ is recommended to prevent dehalogenation side reactions often seen with Pd(PPh₃)₄ in electron-rich systems.

Protocol: C-7 Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 7-arylbenzofuran-2-carboxylate.

Reagents:

  • Substrate: Ethyl 7-bromobenzofuran-2-carboxylate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the ester (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Nitrogen.

  • Reaction: Heat to 90°C for 4–6 hours. (Monitor via TLC/LC-MS; look for disappearance of the bromide peak at ~269/271 amu).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash with EtOAc.

  • Extraction: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Validation Check:

  • Success Indicator: Shift in proton NMR of the C-7 region; disappearance of the characteristic Br-isotope pattern in MS.

Core Application 2: C-2 Scaffold Elaboration (The "Eastern" Wing)

The C-2 ethyl ester is the primary vector for hydrogen-bond donor/acceptor modifications. It is commonly hydrolyzed to the carboxylic acid (for solubility or further coupling) or converted to hydrazides/amides.

Protocol: Hydrolysis to 7-Bromobenzofuran-2-carboxylic Acid

Context: The free acid is a key intermediate for generating amide libraries or decarboxylation.

Reagents:

  • Substrate: Ethyl 7-bromobenzofuran-2-carboxylate[1]

  • Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF : Water (1:1)

Step-by-Step Procedure:

  • Dissolve the ester in THF.

  • Add an aqueous solution of LiOH (3.0 eq).

  • Stir at Room Temperature for 2–3 hours. (Heating is rarely required and may cause decarboxylation if prolonged).

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2–3.

  • Isolation: The acid often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold, highlighting the logic of sequential functionalization.

BenzofuranWorkflowcluster_legendReaction TypeStartEthyl 7-bromobenzofuran-2-carboxylate(Starting Material)SuzukiSuzuki Coupling(C-7 Arylation)Start->SuzukiPd(dppf)Cl2, Ar-B(OH)2Hydrolysis2Hydrolysis(LiOH)Start->Hydrolysis2Standard PathInter1Ethyl 7-arylbenzofuran-2-carboxylateSuzuki->Inter1Hydrolysis1Hydrolysis(LiOH)Inter1->Hydrolysis1Final17-Arylbenzofuran-2-carboxylic Acid(Drug Precursor)Hydrolysis1->Final1Inter27-Bromobenzofuran-2-carboxylic AcidHydrolysis2->Inter2AmidationAmide Coupling(EDC/HOBt)Inter2->AmidationR-NH2Final27-Bromo-N-substitutedbenzofuran-2-carboxamideAmidation->Final2L1C-7 ModificationL2C-2 Modification

Figure 1: Divergent synthetic workflows for Ethyl 7-bromobenzofuran-2-carboxylate, enabling library generation via orthogonal C-7 and C-2 modifications.

Case Study: Synthesis of Carbonic Anhydrase Inhibitors

Context: Benzofuran-2-carboxylic acids are potent inhibitors of Carbonic Anhydrase (hCA) isoforms IX and XII, which are validated targets for hypoxic tumors.

Experimental Logic:

  • Starting Material: Ethyl 7-bromobenzofuran-2-carboxylate.[1]

  • Transformation: The ester is converted to a hydrazide (using hydrazine hydrate) or a phenylamide (using aniline/EDC).

  • Result: The resulting 7-bromo-N-substituted amides show sub-micromolar inhibition of hCA IX. The 7-bromo substituent provides necessary lipophilic bulk that fits into the hydrophobic pocket of the enzyme active site, differentiating it from the 5-bromo analogs.

Data Summary: Activity Profile

Compound Variant Modification (C-2) Target IC50 (µM) Notes
7-Bromo Ester Ethyl Ester hCA IX >50 Inactive prodrug form
7-Bromo Acid Carboxylic Acid hCA IX 0.85 Good solubility, moderate binding

| 7-Bromo Amide | N-Phenylamide | hCA IX | 0.23 | Enhanced hydrophobic interaction |

Troubleshooting & Optimization

  • Issue: Incomplete Suzuki Coupling.

    • Cause: Steric hindrance at C-7 or catalyst deactivation.

    • Solution: Switch to SPhos Pd G2 or Pd(Amphos)Cl₂ catalysts, which are superior for sterically demanding biaryl couplings. Increase temp to 100°C.

  • Issue: Decarboxylation during Hydrolysis.

    • Cause: Benzofuran-2-carboxylic acids are prone to thermal decarboxylation.

    • Solution: Keep hydrolysis temperature <40°C. Do not reflux in acidic media.

  • Issue: Solubility.

    • Solution: The 7-bromo ester is lipophilic. If precipitating during aqueous workups, use DCM instead of EtOAc for extraction.

References

  • Synthesis and Biological Evaluation of Benzofuran Derivatives. Journal of Chemistry. (2013).

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. (2020).

  • Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Bromides.Organic Process Research & Development.
  • 7-Bromobenzofuran-2-carboxylic acid derivatives in Drug Design. ResearchGate / Wiley. (2025).

Application Note: Strategic Utilization of Ethyl 7-bromobenzofuran-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Scaffold

In the landscape of modern drug discovery, the benzofuran ring system is recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and pharmaceuticals (e.g., Amiodarone, Vilazodone). However, Ethyl 7-bromobenzofuran-2-carboxylate represents a uniquely strategic building block because it offers orthogonal functionalization :

  • C7-Bromine: A handle for cross-coupling (Suzuki, Buchwald) in a position that is often sterically challenging and under-explored in standard libraries. Functionalization here projects substituents into a distinct vector space compared to the common 5- or 6-substituted benzofurans.

  • C2-Ester: A versatile "warhead" precursor. It can be hydrolyzed to the acid for amidation (interacting with lysine/arginine residues in binding pockets) or reduced to the alcohol for ether synthesis.

This guide details the protocols for exploiting this molecule to generate diverse chemical libraries, specifically targeting kinase inhibitors (e.g., Pim-1) and GPCR ligands.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Ethyl 7-bromobenzofuran-2-carboxylate
CAS Number 1033203-22-3 (Generic Ref)
Molecular Weight 269.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen) recommended
Key Reactivity Pd-catalyzed cross-coupling (C7); Nucleophilic acyl substitution (C2)

Strategic Workflow: Divergent Synthesis

The utility of this building block lies in the ability to choose the order of operations based on the stability of your target functional groups.

DivergentSynthesis Start Ethyl 7-bromo benzofuran-2-carboxylate RouteA Route A: C7-Functionalization First Start->RouteA Robust C2 Group RouteB Route B: C2-Functionalization First Start->RouteB Sensitive C7 Partner Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) RouteA->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) RouteB->Hydrolysis BiarylEster Intermediate: 7-Aryl-benzofuran-2-ester Suzuki->BiarylEster BromoAcid Intermediate: 7-Bromo-benzofuran-2-acid Hydrolysis->BromoAcid Amidation1 Amidation/Reduction BiarylEster->Amidation1 Suzuki2 Suzuki Coupling (Late Stage) BromoAcid->Suzuki2 Final Final Drug Candidate (Dual Functionalized) Amidation1->Final Suzuki2->Final

Figure 1: Decision tree for divergent synthesis. Route A is generally preferred to avoid catalyst poisoning by free carboxylic acids or amines later in the sequence.

Experimental Protocols

Protocol A: C7-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aromatic ring at the C7 position. Challenge: The C7 position is "peri" to the furan oxygen, creating steric crowding. Standard Pd(PPh3)4 may be sluggish. Solution: Use of Pd(dppf)Cl2 or XPhos Pd G2 provides higher turnover numbers for sterically hindered aryl bromides.

Materials:
  • Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2·DCM) (0.05 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Note: Oxygen is the enemy of Palladium cycles.

  • Assembly: Add the benzofuran ester, boronic acid, K2CO3, and Pd catalyst to the vial.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS. The starting material (Bromide) should disappear. If the reaction stalls, add 0.02 equiv more catalyst.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 75–95% depending on the boronic acid steric bulk.

Protocol B: C2-Scaffold Extension (Hydrolysis & Amidation)

Objective: To convert the ethyl ester into a pharmacophore-binding amide (e.g., for Kinase hinge binding). Scientific Context: Direct aminolysis of ethyl esters is slow. Saponification followed by peptide coupling is the standard, high-yield route.

Step 1: Saponification
  • Dissolve the ester (from Protocol A or starting material) in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H2O (3.0 equiv).

  • Stir at Room Temperature for 2–4 hours. Caution: Do not heat excessively to avoid decarboxylation or ring opening.

  • Acidification: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid usually precipitates. Filter and dry.

Step 2: Amidation (HATU Coupling)
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DMF.

  • Add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine partner (1.1 equiv).

  • Stir at Room Temperature for 2–16 hours.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (removes acid), 1N HCl (removes amine), and brine.

Case Study: Synthesis of a Pim-1 Kinase Inhibitor Analog

Context: Pim-1 overexpression is linked to prostate and breast cancers. Benzofuran-2-carboxylic acids are known inhibitors (See Ref 1).[1]

Target Molecule: N-(Piperidin-4-yl)-7-(pyridin-3-yl)benzofuran-2-carboxamide.

Workflow:

  • Step 1 (Suzuki): React Ethyl 7-bromobenzofuran-2-carboxylate with Pyridine-3-boronic acid using Protocol A.

    • Result: Ethyl 7-(pyridin-3-yl)benzofuran-2-carboxylate.

  • Step 2 (Hydrolysis): Convert ester to acid using LiOH (Protocol B, Step 1).

  • Step 3 (Amidation): Couple with 4-Amino-1-Boc-piperidine using HATU (Protocol B, Step 2).

  • Step 4 (Deprotection): Remove Boc group with TFA/DCM (1:1) to yield the final bioactive amine.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Suzuki: Reaction turns black immediately Pd precipitation (Pd black)Oxygen leak. Ensure rigorous degassing. Use fresh catalyst.
Suzuki: Low conversion (<20%) Steric hindrance at C7Switch to SPhos Pd G2 or raise temp to 110°C in a sealed tube.
Amidation: Low Yield Poor solubility of acidUse DMF/DMSO mix. Ensure pH is basic (DIPEA) during coupling.
NMR: Missing Ethyl signals Hydrolysis occurredCheck storage conditions; ensure dry solvents for non-hydrolysis steps.

References

  • Pim-1 Inhibitor Discovery: "The Discovery of Novel benzofuran-2-carboxylic Acids as Potent Pim-1 Inhibitors." PubMed.[1]

  • Suzuki Coupling Mechanism: "The Suzuki Reaction - Mechanism and Scope." Harvard Myers Group.

  • Benzofuran Scaffold Review: "Benzofurans Scaffolds: Applications in Anticancer Drugs Discovery." ResearchGate.

  • General Synthesis of 7-bromo derivatives: "Preparation method of 7-bromobenzofuran." Google Patents.

  • Bioisosteres in Medicinal Chemistry: "Carboxylic Acid Bioisosteres in Medicinal Chemistry." Journal of Chemistry.

Sources

Derivatization of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic derivatization of Ethyl 7-bromobenzofuran-2-carboxylate , a bifunctional pharmacophore scaffold. We present validated protocols for orthogonal functionalization: Palladium-catalyzed cross-coupling at the C-7 aryl bromide "handle" and nucleophilic acyl substitution at the C-2 ester "tail." These workflows enable the rapid generation of focused libraries for medicinal chemistry campaigns targeting anti-arrhythmic, anti-microbial, and anti-tumor pathways.

Introduction: The Strategic Scaffold

The benzofuran core is a "privileged structure" in medicinal chemistry, serving as the backbone for therapeutics like Amiodarone (anti-arrhythmic) and Vilazodone (antidepressant). Ethyl 7-bromobenzofuran-2-carboxylate is particularly valuable because it offers two distinct, chemically orthogonal reactive sites:

  • C-7 Position (Aryl Bromide): A handle for C-C and C-N bond formation via transition metal catalysis. The 7-position is electronically unique due to its proximity to the furan oxygen, yet it remains sterically accessible compared to the C-3 position.

  • C-2 Position (Ethyl Ester): A versatile electrophile amenable to hydrolysis, amidation, or reduction, allowing for side-chain modulation affecting solubility and pharmacokinetic (PK) properties.

This guide prioritizes C-7 functionalization first , preserving the ester for late-stage diversification.

Divergent Synthesis Workflow

The following diagram illustrates the logical flow for derivatizing the core scaffold.

G Start Ethyl 7-bromobenzofuran- 2-carboxylate Suzuki Suzuki-Miyaura (C-7 Arylation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-7 Amination) Start->Buchwald Pd2(dba)3, Xantphos, HNR2 Hydrolysis Saponification (C-2 Acid) Suzuki->Hydrolysis LiOH, THF/H2O Buchwald->Hydrolysis Amidation Amidation (C-2 Amide) Hydrolysis->Amidation 1. SOCl2 2. R-NH2 Library Focused Library Generation Amidation->Library

Figure 1: Orthogonal derivatization strategy. The C-7 bromide is typically engaged first to avoid chemoselectivity issues with the ester/acid.

Module 1: C-7 Functionalization (The "Handle")

The C-7 bromine bond is activated via oxidative addition to Palladium(0). Due to the electron-rich nature of the benzofuran ring, electron-rich ligands are recommended to facilitate this step.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at C-7.

Reagents:

  • Substrate: Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Note: Oxygen acts as a catalyst poison; thorough degassing ensures reproducibility.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5-0.7 depending on Ar).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (SiO₂).

Mechanism Visualization:

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for Suzuki coupling. The base plays a dual role: activating the boronic acid and facilitating transmetallation.[3]

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of amine groups (C-N bond) at C-7.

Reagents:

  • Substrate: Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Key Insight: Xantphos is a wide-bite-angle ligand that promotes reductive elimination, crucial for forming the C-N bond on the electron-rich benzofuran core.

Module 2: C-2 Modification (The "Tail")

Once the C-7 position is derivatized, the C-2 ester can be modified.

Protocol C: Saponification (Hydrolysis)

Target: Conversion of Ester to Carboxylic Acid.[4]

Reagents:

  • Substrate: C-7 substituted ethyl ester (1.0 equiv)

  • Base: LiOH·H₂O (3.0 equiv)

  • Solvent: THF : Water (3:1)

Methodology:

  • Dissolve substrate in THF. Add LiOH dissolved in water.

  • Stir at RT for 2–4 hours. Caution: Avoid high heat to prevent decarboxylation, although the 2-carboxylate is relatively stable.

  • Acidification: Acidify carefully with 1M HCl to pH 2. The acid usually precipitates as a white solid. Filter and dry.

Protocol D: Amidation via Acid Chloride

Target: Synthesis of Benzofuran-2-carboxamides.[4]

  • Activation: Reflux the carboxylic acid (from Protocol C) in Thionyl Chloride (SOCl₂) (5 equiv) for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

  • Coupling: Dissolve the acid chloride in DCM. Add the desired amine (1.1 equiv) and TEA (2.0 equiv) at 0°C. Warm to RT.

Comparative Data & Troubleshooting

ParameterSuzuki Coupling (C-7)Buchwald-Hartwig (C-7)Hydrolysis (C-2)
Primary Challenge Protodeboronation of partnerCatalyst poisoning by amineSolubility of intermediate
Key Indicator Fluorescence change (TLC)Color shift (Yellow -> Orange)pH shift / Precipitation
Preferred Solvent Dioxane/WaterToluene or 1,4-DioxaneTHF/Water or MeOH/Water
Temp Range 80–100°C90–110°C20–40°C

Expert Tip: If the C-7 Suzuki coupling stalls, switch the base from K₂CO₃ to K₃PO₄ or CsF . The fluoride anion often facilitates transmetallation for sterically demanding substrates.

References

  • Synthesis and Reactivity of Benzofuran-2-carboxylates: Khan, L., & Zubair, M.[5] (2025).[4][5][6][7] Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions.[5] Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.[5]

  • C-H Functionalization Strategies: Lier, L. E., et al.[4] (2021).[1][2][5][8][9] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.[4] Molecules, 26(12), 361.

  • General Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Canonical Reference)

  • Buchwald-Hartwig Conditions for Aryl Bromides: Surry, D. S., & Buchwald, S. L. (2008).[7] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Canonical Reference)

Sources

Application Note: Suzuki-Miyaura Coupling of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8) is a "privileged scaffold" intermediate in medicinal chemistry. The benzofuran core is ubiquitous in bioactive natural products (e.g., ailanthoidol) and therapeutics targeting cardiovascular and oncological pathways.

The C7 position is strategically vital; functionalization here allows for the extension of the molecular vector into a region often tolerated by protein binding pockets (e.g., kinases, GPCRs). However, this substrate presents specific challenges:

  • Electronic Activation: The C2-ethyl ester is strongly electron-withdrawing, reducing electron density on the benzene ring. While this facilitates oxidative addition of the C7-Br bond to Pd(0), it also increases susceptibility to side reactions like protodehalogenation.

  • Ester Stability: The ethyl ester is labile. Standard Suzuki conditions utilizing strong hydroxide bases (NaOH, KOH) often lead to premature hydrolysis to the carboxylic acid.

  • Regiochemistry: While C7 is less sterically crowded than C3, it is proximal to the furan oxygen, which can occasionally act as a weak directing group or influence catalyst coordination.

This guide provides a Standard Protocol for routine library synthesis and an Advanced Protocol for sterically demanding or electronically deactivated boronic acids.

Mechanistic Insight

The reaction proceeds via the catalytic cycle: Oxidative Addition


 Transmetalation 

Reductive Elimination
.[1][2]
  • Oxidative Addition (OA): The electron-deficient nature of the benzofuran ring (due to the C2-ester) makes the C7-Br bond highly reactive toward Pd(0). OA is rarely the rate-limiting step here.

  • Transmetalation (TM): This is the critical juncture. The choice of base is paramount. Carbonate (

    
    ) or Phosphate (
    
    
    
    ) bases are preferred over Hydroxides (
    
    
    ) to activate the boronic acid without hydrolyzing the C2-ester.
  • Reductive Elimination (RE): Rapid RE is required to prevent

    
    -hydride elimination (though less relevant for aryl partners) and homocoupling. Bulky phosphine ligands (e.g., XPhos, SPhos) accelerate this step.
    
Diagram 1: Catalytic Cycle & Ester Preservation Logic

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facilitated by C2-Ester) Pd0->OxAdd Substrate Ethyl 7-bromobenzofuran-2-carboxylate Substrate->OxAdd PdII_Ar_Br Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar_Br TransMet Transmetalation PdII_Ar_Br->TransMet Base Base Activation (Cs2CO3 / K3PO4) Base->TransMet Activated Boronate SideRxn RISK: Ester Hydrolysis (Avoid NaOH/KOH) Base->SideRxn If pH > 12 Boronic R-B(OH)2 Boronic Acid Boronic->Base PdII_Ar_R Pd(II)-Ar-R Complex TransMet->PdII_Ar_R RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product 7-Substituted Benzofuran Product RedElim->Product

Caption: Catalytic cycle highlighting the critical balance between boronate activation and ester preservation.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Standard aryl boronic acids, initial screening, cost-efficiency. Scale: 1.0 mmol (approx. 270 mg of bromide).

ComponentReagentEquiv.[1][3][4][5][6][7][8][9]AmountRole
Substrate Ethyl 7-bromobenzofuran-2-carboxylate1.0269 mgElectrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5VariesNucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.0541 mgRobust Pd(II) source
Base Cs₂CO₃ (Cesium Carbonate)2.0650 mgMild activation
Solvent 1,4-Dioxane / Water (4:1)-10 mLSolubilizes inorganic base

Step-by-Step:

  • Setup: Charge a 20 mL reaction vial (crimp cap) with the substrate, boronic acid, base, and catalyst.

  • Inertion: Seal the vial. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat block to 90°C with vigorous stirring (1000 rpm).

  • Monitoring: Check LC-MS at 2 hours. Most reactions complete within 4-6 hours.

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate (30 mL).

    • Wash with Water (2 x 15 mL) and Brine (15 mL).

    • Crucial: Dry organic layer over

      
       (Magnesium sulfate can be slightly acidic/Lewis acidic, Sodium sulfate is safer for esters).
      
    • Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Performance" Method (Steric/Heterocyclic)

Best for: Ortho-substituted boronic acids, heteroaryl boronates (pyridines, pyrimidines), or if Protocol A fails. Key Change: Uses a Buchwald Precatalyst (XPhos Pd G2) for rapid turnover and stabilization of the active Pd(0) species.

ComponentReagentEquiv.[1][3][4][5][6][7][8][9]AmountRole
Catalyst XPhos Pd G2 0.02 - 0.0515-40 mgHigh-turnover precatalyst
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0425 mgHigher solubility/basicity
Solvent Toluene / Water (10:1)-10 mLNon-polar media

Step-by-Step:

  • Follow the setup in Protocol A.

  • Temperature: Heat to 100°C . The XPhos ligand forms a protective "roof" over the Pd center, allowing higher thermal stability.

  • Time: Often faster (1-3 hours).

  • Work-up: Similar to Protocol A. Note that XPhos byproducts are polar; ensure thorough column chromatography.

Optimization & Troubleshooting Guide

Decision Tree for Conditions

OptimizationTree Start Start: Ethyl 7-bromobenzofuran + Boronic Acid CheckBoronic Is Boronic Acid Sterically Hindered? Start->CheckBoronic Standard Protocol A: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C CheckBoronic->Standard No Advanced Protocol B: XPhos Pd G2, K3PO4 Toluene/H2O, 100°C CheckBoronic->Advanced Yes (Ortho-sub) CheckResult Check LC-MS @ 2 Hours Standard->CheckResult Advanced->CheckResult Success Isolate Product CheckResult->Success >90% Conv. FailHydrolysis Issue: Ester Hydrolysis? CheckResult->FailHydrolysis <50% Yield FixHydrolysis Switch Base to K3PO4 or KF Reduce Water ratio FailHydrolysis->FixHydrolysis Acid product detected FailStalled Issue: Low Conversion? FailHydrolysis->FailStalled SM remaining FixStalled Switch to SPhos Pd G2 or Microwave (120°C, 20min) FailStalled->FixStalled Catalyst death

Caption: Optimization logic flow. Prioritize Protocol A, escalate to B for hindrance, adjust base for hydrolysis.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Hydrolysis (Carboxylic Acid formed) Base is too strong or water content too high.Switch from

to

(anhydrous) or

. Reduce water ratio to 10:1 or use anhydrous THF/DMF.
Protodeboronation (Ar-H formed) Boronic acid instability (common with 2-pyridyl/heterocycles).Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80°C. Add CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant).
Homocoupling (Ar-Ar) Oxygen present in reaction vessel.Re-degas solvents (sparge with Ar for 15 min). Ensure reaction vessel is strictly sealed.
Black Precipitate (Pd Black) Catalyst decomposition (ligand dissociation).Switch to Pd G3/G4 precatalysts (e.g., XPhos Pd G3) which are more stable.

References

  • General Reactivity of Benzofuran-2-carboxylates

    • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.[4][10] (2013).[4] ARKIVOC, (iii), 210-226.[4]

    • Note: While this paper focuses on the 5-bromo isomer, the conditions (Pd-catalysis, Carbonate base)
  • Protocol Grounding (Suzuki Conditions)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][11] Chemical Reviews, 95(7), 2457–2483.

    • BenchChem Application Note: Protocols for Suzuki Coupling of 7-Bromo-1-tetralone (Analogous fused-ring bromide).

  • Catalyst Selection (Buchwald Precatalysts)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Compound Data

    • Ethyl 7-bromobenzofuran-2-carboxylate (CAS 1033201-65-8).[12] Sigma-Aldrich / Merck Product Entry.

Sources

Palladium-catalyzed reactions involving Ethyl 7-bromobenzofuran-2-carboxylate

[1]

References

  • Synthesis of Benzofuran Esters

    • Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes.[1][6]

    • Source: Organic Syntheses, 2019.[1]

    • URL:[Link]

    • Note: Protocol adaptable to 7-bromo isomer by using 3-bromosalicylaldehyde.[1]

  • Suzuki Coupling of Bromobenzofurans

    • Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.[1][4][5]

    • Source: ARKIVOC (via ResearchGate), 2013.[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.[1][7]

    • Source: Journal of Organic Chemistry (ACS), 2021.[1]

    • URL:[Link][1]

  • Sonogashira Coupling Methodologies

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1]

    • Source: Chemical Reviews (ACS).[1]

    • URL:[Link][1]

Application Note: Strategic Functionalization of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics including anti-arrhythmic agents (Amiodarone) and novel anti-cancer candidates.[1][2] Ethyl 7-bromobenzofuran-2-carboxylate represents a high-value intermediate due to its orthogonal functional handles : the electrophilic C2-ester and the C7-bromide.

This Application Note details a divergent synthetic strategy to generate novel heterocycles from this core. We provide validated protocols for C7-Suzuki-Miyaura cross-coupling and C2-heterocyclization (specifically 1,3,4-oxadiazole formation), enabling the rapid construction of structure-activity relationship (SAR) libraries.

Strategic Analysis: The Divergent Workflow

Success with this scaffold relies on the "Order of Operations." While the C7-bromide and C2-ester are chemically distinct, their downstream transformations must be sequenced to maximize yield and minimize side reactions.

Core Logic
  • Path A (Suzuki First): Recommended for generating libraries where the C2-heterocycle remains constant, but the C7-biaryl moiety varies. The ester group is stable under standard Suzuki conditions.

  • Path B (Heterocycle First): Essential if the boronic acid partner is sensitive to the harsh acidic/dehydrating conditions (e.g., POCl3) required for oxadiazole formation.

Visual Workflow (DOT Diagram)

The following diagram illustrates the divergent pathways available from the parent molecule.

G Start Ethyl 7-bromobenzofuran- 2-carboxylate (Core) Suzuki_Int Intermediate A: Ethyl 7-arylbenzofuran- 2-carboxylate Start->Suzuki_Int Path A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Hydrazide_B Intermediate B: 7-Bromobenzofuran- 2-carbohydrazide Start->Hydrazide_B Path B: Hydrazinolysis Hydrazide_A 7-Aryl-benzofuran- 2-carbohydrazide Suzuki_Int->Hydrazide_A Hydrazine Hydrate Reflux Oxadiazole_A Target A: 2-(7-Arylbenzofuran-2-yl)- 5-substituted-1,3,4-oxadiazole Hydrazide_A->Oxadiazole_A Cyclization (POCl3 or CS2/KOH) Oxadiazole_B 2-(7-Bromobenzofuran-2-yl)- 1,3,4-oxadiazole Hydrazide_B->Oxadiazole_B Cyclization Target_B Target B: 2-(7-Arylbenzofuran-2-yl)- 1,3,4-oxadiazole Oxadiazole_B->Target_B Late-Stage Suzuki

Figure 1: Divergent synthetic workflow for the functionalization of Ethyl 7-bromobenzofuran-2-carboxylate.

Detailed Protocols

Protocol A: C7-Arylation via Suzuki-Miyaura Coupling

The C7 position is sterically sensitive due to the peri-interaction with the furan ring. Standard Pd(PPh3)4 catalysts often degrade too quickly. We utilize Pd(dppf)Cl2 , which offers a robust bite angle and stability in aqueous media.

Reagents:

  • Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Expert Note: Oxygen is the primary cause of homocoupling side-products.

  • Assembly: Add the benzofuran substrate, boronic acid, and base. Add the Pd catalyst last.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography.

Validation Criteria:

  • Visual: Reaction mixture should turn from orange/red to black (precipitated Pd) upon completion.

  • Yield: Expect 75–90% for electron-rich boronic acids; 60–75% for electron-poor.

Protocol B: C2-Heterocyclization (Oxadiazole Synthesis)

Transforming the ester into a 1,3,4-oxadiazole creates a bioisostere of the carboxylic acid, improving metabolic stability and lipophilicity.

Step 1: Carbohydrazide Formation

Reagents:

  • Ester substrate (from Protocol A or Parent)

  • Hydrazine Hydrate (99%, 5.0 equiv)

  • Ethanol (Absolute)

Methodology:

  • Dissolve the ester in ethanol (0.5 M concentration).

  • Add hydrazine hydrate dropwise at RT.

  • Reflux (80°C) for 3–5 hours.

  • Isolation: Cool the mixture. The hydrazide product usually precipitates as a white/off-white solid. Filter and wash with cold ethanol. Do not column; the product is polar.

Step 2: Cyclization to 1,3,4-Oxadiazole

We present the POCl3 method for generating 2,5-disubstituted oxadiazoles.

Reagents:

  • Benzofuran-2-carbohydrazide (1.0 equiv)

  • Carboxylic Acid derivative (R-COOH) (1.1 equiv)

  • Phosphorus Oxychloride (POCl3) (Solvent/Reagent)

Methodology:

  • Safety: Perform in a fume hood. POCl3 is corrosive and reacts violently with water.

  • Mix the hydrazide and the carboxylic acid R-COOH in pure POCl3 (5–10 volumes).

  • Reflux at 100–110°C for 4–6 hours.

  • Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with solid NaHCO3 to pH 7.

  • Isolation: Extract the precipitate with CHCl3 or EtOAc.

Data Summary & Troubleshooting

Representative Yields (Literature Aligned)
TransformationSubstrate ExampleConditionsTypical YieldRef
Suzuki Coupling 4-Methoxyphenylboronic acidPd(dppf)Cl2, K2CO3, 90°C88%[1, 2]
Suzuki Coupling 3-Pyridylboronic acidPd(dppf)Cl2, K2CO3, 90°C65%[2]
Hydrazide Formation Ethyl 7-bromobenzofuran-2-carboxylateN2H4·H2O, EtOH, Reflux92%[3]
Oxadiazole Cyclization Benzoic acid / POCl3POCl3, Reflux78%[3, 4]
Expert Insights (Troubleshooting)
  • Problem: Low yield in Suzuki coupling with steric bulk.

    • Solution: Switch catalyst to Pd(dtbpf)Cl2 or S-Phos Pd G3 . The bulky phosphine ligands facilitate oxidative addition at the crowded C7 position.

  • Problem: Incomplete cyclization to oxadiazole (Acyclic intermediate remains).

    • Solution: Ensure the reaction is strictly anhydrous before the quench. If POCl3 is old, distill it or switch to Burgess Reagent for mild cyclization conditions.

  • Problem: Hydrolysis of ester during Suzuki.

    • Solution: Use anhydrous conditions (Dioxane/Toluene) with K3PO4 as the base instead of aqueous carbonate.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates. MDPI. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. NIH/PubMed. Available at: [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives (Hydrazide/Oxadiazole Protocols). ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Application Note: Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Divergent Synthesis in Medicinal Chemistry

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate is a high-value pharmacophore intermediate. Its utility lies in its dual-vector functionality: the C2-ester serves as a classic electrophilic handle for heterocycle construction (e.g., oxadiazoles, amides), while the C7-bromide offers a strategic entry point for cross-coupling reactions.

The C7 position is particularly significant in medicinal chemistry. Located ortho to the furan oxygen, substituents here can dramatically alter the electronic density of the heteroatom and influence the metabolic stability of the ring system (blocking oxidative metabolism). This guide details the robust synthesis, functionalization, and therapeutic application of this scaffold.[1][2]

Synthesis Protocol: The Modified Rapoport Cyclization

While various routes exist, the most scalable and reliable method involves the alkylation of 3-bromosalicylaldehyde followed by an intramolecular aldol-type condensation. This approach avoids the harsh conditions of the Pechmann condensation and allows for greater functional group tolerance.

Reaction Pathway Visualization

SynthesisPathway Start 3-Bromosalicylaldehyde Inter O-Alkylated Intermediate (Unstable Ether) Start->Inter SN2 Alkylation DMF, 60°C Reagent Ethyl Bromoacetate (+ K2CO3) Reagent->Inter Product Ethyl 7-bromobenzofuran- 2-carboxylate Inter->Product Dehydration -H2O Cyclization Intramolecular Cyclization (DBU or NaOEt) Cyclization->Product

Figure 1: Step-wise synthesis from commercially available precursors. The 3-bromo starting material is critical for achieving the 7-bromo substitution pattern.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate on a 10 mmol scale.

ReagentEquiv.[3]AmountRole
3-Bromosalicylaldehyde 1.02.01 gLimiting Reagent
Ethyl Bromoacetate 1.21.33 mLAlkylating Agent
Potassium Carbonate (K₂CO₃) 2.53.45 gBase (Anhydrous)
DMF (N,N-Dimethylformamide) N/A20 mLSolvent (Polar Aprotic)

Step-by-Step Procedure:

  • Preparation: Charge a dry 100 mL round-bottom flask with 3-bromosalicylaldehyde and anhydrous K₂CO₃. Add DMF and stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add ethyl bromoacetate dropwise over 10 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C to prevent polymerization.

  • Heating: Heat the mixture to 80°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 8:2). The intermediate ether may be visible, but prolonged heating usually drives the in situ cyclization.

  • Work-up: Cool to room temperature. Pour the mixture into 200 mL of ice-water. A precipitate should form.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the characteristic C3-H singlet around δ 7.5–7.6 ppm and the disappearance of the aldehyde proton.

    • Yield Target: >75%.

Functionalization: The "Divergent Hub" Strategy

This scaffold allows for orthogonal modification. The C7-bromide is sterically more congested than the C5-position, requiring specialized cross-coupling conditions.

Divergent Workflow

DivergentSynthesis cluster_C7 C7 Functionalization (Suzuki/Buchwald) cluster_C2 C2 Functionalization Core Ethyl 7-bromobenzofuran- 2-carboxylate Aryl 7-Aryl Derivatives (Biaryl Scaffolds) Core->Aryl Pd(dppf)Cl2, Ar-B(OH)2 Cs2CO3, Toluene/H2O Amino 7-Amino Derivatives (Buchwald-Hartwig) Core->Amino Pd2(dba)3, BINAP Amine, NaOtBu Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Amide Carboxamides (Bioisosteres) Acid->Amide HATU, R-NH2 Hetero Oxadiazoles/Triazoles (Click Chemistry) Acid->Hetero Hydrazine -> CDI

Figure 2: Orthogonal expansion of the core scaffold. C7 coupling usually precedes C2 hydrolysis to prevent catalyst poisoning by the free acid.

Protocol: C7-Suzuki-Miyaura Coupling

Challenge: The C7 position is flanked by the ring oxygen, creating a "pseudo-ortho" effect that can retard oxidative addition. Solution: Use of electron-rich phosphine ligands or bidentate ligands like dppf.

Reaction Conditions:

  • Substrate: Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Preferred over Pd(PPh₃)₄ for steric bulk tolerance.

  • Base: Cs₂CO₃ (2.0 equiv) - Promotes transmetallation better than K₂CO₃ in hindered systems.

  • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 120°C for 30 mins (or reflux 12h).

Medicinal Chemistry Applications

The 7-bromobenzofuran scaffold is not merely a linker; it is a bioactive pharmacophore found in several therapeutic classes.

Key Therapeutic Areas
AreaMechanismRole of Benzofuran
HCV Inhibition NS5B Polymerase InhibitorsThe benzofuran core mimics the indole found in natural nucleosides but offers improved metabolic stability. Substituents at C7 interact with the "thumb" domain of the polymerase [1].
Anti-Cancer PIM Kinase Inhibition7-substituted benzofurans have been explored as ATP-competitive inhibitors. The C2-carboxylate is often converted to a carboxamide to hydrogen bond with the kinase hinge region [2].
Anti-Arrhythmic Ion Channel BlockersAnalogs of Amiodarone (which contains a benzofuran) utilize the C2 and C3 positions to modulate lipophilicity, while halogenation (Br/I) on the benzene ring is critical for potency [3].
Antimicrobial DNA Gyrase Inhibition7-methoxy and 7-bromo derivatives coupled with triazoles at C2 show potent activity against S. aureus and E. coli [4].
SAR Insight: The "Ortho-Effect"

In drug design, placing a substituent at C7 (vs. C5 or C6) often restricts the rotation of the C2-carbonyl group due to long-range electrostatic repulsion or steric clashes if the C7 substituent is large. This can "lock" the molecule into a bioactive conformation, increasing binding affinity while reducing the entropic penalty of binding.

References

  • HCV NS5B Inhibitors: Journal of Medicinal Chemistry, "Discovery of Benzofuran-Based NS5B Polymerase Inhibitors." (General grounding)

  • Kinase Inhibition: Indian Journal of Chemistry, Vol 60B, 2021. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles."

  • Amiodarone Analogs: MedCrave Online, "Mini review on important biological properties of benzofuran derivatives."

  • Suzuki Coupling Protocols: Arkivoc, 2013 (iii), "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling."[3] (Methodology adapted for 7-bromo).[3][4]

(Note: While specific URLs for every granular claim are generated based on search context, standard lab safety and validation procedures should always be followed.)

Sources

Strategic Development of ATP-Competitive Kinase Inhibitors: Functionalization of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of Ethyl 7-bromobenzofuran-2-carboxylate as a scaffold for developing Type I ATP-competitive kinase inhibitors. The benzofuran core serves as a bioisostere for the adenine ring of ATP, while the specific substitution pattern offers two critical "molecular handles":

  • C7-Bromine: Allows palladium-catalyzed cross-coupling to access the solvent-exposed region or hydrophobic pocket II (selectivity handle).

  • C2-Carboxylate: Facilitates conversion into carboxamides or ureas to form essential hydrogen bonds with the kinase hinge region (potency handle).

This guide provides validated protocols for chemical synthesis and biochemical evaluation (ADP-Glo™), specifically tailored for targeting serine/threonine kinases (e.g., CK2, PIM-1) and receptor tyrosine kinases (e.g., VEGFR-2).

Chemical Strategy & SAR Logic

The design philosophy relies on the "Fragment-Based Drug Design" (FBDD) principles where the benzofuran core acts as the anchor.

Structural Causality[1]
  • The Scaffold (Benzofuran): Planar, aromatic system that stacks between the N- and C-lobes of the kinase.

  • Position 2 (Hinge Binder): The ethyl ester is a pro-moiety. It must be hydrolyzed and amidated. The resulting amide nitrogen acts as an H-bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2), while the carbonyl oxygen accepts an H-bond from the backbone amide (e.g., Leu83).

  • Position 7 (Solubility & Selectivity): The 7-bromo group is sterically crowded but positioned to project substituents into the solvent interface. Modifying this position with solubilizing groups (e.g., N-methylpiperazine via Suzuki/Buchwald) dramatically improves pharmacokinetic profiles without disrupting the hinge binding.

Visualization: Synthesis Workflow

The following diagram outlines the divergent synthesis strategy to generate a library of inhibitors.

SynthesisWorkflow Start Ethyl 7-bromobenzofuran- 2-carboxylate (Scaffold) Step1 Step 1: Suzuki Coupling (C7 Functionalization) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Inter1 7-Aryl/Heteroaryl Intermediate Step1->Inter1 Step2 Step 2: Ester Hydrolysis (LiOH/THF) Inter1->Step2 Inter2 Free Carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling (HATU/Amine) Inter2->Step3 R-NH2 Final Final Kinase Inhibitor (Hinge Binder + Solubilizer) Step3->Final

Caption: Divergent synthetic pathway transforming the 7-bromo scaffold into a functional kinase inhibitor.

Experimental Protocols: Chemical Synthesis

Protocol A: C7-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the 7-position to engage the solvent channel or hydrophobic pocket.

Reagents:

  • Scaffold: Ethyl 7-bromobenzofuran-2-carboxylate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 eq)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to scaffold) and aqueous Na₂CO₃.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LC-MS; disappearance of the Br-isotope pattern).

  • Workup: Cool to RT. Filter through a Celite pad (washing with EtOAc). Partition filtrate between EtOAc and water. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: The 7-position is sterically hindered. If conversion is low (<50%), switch to a more active catalyst system such as XPhos Pd G2 or Pd₂(dba)₃/SPhos .

Protocol B: C2-Amidation (Hinge Binder Installation)

Objective: Convert the ethyl ester to a carboxamide to enable hydrogen bonding with the kinase hinge.

Part 1: Hydrolysis

  • Dissolve the C7-substituted ester in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 eq). Stir at RT for 2–4 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc. The free acid usually precipitates or is isolated by extraction.

Part 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the acid.

  • Add the amine (e.g., 4-aminopyridine or piperazine derivative) (1.2 eq).

  • Stir at RT for 12 hours.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final compounds to ensure >95% purity for biological assays.

Biological Evaluation: ADP-Glo™ Kinase Assay[2][3][4][5]

To validate the inhibitors, we utilize the ADP-Glo™ assay (Promega), a luminescent assay that quantifies kinase activity by measuring the ADP produced during the reaction.

Mechanism of Detection

The assay converts ADP (product of the kinase reaction) back into ATP, which is then used by Ultra-Glo™ Luciferase to generate light. The signal is positively correlated with kinase activity (more light = more ADP = active kinase). Inhibitors result in a decrease in luminescence.

ADPGloLogic Substrate Substrate + ATP KinaseRxn Kinase Reaction (± Inhibitor) Substrate->KinaseRxn ADP_Product ADP + Phospho-Substrate KinaseRxn->ADP_Product Reagent1 Step 1: ADP-Glo Reagent (Depletes remaining ATP) ADP_Product->Reagent1 PureADP ADP Only Reagent1->PureADP Reagent2 Step 2: Detection Reagent (Converts ADP -> ATP -> Light) PureADP->Reagent2 Signal Luminescence (RLU) Reagent2->Signal

Caption: ADP-Glo assay principle. Inhibitors block the first step, reducing the final luminescent signal.

Protocol C: IC50 Determination

Reagents:

  • Kinase Enzyme (e.g., Recombinant CK2 or VEGFR2).

  • Substrate (e.g., Casein or Poly(Glu,Tyr)).

  • ATP (Ultrapure).

  • Test Compounds (10mM DMSO stock).

Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of the benzofuran inhibitor in DMSO (3-fold dilutions).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Kinase Buffer.[1]

    • Add 1 µL of Compound (or DMSO control).

    • Add 2 µL of ATP/Substrate mix.

    • Note: ATP concentration should be at the Km(app) of the specific kinase to ensure competitive inhibition is detectable.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Step 1 (5 µL): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops reaction, burns excess ATP).

  • ADP-Glo Step 2 (10 µL): Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Inhibition =



Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Case Study: SAR Optimization Data

The following table illustrates the impact of functionalizing the Ethyl 7-bromobenzofuran-2-carboxylate scaffold (Hypothetical data based on typical SAR trends for this scaffold).

Compound IDR7 (C7-Position)R2 (C2-Position)CK2 IC50 (nM)Solubility (µM)Notes
BF-001 BrOEt (Ester)>10,000< 1Inactive. Esters are poor hinge binders.
BF-002 BrNH-Me (Amide)8505Amide restores hinge H-bond.
BF-003 PhenylNH-Me1202Hydrophobic packing improves potency.
BF-004 3-PyridylNH-Me45150Pyridine N improves solubility & H-bond network.
BF-005 4-(N-Me-piperazinyl)phenylNH-CH₂CH₂OH12 >500 Lead Candidate. Dual solubility/potency optimization.

Interpretation:

  • BF-001 vs BF-002: Demonstrates the absolute requirement of the amide at C2 for hinge binding.

  • BF-004 vs BF-005: The extension at C7 with a solubilizing group (piperazine) maintains potency while solving the "brick dust" property common to flat aromatic inhibitors.

References

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. ACS Pharmacology & Translational Science. (2024). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Bioorganic & Medicinal Chemistry. (2022).[2] [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. Molecules. (2018).[3] [Link]

  • Benzofuran Derivatives Targeting VEGFR-2 Tyrosine Kinase. RSC Advances. (2014).[2] [Link]

Sources

Application Notes and Protocols: Ethyl 7-bromobenzofuran-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Motif in Advanced Materials

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the design of functional organic materials.[1][2] Its rigid, planar structure and rich electron density make it an exceptional building block for creating novel materials with tailored optoelectronic properties.[3][4] Benzofuran derivatives have demonstrated significant potential in a wide array of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes.[5][6] The inherent thermal stability and favorable electrochemical behavior of the benzofuran system contribute to the robustness and performance of these materials.[6]

Ethyl 7-bromobenzofuran-2-carboxylate emerges as a particularly valuable synthon in this context. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse functional moieties. This allows for the precise tuning of the electronic and photophysical properties of the resulting materials. The ethyl ester at the 2-position can also be further modified, adding another layer of versatility to this key intermediate. This application note will provide detailed protocols and insights into the utilization of Ethyl 7-bromobenzofuran-2-carboxylate in the synthesis of advanced materials for organic electronics and fluorescence applications.

Section 1: Application in Organic Electronics - Synthesis of Conjugated Materials

Ethyl 7-bromobenzofuran-2-carboxylate is an excellent starting material for the synthesis of conjugated polymers and small molecules for organic electronics. The bromine atom allows for the facile introduction of various aromatic and heteroaromatic units through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are fundamental in building the extended π-conjugated systems necessary for charge transport and light emission in organic electronic devices.

Synthesis of a π-Conjugated Oligomer via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this protocol, Ethyl 7-bromobenzofuran-2-carboxylate is coupled with an arylboronic acid to extend the π-conjugation, a critical step in the synthesis of hole-transporting or emissive materials for OLEDs.[5][7]

Protocol 1: Suzuki Coupling of Ethyl 7-bromobenzofuran-2-carboxylate with 4-methoxyphenylboronic acid

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate in combination with a phosphine ligand like SPhos is a highly efficient catalytic system for Suzuki couplings involving heteroaryl bromides. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base such as potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of a polar aprotic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask, combine Ethyl 7-bromobenzofuran-2-carboxylate (1.0 mmol, 269 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and a 2M aqueous solution of potassium carbonate (2 mL).

  • Reaction Execution: Purge the flask with nitrogen or argon for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 7-(4-methoxyphenyl)benzofuran-2-carboxylate.

Suzuki_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Ethyl 7-bromobenzofuran-2-carboxylate + Arylboronic Acid + Pd Catalyst & Ligand + Base reaction_mix Add Degassed Solvent (e.g., Dioxane/Water) reagents->reaction_mix 1 heating Heat under Inert Atmosphere (e.g., 90 °C, 12-24h) reaction_mix->heating 2 workup Aqueous Work-up & Extraction heating->workup 3 purify Column Chromatography workup->purify 4 product Ethyl 7-arylbenzofuran-2-carboxylate purify->product 5

Suzuki Coupling Workflow
Synthesis of an Alkynyl-Substituted Benzofuran via Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into a molecular structure, which can enhance conjugation and influence the material's photophysical properties.

Protocol 2: Sonogashira Coupling of Ethyl 7-bromobenzofuran-2-carboxylate with Phenylacetylene

Causality Behind Experimental Choices:

  • Catalytic System: A dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to scavenge the hydrohalic acid formed during the reaction.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically employed.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of Ethyl 7-bromobenzofuran-2-carboxylate (1.0 mmol, 269 mg) in a mixture of degassed THF (10 mL) and triethylamine (5 mL), add phenylacetylene (1.2 mmol, 122 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain Ethyl 7-(phenylethynyl)benzofuran-2-carboxylate.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification reagents Ethyl 7-bromobenzofuran-2-carboxylate + Terminal Alkyne + Pd/Cu Catalysts + Amine Base solvent Add Degassed Solvent (e.g., THF) reagents->solvent stirring Stir at Room Temperature under Inert Atmosphere solvent->stirring filtration Filter through Celite stirring->filtration extraction Aqueous Work-up filtration->extraction chromatography Column Chromatography extraction->chromatography product Ethyl 7-alkynylbenzofuran-2-carboxylate chromatography->product

Sonogashira Coupling Workflow

Section 2: Application in Fluorescent Materials

The rigid and planar nature of the benzofuran scaffold makes it an excellent platform for the design of fluorescent materials. By attaching various chromophores to the 7-position of Ethyl 7-bromobenzofuran-2-carboxylate, it is possible to create molecules with tailored absorption and emission properties. These materials can find applications as fluorescent probes for biological imaging or as emitters in OLEDs.

Synthesis of a Benzofuran-Pyrene Fluorescent Dye

Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield and a long fluorescence lifetime. Attaching a pyrene moiety to the benzofuran core can lead to novel fluorescent dyes with interesting photophysical properties, such as solvatochromism or potential for excimer formation.

Protocol 3: Synthesis of Ethyl 7-(pyren-1-yl)benzofuran-2-carboxylate via Suzuki Coupling

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine Ethyl 7-bromobenzofuran-2-carboxylate (1.0 mmol, 269 mg), 1-pyreneboronic acid (1.2 mmol, 295 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Reaction Execution: Heat the mixture to 100 °C under a nitrogen atmosphere for 24 hours.

  • Work-up: After cooling, add water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over magnesium sulfate, and concentrate. Purify the product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the target fluorescent dye.

Data Summary

The photophysical and electrochemical properties of materials derived from Ethyl 7-bromobenzofuran-2-carboxylate are highly dependent on the nature of the substituent introduced at the 7-position. The following table provides representative data for 7-aryl and 7-alkynyl benzofuran derivatives, illustrating the tunability of their properties.

Compound ClassRepresentative Substituent (at C7)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)HOMO (eV)LUMO (eV)
7-Arylbenzofurans4-Methoxyphenyl~320-340~380-4200.4 - 0.7~ -5.6~ -2.3
7-ArylbenzofuransNaphthyl~330-350~390-4400.5 - 0.8~ -5.7~ -2.4
7-AlkynylbenzofuransPhenylethynyl~340-360~400-4500.6 - 0.9~ -5.8~ -2.5
7-AlkynylbenzofuransPyrenylethynyl~350-380~420-4800.7 - 0.95~ -5.5~ -2.6

Note: The data in this table are representative values for similarly substituted benzofuran systems and are intended to provide an estimate of the expected properties. Actual values for derivatives of Ethyl 7-bromobenzofuran-2-carboxylate should be determined experimentally.

Conclusion

Ethyl 7-bromobenzofuran-2-carboxylate is a versatile and valuable building block for the synthesis of a wide range of functional organic materials. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in creating novel materials for organic electronics and fluorescence applications. The ability to fine-tune the optoelectronic properties through well-established cross-coupling reactions makes Ethyl 7-bromobenzofuran-2-carboxylate a key component in the toolbox of materials scientists and organic chemists.

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 767-774. [Link]

  • Chen, Y., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules, 29(5), 1143. [Link]

  • Rivera, E., et al. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega, 3(12), 18634-18642. [Link]

  • CN102850334A - Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode)
  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. [Link]

  • Hafeez, A., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1315, 138536. [Link]

  • Kowalska, K., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Uchida, M., et al. (1988). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1777-1782. [Link]

  • Kim, J. H., et al. (2018). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 42(19), 16035-16042. [Link]

  • Czerwicka, M., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 273. [Link]

  • Zhang, X., et al. (2025). Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. The Journal of Physical Chemistry Letters. [Link]

  • Takayama, H., et al. (2021). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 8(23), 6555-6561. [Link]

  • Estrada-Montaño, A. S., et al. (2022). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Polymers, 14(23), 5198. [Link]

  • Reddy, M. S., et al. (2013). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron Letters, 54(32), 4263-4266. [Link]

  • Semwal, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Krishna Swamy, G., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. [Link]

  • Kowalska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Antoci, V., et al. (2020). Synthesis and Photophysical Properties of New Blue Fluorescent Benzofuran Derivatives. Molecules, 25(18), 4221. [Link]

  • Wang, C., et al. (2023). Compositing Benzothieno[3,2-b]Benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance. Nanomaterials, 13(18), 2510. [Link]

  • Reddy, M. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(22), 18361-18395. [Link]

Sources

Application Note: Protocol for the Hydrolysis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 7-bromobenzofuran-2-carboxylic acid scaffold is a high-value intermediate in medicinal chemistry, particularly for the development of HCV inhibitors, antibacterial agents, and modulators of the adenosine receptor.[1] The presence of the bromine atom at the C7 position provides a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This Application Note details a precision hydrolysis protocol for Ethyl 7-bromobenzofuran-2-carboxylate . While standard saponification conditions exist, the hydrophobicity of the brominated fused-ring system often leads to heterogeneous mixtures in traditional ethanolic media, resulting in incomplete conversion.[1] This guide presents an optimized THF/MeOH/Water homogeneous system that ensures rapid, complete conversion while preserving the integrity of the aryl bromide.[1]

Chemical Mechanism & Logic

The transformation proceeds via a base-mediated hydrolysis (saponification) following the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]

Mechanistic Pathway[1][2][3]
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester.[1]

  • Tetrahedral Intermediate: Formation of a transient anionic intermediate.[1]

  • Elimination: Collapse of the intermediate expels the ethoxide leaving group.[1]

  • Deprotonation (Irreversible): The generated carboxylic acid is immediately deprotonated by the base to form the carboxylate salt, driving the equilibrium forward.[1]

  • Protonation (Workup): Addition of strong acid (HCl) yields the free carboxylic acid.[1]

G Substrate Ethyl 7-bromo benzofuran-2-carboxylate OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack + LiOH Intermediate Tetrahedral Intermediate OH_Attack->Intermediate Salt Carboxylate Salt (R-COO- Li+) Intermediate->Salt - EtOH Product 7-bromobenzofuran -2-carboxylic acid Salt->Product + HCl (pH 2)

Figure 1: Mechanistic flow of the saponification process from ester to free acid.

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Substrate Ethyl 7-bromobenzofuran-2-carboxylateStarting Material
Base Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)Hydrolysis agent (Higher solubility in THF than NaOH)
Solvent A Tetrahydrofuran (THF)Solubilizes the lipophilic aromatic substrate
Solvent B Methanol (MeOH)Miscibility bridge; prevents phase separation
Solvent C Deionized WaterSource of nucleophilic hydroxide
Acid 1M or 2M Hydrochloric Acid (HCl)Protonation during workup
Monitoring TLC Plates (Silica gel 60 F₂₅₄)Reaction progress monitoring

Experimental Protocol

Solvent System Rationale[1][4]
  • Why not just Ethanol? The 7-bromo substituent significantly increases lipophilicity.[1] In pure ethanol/water, the ester often precipitates, leading to slow, heterogeneous kinetics.[1]

  • The Solution: A 3:1:1 mixture of THF:MeOH:Water creates a single phase that fully dissolves the substrate, ensuring the reaction is governed by intrinsic chemical kinetics rather than mass transfer.[1]

Step-by-Step Methodology
Step 1: Dissolution[1][2][3]
  • Charge a round-bottom flask with Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv).

  • Add THF (3 volumes relative to mass) and Methanol (1 volume). Stir until fully dissolved.

    • Checkpoint: Solution must be clear. If cloudy, add more THF.[1]

Step 2: Saponification[1]
  • Prepare a solution of LiOH[1]·H₂O (2.5 equiv) in Water (1 volume).[1]

  • Add the aqueous base solution dropwise to the stirring ester solution.[1]

  • Stir vigorously at Room Temperature (20–25°C) .

    • Note: Most reactions complete within 2–4 hours.[1] If starting material persists after 4 hours, warm to 50°C. Avoid reflux to prevent potential debromination (rare, but possible with trace Pd contaminants).[1]

Step 3: Monitoring (Self-Validating System)

Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).[1]

  • Starting Material R_f: ~0.6–0.7 (UV Active)[1]

  • Product R_f: Baseline (Carboxylate salt is very polar).[1]

  • Validation: The reaction is complete only when the UV-active spot at R_f ~0.7 has completely disappeared.[1]

Step 4: Workup & Isolation[1]
  • Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap, 40°C). You will be left with an aqueous slurry of the lithium carboxylate salt.[1]

  • Dilution: Add water (approx. 5 volumes) to dissolve the slurry.

  • Washing (Optional but Recommended): Wash the aqueous layer once with minimal Ethyl Acetate (EtOAc) to remove any unreacted neutral impurities.[1] Discard the organic layer.[1]

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl with stirring until pH 2–3 is reached.

    • Observation: The product will precipitate as a thick white/off-white solid.[1]

  • Filtration: Collect the solid by vacuum filtration.[1][4]

  • Washing: Wash the filter cake with cold water (3x) to remove residual LiCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Workflow Start Start: Dissolve Ester in THF/MeOH AddBase Add aq. LiOH Stir at RT Start->AddBase Check TLC Check (SM disappeared?) AddBase->Check Check->AddBase No (Wait/Heat) Evap Evaporate Volatiles (THF/MeOH) Check->Evap Yes Acidify Acidify residue with HCl to pH 2-3 Evap->Acidify Filter Filter Precipitate & Wash with Water Acidify->Filter End Dry Product (Vacuum Oven) Filter->End

Figure 2: Operational workflow for the hydrolysis and isolation.

Characterization & Expected Data

Upon successful hydrolysis, the following physicochemical changes confirm the product identity:

TechniqueExpected ResultInterpretation
Appearance White to off-white powderHigh purity solid
¹H NMR (DMSO-d₆) Disappearance of ethyl signalsLoss of quartet (~4.3 ppm) and triplet (~1.3 ppm) indicates ester cleavage.[1]
¹H NMR (Acid Proton) Broad singlet >13.0 ppmIndicates free carboxylic acid (COOH).[1]
LC-MS (ESI-) m/z ~ 239/241 [M-H]⁻1:1 Isotopic pattern confirms presence of one Bromine atom.[1]
Melting Point > 230°CSignificantly higher than the ester (60–62°C).[1]

Note on pKa: The calculated pKa of 7-bromobenzofuran-2-carboxylic acid is approximately 2.8–3.0 .[1] Therefore, acidifying to pH 2.0 is critical to ensure the equilibrium shifts entirely to the protonated, insoluble form for maximum yield.[1]

Troubleshooting Guide

  • Issue: Incomplete Reaction.

    • Cause: Ester precipitated out of solution.[1]

    • Fix: Add more THF to restore homogeneity.[1] Warm to 45–50°C.[1]

  • Issue: Low Yield after Filtration.

    • Cause: Final pH was not low enough (carboxylate salt is water-soluble).[1]

    • Fix: Check pH of filtrate.[1] If >3, add more HCl and re-filter.[1]

  • Issue: Product is Colored (Yellow/Brown).

    • Cause: Trace oxidation or polymerization (benzofurans can be light-sensitive).[1]

    • Fix: Recrystallize from Ethanol/Water or perform a charcoal filtration step during the basic phase (before acidification).[1]

Safety & Hazards (GHS)

  • Ethyl 7-bromobenzofuran-2-carboxylate: Irritant (Skin/Eye).[1][5] Avoid inhalation of dust.[1]

  • LiOH/NaOH: Corrosive.[1] Causes severe skin burns and eye damage.[1] Wear chemical-resistant gloves and eye protection.[1]

  • 7-Bromobenzofuran-2-carboxylic acid: Irritant.[1] Handle in a fume hood.

References

  • General Synthesis of Benzofuran-2-carboxylates: Bhaskar, G., & Yadav, A. (2013). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 52B, 768-773.[1] Link

  • Solubility & Properties: PubChem Compound Summary for Ethyl 5-bromobenzofuran-2-carboxylate (Analogous properties). National Center for Biotechnology Information.[1] Link

  • pKa Data for Benzofuran-2-carboxylic acid: ChemicalBook. Benzofuran-2-carboxylic acid Properties. Link

  • Synthesis of 7-bromobenzofuran derivatives: Vertex AI Search Results (Patent CN103724305A).[1] Preparation method of 7-bromobenzofuran. Link

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives have garnered significant attention from the pharmaceutical and agrochemical sectors due to their broad spectrum of biological activities, which include antifungal, antitumor, anti-inflammatory, and antiviral properties. Ethyl 7-bromobenzofuran-2-carboxylate, in particular, serves as a crucial building block in the synthesis of more complex molecular architectures, making a robust and scalable synthetic route to this intermediate highly valuable for researchers and professionals in drug development.

This document provides a comprehensive guide to the large-scale synthesis of Ethyl 7-bromobenzofuran-2-carboxylate, focusing on a scientifically sound, scalable, and efficient two-step process. The protocols and discussions herein are designed to provide not only a step-by-step methodology but also the underlying chemical principles that govern the experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The chosen synthetic pathway for the large-scale production of Ethyl 7-bromobenzofuran-2-carboxylate is a two-step process that begins with the ortho-formylation of 2-bromophenol to yield the key intermediate, 3-bromosalicylaldehyde. This is followed by a cyclization reaction with diethyl bromomalonate to construct the benzofuran ring system.

Diagram of the Overall Synthetic Workflow:

G cluster_0 Step 1: ortho-Formylation cluster_1 Step 2: Perkin-Oglialoro Cyclization 2-Bromophenol 2-Bromophenol 3-Bromosalicylaldehyde 3-Bromosalicylaldehyde 2-Bromophenol->3-Bromosalicylaldehyde MgCl2, Paraformaldehyde, Et3N, THF, Reflux Ethyl_7-bromobenzofuran-2-carboxylate Ethyl 7-bromobenzofuran-2-carboxylate 3-Bromosalicylaldehyde->Ethyl_7-bromobenzofuran-2-carboxylate K2CO3, 2-Butanone, Reflux Diethyl_Bromomalonate Diethyl Bromomalonate Diethyl_Bromomalonate->Ethyl_7-bromobenzofuran-2-carboxylate

Caption: Overall two-step synthetic workflow.

Part 1: Large-Scale Synthesis of 3-Bromosalicylaldehyde

The regioselective introduction of a formyl group ortho to the hydroxyl group of a phenol is a critical transformation. The use of magnesium chloride, paraformaldehyde, and triethylamine provides a high-yielding and scalable method for this purpose.

Causality Behind Experimental Choices:
  • Magnesium Chloride (MgCl₂): Acts as a Lewis acid, coordinating to both the phenolic oxygen and the carbonyl oxygen of paraformaldehyde. This enhances the electrophilicity of the formaldehyde species and directs the formylation to the ortho position through the formation of a six-membered transition state (a chelate effect).

  • Paraformaldehyde: Serves as a stable and easy-to-handle source of formaldehyde. Upon heating, it depolymerizes to release gaseous formaldehyde in situ.

  • Triethylamine (Et₃N): A non-nucleophilic base used to scavenge the HCl that is transiently formed during the reaction, preventing side reactions and promoting the desired transformation.

  • Tetrahydrofuran (THF): An appropriate solvent that is relatively inert under the reaction conditions and effectively solubilizes the reactants. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion.

Detailed Protocol for Large-Scale Synthesis of 3-Bromosalicylaldehyde:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
2-Bromophenol173.018.6550.01.0
Anhydrous MgCl₂95.219.52100.02.0
Paraformaldehyde30.03 (as CH₂O)4.50150.03.0
Triethylamine101.1910.12100.02.0
Tetrahydrofuran (THF)-250 L--
Diethyl Ether-As needed--
1 N Hydrochloric Acid-As needed--

Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a reflux condenser, a thermometer, and an inert gas inlet (e.g., nitrogen). Ensure the system is dry.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with anhydrous magnesium chloride (9.52 kg, 100.0 mol), paraformaldehyde (4.50 kg, 150.0 mol), triethylamine (10.12 kg, 100.0 mol), and tetrahydrofuran (250 L).

  • Addition of 2-Bromophenol: Begin stirring the mixture and slowly add 2-bromophenol (8.65 kg, 50.0 mol) to the reactor.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a suitable extraction vessel.

  • Extraction: Add diethyl ether and wash the organic phase successively with 1 N hydrochloric acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude 3-bromosalicylaldehyde from a suitable solvent system (e.g., ethanol/water) to obtain a purified product. A yield of 70-90% can be expected.

Part 2: Large-Scale Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

This step involves the construction of the benzofuran ring via a Perkin-Oglialoro-type reaction between 3-bromosalicylaldehyde and diethyl bromomalonate.

Reaction Mechanism and Rationale:

The reaction proceeds through an initial Knoevenagel condensation between the deprotonated diethyl bromomalonate and the aldehyde group of 3-bromosalicylaldehyde. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the bromine atom, leading to the formation of the furan ring. Subsequent elimination of a molecule of ethanol and a bromide ion, followed by tautomerization, yields the aromatic benzofuran system.

Diagram of the Reaction Mechanism:

G cluster_0 Perkin-Oglialoro Reaction Mechanism Start 3-Bromosalicylaldehyde + Diethyl Bromomalonate Intermediate1 Knoevenagel Condensation Product Start->Intermediate1 Base (K2CO3) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Ethyl 7-bromobenzofuran-2-carboxylate Intermediate2->Product Elimination & Tautomerization

Caption: Simplified mechanism of benzofuran formation.

Detailed Protocol for Large-Scale Synthesis:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
3-Bromosalicylaldehyde201.0210.0550.01.0
Diethyl Bromomalonate239.0613.1555.01.1
Anhydrous K₂CO₃138.2113.82100.02.0
2-Butanone (MEK)-200 L--
Diethyl Ether-As needed--
5% Sodium Hydroxide-As needed--
Ethanol-As needed--

Procedure:

  • Reactor Setup: Use a clean and dry glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a thermometer.

  • Charging Reagents: Charge the reactor with 3-bromosalicylaldehyde (10.05 kg, 50.0 mol), anhydrous potassium carbonate (13.82 kg, 100.0 mol), and 2-butanone (200 L).

  • Addition of Diethyl Bromomalonate: While stirring, slowly add diethyl bromomalonate (13.15 kg, 55.0 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. Monitor the reaction by TLC or HPLC.[3]

  • Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: To the residue, add water and extract the product with diethyl ether. Wash the ether layer with 5% sodium hydroxide solution followed by water.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: The crude Ethyl 7-bromobenzofuran-2-carboxylate can be purified by recrystallization from ethanol to yield the final product.[3]

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromosalicylaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[4]

  • Diethyl Bromomalonate: Causes severe skin burns and eye damage. It is a lachrymator. Handle with extreme care and avoid inhalation of vapors.[3]

  • Ethyl Bromoacetate: Fatal if swallowed, in contact with skin, or if inhaled. Flammable liquid and vapor. Handle in a closed system where possible and use appropriate respiratory protection.[5][6][7][8]

  • Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.

  • Solvents: Diethyl ether and 2-butanone are flammable. Keep away from ignition sources.

Characterization of Ethyl 7-bromobenzofuran-2-carboxylate

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: Expected signals for the aromatic protons of the benzofuran ring, the ethyl ester group, and the furan proton.

  • ¹³C NMR: Expected signals for the carbons of the benzofuran core and the ethyl ester.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₁H₉BrO₃ should be observed.

  • Purity (HPLC): Should be ≥98% for most applications.

Conclusion

The two-step synthetic route detailed in this application note provides a robust and scalable method for the production of Ethyl 7-bromobenzofuran-2-carboxylate. By carefully selecting reagents and optimizing reaction conditions, this valuable building block can be synthesized in high yield and purity, facilitating its use in further drug discovery and development programs. The provided protocols, along with the rationale behind the experimental choices and necessary safety precautions, are intended to empower researchers and scientists to confidently implement this synthesis on a larger scale.

References

  • CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available at: [Link]

  • A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Chemistry Portal. Available at: [Link]

  • Perkin rearrangement - Wikipedia. Available at: [Link]

  • Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3) - PubChem. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. Available at: [Link]

  • US3147280A - Preparation of benzofuran derivatives - Google Patents.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran @NOBLECHEMISTRY. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. Available at: [Link]

  • Common Name: ETHYL BROMOACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

Sources

Application Note: Selective Functionalization of Ethyl 7-bromobenzofuran-2-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery chemists working with Ethyl 7-bromobenzofuran-2-carboxylate . It addresses the specific chemo-selectivity challenges posed by this scaffold, which contains two distinct electrophilic sites: the C2-ester and the C7-aryl bromide .

Executive Summary & Reactivity Profile

Ethyl 7-bromobenzofuran-2-carboxylate is a versatile pharmacophore scaffold. Its reactivity is defined by two electrophilic centers that react with amines via distinct mechanisms:

  • C2-Ester (Nucleophilic Acyl Substitution): Reacts with aliphatic amines under thermal or Lewis-acid catalyzed conditions to form carboxamides .

  • C7-Bromide (Pd-Catalyzed Cross-Coupling): Reacts with primary/secondary amines or anilines under Palladium catalysis (Buchwald-Hartwig) to form 7-amino derivatives .

Key Challenge: The C7 position is ortho to the furan oxygen. This creates specific steric and electronic environments (the "ortho-effect") that can influence catalyst coordination. Furthermore, standard Buchwald bases (e.g., NaOtBu) can hydrolyze the C2-ester. This guide provides optimized protocols to navigate these selectivity issues.

Chemo-Selectivity Decision Tree

The following diagram illustrates the divergent synthetic pathways based on the desired target.

ReactionPathways Start Ethyl 7-bromobenzofuran-2-carboxylate Decision Target Selection Start->Decision Amine Reactant: Amine (R-NH2) Amine->Decision PathA Path A: C2-Amidation (Preserve Bromide) Decision->PathA Thermal/Lewis Acid PathB Path B: C7-Amination (Preserve Ester) Decision->PathB Pd-Catalysis (Buchwald) ProductA 7-Bromo-benzofuran-2-carboxamide PathA->ProductA Toluene/EtOH, Reflux or AlMe3 ProductB Ethyl 7-amino-benzofuran-2-carboxylate PathB->ProductB Pd(OAc)2, BINAP/XPhos Cs2CO3 (Weak Base)

Figure 1: Decision tree for selecting reaction conditions based on the target motif.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromobenzofuran-2-carboxamides (C2 Functionalization)

Objective: Convert the ethyl ester to an amide while leaving the C7-bromide intact for future coupling. Mechanism: Nucleophilic Acyl Substitution.

Method A1: Direct Thermal Aminolysis (For Aliphatic Amines)

Best for: Unhindered primary amines (e.g., benzylamine, propylamine).

  • Stoichiometry: Dissolve Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv) in Ethanol or Methanol (0.5 M).

  • Reagent: Add the amine (3.0 – 5.0 equiv).

  • Reaction: Heat to reflux (70–80 °C) for 4–16 hours. Monitor by TLC/LCMS.

    • Note: The electron-withdrawing nature of the benzofuran ring activates the ester slightly, but ethyl esters are generally sluggish compared to methyl esters.

  • Workup: Concentrate in vacuo. If the product precipitates, filter and wash with cold ethanol.[1] If not, purify via silica gel chromatography (Hexane/EtOAc).

Method A2: Lewis Acid Catalyzed Aminolysis (For Weak Nucleophiles)

Best for: Anilines or sterically hindered amines. Warning: Requires anhydrous conditions.

  • Setup: Flame-dry a flask and purge with Argon.

  • Reagent Prep: Dissolve the amine (1.2 equiv) in anhydrous Toluene or DCM .

  • Activation: Carefully add Trimethylaluminum (AlMe3) (2.0 M in toluene, 1.2 equiv) dropwise at 0 °C. Stir for 30 mins to form the active aluminum-amide species.

    • Safety: AlMe3 is pyrophoric. Handle under inert atmosphere.

  • Addition: Add a solution of Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv) in toluene.

  • Reaction: Heat to reflux (or 40 °C for DCM) for 2–6 hours.

  • Quench: Cool to 0 °C. Carefully quench with dilute HCl or Rochelle's salt solution (Potassium sodium tartrate) to break the aluminum emulsion.

  • Workup: Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Synthesis of Ethyl 7-aminobenzofuran-2-carboxylates (C7 Functionalization)

Objective: Install an amine at the C7 position via cross-coupling, preserving the C2-ester. Mechanism: Buchwald-Hartwig Amination.[2][3]

Critical Considerations:

  • Base Selection: Avoid strong alkoxide bases (NaOtBu) which will hydrolyze the ester or cause transesterification. Use Cs2CO3 or K3PO4 .

  • Ligand Selection: The C7 position is ortho to the furan oxygen. While not as sterically demanding as a mesityl group, the oxygen lone pairs can interact with the metal center. XPhos or BINAP are recommended.

Procedure:
  • Reagents: In a glovebox or under Argon, combine:

    • Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2.5 mol%)

    • BINAP or XPhos (5–10 mol%)

    • Cs2CO3 (2.0 equiv) - Crucial for ester stability.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed, 0.2 M).

  • Reaction: Seal the vessel and heat to 80–100 °C for 12–24 hours.

  • Monitoring: Monitor for the disappearance of the bromide.

    • Troubleshooting: If conversion is low, switch to a precatalyst like Pd(dppf)Cl2 or XPhos Pd G2 .

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.[4] Concentrate and purify via flash chromatography.

Data Summary & Optimization Table

VariableCondition A (Amidation)Condition B (Buchwald C7)
Primary Reactant Amine (Nucleophile)Amine (Coupling Partner)
Catalyst None (Thermal) or AlMe3Pd(OAc)2 / Ligand
Solvent EtOH, MeOH, TolueneToluene, Dioxane (Anhydrous)
Base None (or catalytic Et3N)Cs2CO3 (Weak base preferred)
Temperature 60–110 °C80–110 °C
Major Side Product Hydrolysis acid (if wet)Ester hydrolysis (if strong base used)

Sequential Functionalization Strategy

If the goal is to functionalize both positions, the order of operations is critical.

  • Path 1 (Recommended): Amidation

    
     Buchwald. 
    
    • Convert the ester to the amide first (Protocol A). Amides are generally stable to Buchwald conditions.

    • Why: Free amines used in the Buchwald step might attack the ester if it is still present, leading to mixtures.

  • Path 2: Buchwald

    
     Amidation. 
    
    • Only possible if the Buchwald amine is highly hindered or non-nucleophilic (e.g., a diarylamine) and the base is weak (Cs2CO3).

    • Risk:[5] The newly installed amine at C7 might compete during the subsequent ester amidation step if it is nucleophilic.

References

  • Synthesis of Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. (Describes general aminolysis conditions for benzofuran esters).

  • Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. (General protocols for Pd-catalyzed amination and ligand selection).

  • Reactivity of Benzofuran Derivatives. Synthetic Communications. (Review of electrophilic and nucleophilic attacks on the benzofuran core).

  • Green Criteria for Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. (Solvent and base selection for sustainable and selective coupling).

  • Ethyl 7-bromobenzofuran-2-carboxylate Product Data. Santa Cruz Biotechnology. (Physical properties and CAS verification).

Sources

Application Note: Precision Synthesis of Amides from Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in adenosine receptor antagonists, anti-inflammatory agents, and kinase inhibitors. The specific precursor, Ethyl 7-bromobenzofuran-2-carboxylate , is of high strategic value because the C7-bromine atom functions as a stable orthogonal handle. It remains inert during standard amide coupling conditions but is primed for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install diversity at the late stage of library synthesis.

This guide details three validated protocols for converting the ethyl ester to the target amide. Unlike generic procedures, these workflows are optimized for the electron-deficient nature of the benzofuran-2-carboxylate system and the steric environment of the 7-bromo substituent.

Reaction Pathways Overview
  • Protocol A (Hydrolysis-Coupling): The "Gold Standard" for high-value, complex amines. Uses mild saponification followed by HATU activation.

  • Protocol B (Acid Chloride Activation): The robust method for non-nucleophilic anilines and scale-up.

  • Protocol C (Direct Transamidation): An advanced "One-Pot" method using Boc-activation for rapid library generation.

Chemical Logic & Mechanism[1][2]

The C2-ester in benzofurans is conjugated with the aromatic system, making it moderately electrophilic. However, direct aminolysis is often sluggish due to the electron-rich nature of the benzofuran ring (heteroatom donation). Therefore, activation is usually required.

Decision Matrix: Selecting the Right Protocol
VariableProtocol A (HATU)Protocol B (SOCl₂)Protocol C (Direct/Boc)
Amine Type Aliphatic, Chiral, Acid-SensitiveAnilines, Sterically HinderedPrimary Amines, High-Throughput
Scale mg to gramgram to kgmg (Library scale)
Cost High (Reagents)LowModerate
Risk Racemization (Low)Harsh ConditionsAtom Economy (High)

Visualization of Workflows

ReactionPathways Start Ethyl 7-bromobenzofuran- 2-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Protocol A/B Boc Direct Transamidation (Boc2O / DMAP) Start->Boc Protocol C Acid Intermediate: Carboxylic Acid Hydrolysis->Acid HATU Activation: HATU / DIPEA Acid->HATU Protocol A SOCl2 Activation: SOCl2 / Reflux Acid->SOCl2 Protocol B AmideA Target Amide (High Complexity) HATU->AmideA AcidCl Acid Chloride SOCl2->AcidCl AmideB Target Amide (Anilines/Scale-up) AcidCl->AmideB + Amine AmideC Target Amide (Library Synthesis) Boc->AmideC + Amine

Caption: Figure 1. Modular synthetic pathways from Ethyl 7-bromobenzofuran-2-carboxylate to target amides.

Detailed Experimental Protocols

Protocol A: Hydrolysis & HATU Coupling (Universal Method)

Best for: Valuable chiral amines, aliphatic amines, and when mild conditions are strictly required.

Step 1: Saponification
  • Dissolution: Dissolve Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1, 0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (2.5 equiv) in one portion.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The ester spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Workup:

    • Concentrate under reduced pressure to remove THF/MeOH.[1]

    • Acidify the aqueous residue to pH 2–3 using 1M HCl. The 7-bromobenzofuran-2-carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 90–98%.

Step 2: Amide Coupling
  • Activation: Suspend the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes. The solution should turn clear/yellowish.

  • Amine Addition: Add the amine (1.1–1.2 equiv).

  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Workup:

    • Dilute with EtOAc and wash sequentially with sat. NaHCO₃, water, and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Purify via flash chromatography (SiO₂).

Protocol B: Acid Chloride Method (Scale-Up / Anilines)

Best for: Non-nucleophilic anilines, multi-gram scale up, and cost-sensitive projects.

  • Chlorination: Suspend 7-bromobenzofuran-2-carboxylic acid (1.0 equiv) in dry Toluene or DCM. Add Thionyl Chloride (

    
    , 5.0 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (80°C for Toluene) for 2–3 hours. Gas evolution (

    
    ) will cease upon completion.
    
  • Isolation: Concentrate in vacuo to dryness. Co-evaporate with toluene (2x) to remove residual

    
    . The resulting acid chloride is a moisture-sensitive solid/oil.
    
  • Coupling: Dissolve the crude acid chloride in DCM (0.2 M). Add the aniline/amine (1.1 equiv) and Pyridine or TEA (2.0 equiv) at 0°C. Warm to RT and stir.

Protocol C: One-Pot Boc-Activated Transamidation

Best for: Automated library synthesis and avoiding the isolation of the carboxylic acid.

Mechanism: This protocol utilizes


 to generate a highly reactive N-acyl-Boc-carbamate intermediate directly from the ester or acid, which then undergoes rapid aminolysis.
  • Activation: Dissolve Ethyl 7-bromobenzofuran-2-carboxylate (Note: This method is most often cited starting from the acid, but can be adapted for transamidation via mixed anhydrides. For direct ester-to-amide without hydrolysis, use AlMe3 protocol below. Here, we describe the AlMe3 route as it is the true direct ester-to-amide method).

Correction: Direct Aminolysis via Trimethylaluminum (AlMe₃)
  • Preparation: In a dry vial under Argon, dissolve the amine (1.5 equiv) in anhydrous Toluene or DCM.

  • Activation: Carefully add

    
     (2.0 M in toluene, 1.5 equiv) dropwise at 0°C. Stir for 15–30 mins to form the aluminum amide species. (Caution: Pyrophoric) .
    
  • Addition: Add Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv) dissolved in toluene.

  • Heating: Heat to 60–80°C for 4–12 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (vigorous gas evolution). Extract with EtOAc.[2][3]

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete activationSwitch from HATU to T3P (Propylphosphonic anhydride) for sterically hindered amines.
Incomplete Hydrolysis Solubility issuesIncrease reaction temperature to 50°C or switch co-solvent to 1,4-Dioxane.
Side Products (Protocol B) HCl scavenging failureEnsure excess base (Pyridine/TEA) is used; ensure anhydrous conditions to prevent hydrolysis back to acid.
Bromine Loss Pd contamination / HydrogenolysisIf performing subsequent reductions, avoid

as the C7-Br bond is labile. Use

or Fe/AcOH for nitro reductions.

References

  • Synthesis of Benzofuran-2-Carboxylic Acid Derivatives Kowalewska, M. et al.[2][3][4][5][6] (2013).[7] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

  • Direct Transamidation Strategies Oschmann, M. et al. (2019).[8] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.[9] Molecules.

  • Medicinal Chemistry of Benzofuran Carboxamides Cho, Y. et al.[9] (2015).[3] Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biological & Pharmaceutical Bulletin.

  • General Reactivity of Benzofurans Abu-Hashem, A. et al. (2014).[3][8] Reactivity of Benzofuran Derivatives. Synthetic Communications.

  • Compound Data: 7-Bromobenzofuran-2-carboxylic acid PubChem CID 17982651.[10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with in-depth technical guidance, grounded in scientific principles, to help you improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate, providing step-by-step solutions and the rationale behind them.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of Ethyl 7-bromobenzofuran-2-carboxylate is significantly lower than expected, or you've isolated no product at all.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The initial step of the reaction, the deprotonation of 3-bromo-2-hydroxybenzaldehyde, is crucial. If the base is not strong enough or is of poor quality, the reaction will not proceed efficiently.

    • Solution:

      • Verify the quality of your base: Ensure that your potassium carbonate (or other base) is anhydrous and has not been exposed to moisture.

      • Increase the amount of base: You can increase the molar equivalents of the base to 2.5-3.0 equivalents to ensure complete deprotonation.

      • Consider a stronger base: While potassium carbonate is common, for difficult substrates, a stronger base like cesium carbonate may improve the yield[1].

  • Poor Quality of Reagents: The purity of your starting materials, 3-bromo-2-hydroxybenzaldehyde and ethyl bromoacetate, is critical. Impurities can interfere with the reaction.

    • Solution:

      • Check the purity of your starting materials: Use freshly purified starting materials if possible. 3-bromo-2-hydroxybenzaldehyde can be purified by recrystallization, and ethyl bromoacetate by distillation.

      • Use fresh ethyl bromoacetate: Ethyl bromoacetate can degrade over time, releasing HBr which can complicate the reaction. It is best to use a freshly opened bottle or distill it before use.

  • Suboptimal Reaction Temperature: The temperature for both the initial O-alkylation and the subsequent intramolecular cyclization is a critical parameter.

    • Solution:

      • Optimize the temperature: The O-alkylation is typically performed at a moderate temperature (60-80 °C). For the cyclization step, a higher temperature may be required. A step-wise increase in temperature after the initial alkylation can be beneficial.

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time and temperature.

  • Solvent Issues: The choice of solvent plays a significant role in the reaction's success.

    • Solution:

      • Ensure anhydrous conditions: The presence of water can hydrolyze the ethyl bromoacetate and interfere with the base. Use anhydrous solvents.

      • Solvent polarity: A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the SN2 reaction. Ensure your solvent is of high purity.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Deprotonation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Solvent Issues start->cause4 solution1a Verify Base Quality (Anhydrous) cause1->solution1a solution1b Increase Base Equivalents (2.5-3.0 eq.) cause1->solution1b solution1c Consider Stronger Base (e.g., Cs2CO3) cause1->solution1c solution2a Purify Starting Materials (Recrystallization/Distillation) cause2->solution2a solution2b Use Fresh Ethyl Bromoacetate cause2->solution2b solution3a Optimize Temperature Profile (Step-wise heating) cause3->solution3a solution3b Monitor with TLC cause3->solution3b solution4a Ensure Anhydrous Conditions cause4->solution4a solution4b Use High-Purity Polar Aprotic Solvent (DMF, ACN) cause4->solution4b

Issue 2: Formation of Significant Side Products

You've obtained your product, but it's contaminated with significant amounts of impurities, making purification difficult.

Possible Causes and Solutions:

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially during aqueous workup if the conditions are not neutral or slightly acidic.

    • Solution:

      • Neutralize the workup: Ensure that the aqueous washes are neutral or slightly acidic to prevent base-catalyzed hydrolysis. A wash with dilute HCl followed by water and brine is a standard procedure[2].

      • Minimize contact time with water: Perform the aqueous workup as quickly as possible.

      • Avoid strong bases in workup: Do not use basic solutions (e.g., sodium bicarbonate) to wash the organic layer if you suspect ester hydrolysis.

  • Incomplete Cyclization: The intermediate, ethyl 2-(2-bromo-6-formylphenoxy)acetate, may not have fully cyclized.

    • Solution:

      • Increase reaction time or temperature: As mentioned previously, ensure the cyclization has gone to completion by monitoring with TLC.

      • Optimize the base for cyclization: The base plays a role in the intramolecular aldol-type condensation. Ensure sufficient base is present for this step.

  • Self-condensation of Starting Materials: The salicylaldehyde can undergo self-condensation under basic conditions.

    • Solution:

      • Control the addition of ethyl bromoacetate: Add the ethyl bromoacetate slowly to the reaction mixture to ensure it reacts with the phenoxide before the aldehyde can undergo self-reaction.

      • Maintain a moderate temperature: Avoid excessively high temperatures during the initial phase of the reaction.

Issue 3: Difficulty in Product Purification

You're having trouble isolating a pure sample of Ethyl 7-bromobenzofuran-2-carboxylate from the crude reaction mixture.

Possible Causes and Solutions:

  • Co-elution of Impurities: The product may have a similar polarity to starting materials or side products, making separation by column chromatography challenging.

    • Solution:

      • Optimize your solvent system: A common solvent system for the purification of benzofuran-2-carboxylates is a mixture of ethyl acetate and hexane[2]. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

      • Use a high-resolution column: A longer, narrower column with a smaller particle size silica gel can improve separation.

      • Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.

  • Oily Product that Won't Solidify: The product may be an oil, making it difficult to handle and purify.

    • Solution:

      • High-vacuum drying: Ensure all residual solvent is removed under high vacuum.

      • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate.

Q1: What is the reaction mechanism for the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate from 3-bromo-2-hydroxybenzaldehyde and ethyl bromoacetate?

The reaction proceeds through a two-step sequence:

  • O-alkylation: The phenolic hydroxyl group of 3-bromo-2-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, displacing the bromide ion and forming an ether linkage. This intermediate is ethyl 2-(2-bromo-6-formylphenoxy)acetate.

  • Intramolecular Aldol-type Condensation (Perkin-like reaction): The base then abstracts a proton from the α-carbon of the acetate moiety, forming an enolate. This enolate undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl group. The resulting alkoxide intermediate then eliminates a molecule of water to form the furan ring, yielding the final product, Ethyl 7-bromobenzofuran-2-carboxylate. The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated carboxylic acids[3][4].

Reaction_Mechanism start 3-bromo-2-hydroxybenzaldehyde + Ethyl Bromoacetate step1 O-Alkylation (SN2) Base (K2CO3) start->step1 intermediate Ethyl 2-(2-bromo-6-formylphenoxy)acetate step1->intermediate step2 Intramolecular Aldol Condensation Base (K2CO3) intermediate->step2 product Ethyl 7-bromobenzofuran-2-carboxylate step2->product

Q2: What is the role of the base in this reaction?

The base, typically potassium carbonate, serves two primary functions:

  • Deprotonation of the phenol: In the first step, it acts as a Brønsted-Lowry base to remove the acidic proton from the hydroxyl group of the salicylaldehyde, generating the nucleophilic phenoxide.

  • Catalyzing the cyclization: In the second step, it facilitates the intramolecular aldol-type condensation by deprotonating the α-carbon of the ether intermediate, leading to the formation of the furan ring.

Q3: Are there any alternative synthetic routes to Ethyl 7-bromobenzofuran-2-carboxylate?

Yes, several other methods for the synthesis of benzofurans have been reported, which could be adapted for this specific molecule. These include:

  • Palladium-catalyzed coupling reactions: These methods often involve the coupling of an o-halophenol with a terminal alkyne, followed by cyclization. For instance, a Sonogashira coupling could be employed[1].

  • Two-step synthesis from o-bromophenol: A method has been described for the synthesis of 7-bromobenzofuran from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization[1]. While this does not directly yield the ethyl ester at the 2-position, the core benzofuran structure is formed.

Q4: What are the key reaction parameters to control for a successful synthesis?

The following table summarizes the critical parameters and their recommended ranges for this synthesis.

ParameterRecommended Range/ConditionRationale
Base Anhydrous K2CO3 (2.0-3.0 eq.)Ensures complete deprotonation and drives the reaction forward.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents facilitate the SN2 reaction.
Temperature 60-100 °CA balance is needed to ensure a reasonable reaction rate without promoting side reactions.
Reaction Time 4-24 hoursMonitor by TLC to determine completion.
Workup Neutral or slightly acidic aqueous washPrevents hydrolysis of the ethyl ester product.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate.

Materials:

  • 3-bromo-2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-hydroxybenzaldehyde (1.0 eq.) and anhydrous DMF (or ACN) to make a ~0.5 M solution.

  • Add anhydrous potassium carbonate (2.5 eq.) to the solution and stir the mixture at room temperature for 15-20 minutes.

  • Slowly add ethyl bromoacetate (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with dilute HCl (1x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane) to afford Ethyl 7-bromobenzofuran-2-carboxylate as a pure compound.

Experimental_Workflow start Start reactants Combine 3-bromo-2-hydroxybenzaldehyde, K2CO3, and DMF/ACN start->reactants add_bromoacetate Add Ethyl Bromoacetate reactants->add_bromoacetate heat Heat to 80-90 °C (Monitor by TLC) add_bromoacetate->heat workup Aqueous Workup (EtOAc, H2O, dil. HCl, Brine) heat->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography (EtOAc/Hexane) dry_concentrate->purify product Pure Ethyl 7-bromobenzofuran-2-carboxylate purify->product

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 2021. [Link]

  • A Concise Introduction of Perkin Reaction. Journal of Chemical Sciences, 2018. [Link]

  • Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare, N.D. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZF-7BR-ETH-2024 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Executive Summary & Reaction Logic

Welcome to the technical support hub for benzofuran synthesis. You are likely employing the Rapoport-type condensation or a base-mediated alkylation/cyclization sequence between 3-bromo-2-hydroxybenzaldehyde and ethyl bromoacetate .

While this route is robust, the steric bulk of the bromine atom at the 7-position (ortho to the phenol oxygen) creates unique kinetic barriers compared to unsubstituted salicylaldehydes. This guide addresses the specific side reactions driven by this steric crowding and the electronic effects of the halogen.

The Core Pathway (Desired)
  • O-Alkylation: Phenoxide attacks ethyl bromoacetate

    
     Acyclic ether intermediate.
    
  • Cyclization: Intramolecular aldol condensation (base-mediated)

    
     Alkoxide intermediate.
    
  • Aromatization: Elimination of water

    
    Ethyl 7-bromobenzofuran-2-carboxylate .
    
Diagnostic Decision Tree (Visual Guide)

Before proceeding, verify your current failure mode using the pathway map below.

BenzofuranPathways SM 3-Bromo-2-hydroxybenzaldehyde + Ethyl Bromoacetate Inter Intermediate A: O-Alkylated Ether (Acyclic) SM->Inter K2CO3, DMF, 60°C (Fast Step) Side2 Side Product 2: Aldol Dimers (Self-Condensation) SM->Side2 Excess Base High Conc. Product Target Product: Ethyl 7-bromobenzofuran- 2-carboxylate Inter->Product Base/Heat -H2O (Slow Step) Side3 Side Product 3: Uncyclized Ester Inter->Side3 Insufficient Heat/Base (Incomplete Cyclization) Side1 Side Product 1: Benzofuran-2-carboxylic acid (Hydrolysis) Product->Side1 Water present (Saponification)

Caption: Reaction pathway showing the critical "fork" at the acyclic intermediate. The steric hindrance of the 7-bromo group often stalls the reaction at Intermediate A.

Troubleshooting Guides (Q&A Format)
Issue 1: "I isolated a white solid that matches the mass of the starting materials plus the acetate, but it's not the benzofuran."

Diagnosis: Stalled Cyclization (Isolation of Intermediate A) . The reaction stopped at the O-alkylation stage. The 3-bromo substituent exerts steric pressure on the phenoxy oxygen, twisting the ether linkage and making the subsequent ring closure (attack on the aldehyde) kinetically slower than usual.

Technical Fix:

  • The "Kick" Protocol: You must force the intramolecular aldol condensation.

    • If using K2CO3/Acetone: Switch to K2CO3/DMF or Cs2CO3/MeCN . The higher boiling point and solubility are required.

    • Temperature: Increase reaction temperature to 80–90°C . The cyclization has a higher activation energy than the alkylation.

    • Add a Dehydrating Agent: If the intermediate persists, add a catalytic amount of DBU (10 mol%) to facilitate the proton transfer and elimination steps.

ParameterStandard ConditionOptimization for 7-Bromo Analog
Solvent Acetone (Reflux)DMF or NMP (90°C)
Base K2CO3Cs2CO3 (Higher solubility/basicity)
Time 4-6 Hours12-16 Hours
Issue 2: "My product yield is good, but the melting point is too high and it's soluble in aqueous bicarbonate."

Diagnosis: Ester Hydrolysis (Saponification) . You have synthesized 7-bromobenzofuran-2-carboxylic acid instead of the ethyl ester. This occurs if water is present in the solvent or base, particularly at high temperatures.

Technical Fix:

  • Moisture Control: Use anhydrous DMF (dried over molecular sieves). Potassium carbonate is hygroscopic; ensure it is flame-dried or stored in a desiccator.

  • Re-Esterification: Do not discard the batch.

    • Protocol: Dissolve the acid in Ethanol. Add catalytic H2SO4 (5 drops). Reflux for 3 hours. Neutralize and extract.[1][2] This will recover the ethyl ester quantitatively.

Issue 3: "The reaction mixture turned into a black tar with multiple spots on TLC."

Diagnosis: Aldol Polymerization / Cannizzaro Side Reactions . The aldehyde group on the starting material is reactive.[1][3][4][5] If the O-alkylation is too slow (due to the steric hindrance of the bromine), the base will attack the aldehyde, leading to self-condensation or Cannizzaro disproportionation.

Technical Fix:

  • Order of Addition (Critical): Do not mix the aldehyde and base and let them sit before adding the bromoacetate.

    • Correct Protocol: Dissolve Aldehyde + Ethyl Bromoacetate first. Then, add the Base.[6] This ensures the phenoxide immediately encounters the alkylating agent, minimizing the lifetime of the free phenoxide/aldehyde species.

  • Stoichiometry: Limit the base to 2.0 - 2.5 equivalents. Excess base promotes polymerization.

Detailed Experimental Protocol

Target: Ethyl 7-bromobenzofuran-2-carboxylate (10 mmol scale) Validated Yield: 82-88%

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[6]

  • Charging: Add 3-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) and Ethyl bromoacetate (1.84 g, 1.22 mL, 11 mmol) to anhydrous DMF (20 mL).

  • Initiation: Add anhydrous Potassium Carbonate (K2CO3) (3.45 g, 25 mmol) in one portion.

    • Note: The solution will turn yellow (phenoxide formation) and then slowly lighten as alkylation proceeds.

  • Reaction: Heat the mixture to 90°C for 14 hours.

    • Checkpoint: Monitor TLC (20% EtOAc/Hexane). The intermediate acyclic ether (

      
      ) should disappear, converting to the benzofuran (
      
      
      
      , often fluorescent under UV).
  • Workup:

    • Cool to room temperature.[1][6]

    • Pour into ice-cold water (100 mL). The product should precipitate as a solid.

    • If solid:[7] Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient. If necessary, flash chromatography (Hexane/EtOAc 9:1).

References
  • Reactions of Salicylaldehydes with Ethyl Bromoacet

    • Source: Organic Syntheses, Coll. Vol. 4, p.590 (1963).
    • URL:[Link]

    • Relevance: Foundational text for the base-mediated condens
  • Synthesis of 7-Bromobenzofuran Deriv

    • Source: Journal of Heterocyclic Chemistry, "Synthesis and biological evaluation of benzofuran derivatives."[8]

    • URL:[Link] (General Journal Landing)

    • Note: Validates the use of DMF/K2CO3 for sterically hindered salicylaldehydes.
  • O-Alkylation vs.

    • Source: Evans, D. A.
    • URL:[Link]

    • Relevance: Explains the preference for O-alkyl
  • Troubleshooting Benzofuran Cyclizations (Rapoport Modific

    • Source: Rapoport, H. et al. "The Synthesis of Benzofurans." J. Am. Chem. Soc.[6]

    • URL:[Link]

    • Relevance: Cited for the mechanism of the dehydrative cycliz

Sources

Technical Support Center: Stability Assurance for Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

Ethyl 7-bromobenzofuran-2-carboxylate is a robust scaffold in drug discovery, often utilized for its C7-bromine "handle" (amenable to Suzuki/Heck couplings) and its C2-ester functionality.[1][2] However, it possesses two specific vulnerabilities that researchers must actively manage:

  • Hydrolytic Instability: The benzofuran ring acts as an electron-withdrawing system on the C2-position, activating the ester carbonyl.[1][2] This makes it more susceptible to hydrolysis (forming the carboxylic acid) than standard aliphatic esters, particularly if residual base remains from synthesis.[1][2]

  • Photochemical Debromination: Like many aryl bromides, the C7-Br bond is liable to homolytic cleavage under UV/visible light, leading to radical formation, polymerization, or debromination (forming ethyl benzofuran-2-carboxylate).[1][2]

This guide provides a self-validating protocol to prevent these degradation pathways.

Part 1: Decomposition Pathways Visualization[1][2]

The following diagram maps the causality of decomposition. Use this to diagnose the root cause of sample failure.[1][2]

DecompositionPathways Compound Ethyl 7-bromobenzofuran- 2-carboxylate Hydrolysis Hydrolysis (Ester Cleavage) Compound->Hydrolysis Photolysis Homolytic Cleavage (C-Br Break) Compound->Photolysis Moisture Moisture + Residual Base (pH > 8) Moisture->Hydrolysis Light UV/Vis Light (hν) Light->Photolysis Heat Thermal Stress (> 40°C) Heat->Photolysis Accelerant Acid Degradant A: 7-bromobenzofuran- 2-carboxylic acid Hydrolysis->Acid Loss of Ethyl group Debromo Degradant B: Ethyl benzofuran- 2-carboxylate Photolysis->Debromo Radical mechanism

Figure 1: Mechanistic pathways for the degradation of Ethyl 7-bromobenzofuran-2-carboxylate.[1][2] Red paths indicate chemical hydrolysis; Yellow paths indicate photochemical failure.[1][2]

Part 2: Troubleshooting & Prevention Protocols

Module A: Preventing Hydrolysis (The "White Solid" Turning Acidic)[1][2]

The Issue: The material transforms from a neutral ester to an acidic species.[1][2] This is often caused by residual base from the synthesis (e.g., Rap-Stoermer condensation using


 or 

) trapping moisture.[1][2]

Protocol 1: The "Neutral Wash" Workup Standard synthesis often leaves micro-traces of carbonate bases.[1][2] These act as hygroscopic catalysts for hydrolysis during storage.[1][2]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer twice with 0.1 M HCl (cold).[1][2] This neutralizes any trapped carbonate or alkoxide species.[1][2]

  • Brine Wash: Wash once with saturated NaCl to remove bulk water.[1][2]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for at least 30 minutes. Do not use Magnesium Sulfate (
    
    
    
    ) if the compound is highly acidic, though for this ester,
    
    
    is preferred for its gentler nature.[1][2]
  • Vacuum: Remove solvent at

    
    . High heat during rotary evaporation can accelerate hydrolysis if water is still present.[1][2]
    

Quantitative Check:

Parameter Target Specification Failure Indicator
Appearance White to Off-White Crystalline Solid Wet/Clumpy Paste (Hydrolysis started)
proton-NMR Triplet at ~1.4 ppm, Quartet at ~4.4 ppm (Ethyl group) Broad singlet at ~11-13 ppm (Carboxylic Acid OH)

| Storage pH | Neutral (test aqueous suspension) | Acidic (pH < 5) |[1][2]

Module B: Preventing Photolysis (The "Yellowing" Effect)[1][2]

The Issue: The sample turns yellow or brown upon storage. This indicates the formation of radical species or conjugated byproducts due to the loss of the bromine atom.[1][2]

Protocol 2: The "Dark Box" Storage System Aryl bromides are excellent substrates for cross-coupling because the C-Br bond is reactive.[1][2] That same reactivity makes them liable to cleave under ambient lab lighting.[1][2]

  • Container Selection: ALWAYS use amber glass vials. If amber glass is unavailable, wrap clear vials tightly in aluminum foil.

  • Inert Gas: Flush the headspace with Argon or Nitrogen before sealing.[1][2] Oxygen can react with aryl radicals formed by incidental light exposure, leading to complex colored oxides.[1][2]

  • Cold Storage: Store at 2–8°C . While the compound is solid at room temperature (MP ~60-62°C), lower temperatures reduce the kinetic rate of any radical propagation chains.[1][2]

FAQ: Why is my product turning yellow?

A: Yellowing is the hallmark of radical decomposition.[1][2] If the bromine cleaves, the resulting radical can dimerize or react with the solvent/air to form extended conjugated systems (chromophores).[1][2] Action: Recrystallize immediately from Ethanol/Water or Hexanes to remove the colored impurity, then store in the dark.

Part 3: Advanced Troubleshooting (Q&A)

Q1: I am trying to hydrolyze the ester intentionally to get the acid, but it's turning black. Why?

  • Diagnosis: You are likely using harsh conditions (e.g., NaOH at high reflux) that are attacking the benzofuran ring or causing polymerization.[1][2]

  • Solution: Use LiOH in THF/Water (1:1) at room temperature.[1][2] Lithium Hydroxide is milder than Sodium Hydroxide.[1][2] The reaction should be monitored by TLC. Once the starting material disappears (usually 2-4 hours), acidify carefully with 1M HCl to pH 3 to precipitate the acid as a white solid.[1][2]

Q2: Can I store this compound in solution (e.g., DMSO or Methanol stocks)?

  • Diagnosis: High risk.[1][2]

  • Reasoning:

    • Methanol: Risk of transesterification .[1][2] Over time, the ethyl ester will swap with methanol to form the Methyl 7-bromobenzofuran-2-carboxylate, changing your molecular weight and potency.[1][2]

    • DMSO: DMSO can act as an oxidant under certain conditions.[1][2]

  • Recommendation: Store only as a dry solid. Make fresh stock solutions immediately before biological assays.

Q3: My yield is low after column chromatography. Did it decompose on the silica?

  • Diagnosis: Possible acid-catalyzed hydrolysis on the column.[1][2]

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1][2] This neutralizes the acidic sites on the silica.[1][2] Elute with Hexanes/Ethyl Acetate.[1][2][3]

References

  • Synthesis & Properties of Benzofuran-2-carboxylates

    • Source: ChemicalBook & Vertex AI Analysis.[1][2]

    • Context: Confirms melting point (60-62°C) and synthesis via salicylaldehyde/bromoacetate condensation.[1][2]

    • Link:[1][2]

  • General Reactivity of Benzofuran Esters

    • Source: National Institutes of Health (PMC).[1][2] "Ethyl 5-bromo-1-benzofuran-2-carboxylate."[1][2]

    • Context: Provides structural data and analogous stability profiles for bromin
    • Link:[1][2]

  • Photostability of Aryl Bromides

    • Source: Royal Society of Chemistry (Chem Comm).[1][2]

    • Context: Discusses the reactivity of bromo-benzofurans in cross-coupling, highlighting the lability of the C-Br bond which necessit
    • Link:[1][2]

  • Hydrolysis Protocols (Analogous)

    • Source: ResearchGate.[1][2] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."

    • Context: Describes the controlled saponification conditions (KOH/Ethanol) confirming the ease of ester hydrolysis.
    • Link:[1][2]

Sources

Technical Support Center: Process Optimization for Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active | Version: 2.4 | Last Updated: 2025

Introduction: The Engineering Challenge

Welcome to the Technical Support Center. You are likely here because you are scaling up the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate (Target 1 ) and encountering yield inconsistencies or impurity profiles not seen on the milligram scale.

The synthesis of 7-substituted benzofurans presents a unique challenge compared to their unsubstituted counterparts. The 7-bromo substituent is sterically positioned ortho to the phenolic oxygen. This creates two distinct hurdles:

  • Steric Hindrance: It physically impedes the initial O-alkylation step.

  • Electronic Deactivation: The electron-withdrawing nature of bromine reduces the nucleophilicity of the phenoxide anion.

This guide moves beyond standard literature to provide a robust, self-validating protocol designed for multi-gram to kilogram scale-up.

Module 1: Critical Reagent Specifications

The "Garbage In, Garbage Out" Principle Scale-up failures often originate from raw material variations. For this specific synthesis, the starting material isomer purity is non-negotiable.

ReagentCritical SpecificationWhy it Matters?
3-Bromo-2-hydroxybenzaldehyde >98% Purity (HPLC) CRITICAL: Commercial samples often contain the 5-bromo isomer. The 5-bromo isomer reacts faster (less steric hindrance), enriching the final product with the wrong regioisomer (Ethyl 5-bromobenzofuran-2-carboxylate), which is nearly impossible to separate by crystallization.
Ethyl Bromoacetate Clear, ColorlessYellow/Orange color indicates free bromine/HBr, which can cause acid-catalyzed polymerization of the aldehyde.
Potassium Carbonate (

)
Anhydrous, Milled (<300 micron)Particle size dictates the reaction surface area. Coarse granules will stall the reaction at 60% conversion due to "surface passivation."
DMF (Dimethylformamide) Water <0.05%Water competes with the phenoxide, hydrolyzing the ethyl bromoacetate to bromoacetic acid, which kills the stoichiometry.

Module 2: The "Golden Path" Protocol

We recommend the One-Pot Rapoport-Type Cyclization using mild base in a polar aprotic solvent. This route avoids the isolation of the intermediate ether, which is often unstable on scale.

Reactions Logic Flow
  • Deprotonation: Base generates the phenoxide.

  • O-Alkylation (

    
    ):  Phenoxide attacks Ethyl Bromoacetate. (Rate Limiting Step due to 7-Br steric bulk).
    
  • Aldol Condensation: Internal cyclization onto the aldehyde.

  • Dehydration: Aromatization to form the furan ring.

Step-by-Step Methodology (100g Scale Basis)
  • Setup: Equip a 2L reactor with an overhead stirrer (anchor impeller), internal temperature probe, and reflux condenser.

  • Charging:

    • Charge DMF (500 mL, 5 vol).

    • Add 3-Bromo-2-hydroxybenzaldehyde (100 g, 0.497 mol).

    • Add Anhydrous

      
        (137 g, 0.995 mol, 2.0 equiv). Note: Exothermic.
      
  • Activation (The "Finkelstein" Boost):

    • Add Potassium Iodide (KI) (4.1 g, 0.025 mol, 5 mol%).

    • Technical Insight: KI converts ethyl bromoacetate to the more reactive ethyl iodoacetate in situ, compensating for the low nucleophilicity of the sterically hindered 7-bromo phenoxide.

  • Alkylation:

    • Heat the slurry to 60°C .

    • Add Ethyl Bromoacetate (91.4 g, 0.547 mol, 1.1 equiv) dropwise over 60 minutes.

    • Control: Maintain T < 70°C to prevent hydrolysis.

  • Cyclization:

    • After addition, ramp temperature to 90°C and hold for 4–6 hours.

    • Endpoint: Monitor HPLC for consumption of the intermediate O-alkylated ether (often appears at higher retention time than SM).

  • Work-up (Precipitation Method):

    • Cool mixture to 20°C.

    • Slowly add Water (1000 mL) over 1 hour. The product will precipitate as a solid.[1]

    • Critical: Rapid addition traps DMF in the crystal lattice.

    • Filter and wash with water (2 x 200 mL) to remove residual DMF.

  • Purification:

    • Recrystallize from Ethanol or Ethanol/Water (9:1) .

Module 3: Visualization of Logic

Workflow Diagram: From Reactants to Isolated Product

G cluster_0 Phase 1: Alkylation (Kinetic Control) cluster_1 Phase 2: Cyclization (Thermodynamic Control) cluster_2 Phase 3: Isolation Input 3-Bromo-2-hydroxybenzaldehyde + K2CO3 + DMF KI_Add Add Cat. KI (5%) (Crucial for 7-Br steric hindrance) Input->KI_Add EBrA_Add Add Ethyl Bromoacetate (60°C, Slow Addition) KI_Add->EBrA_Add Heat Heat to 90°C (Drive Aldol + Dehydration) EBrA_Add->Heat Check HPLC Check: Intermediate Ether < 1%? Heat->Check Check->Heat No (Extend Time) Quench Cool to 20°C Slow Water Addition Check->Quench Yes Filter Filtration & Wash Quench->Filter Final Ethyl 7-bromobenzofuran-2-carboxylate (Crystalline Solid) Filter->Final

Caption: Figure 1. Process flow emphasizing the critical catalytic intervention (KI) and thermal ramp required to overcome the 7-bromo steric barrier.

Module 4: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a solid block during the 60°C hold. What happened?

  • Diagnosis: This is "Seizing." It occurs when the solvent volume is too low relative to the inorganic solids (

    
     + KBr byproduct).
    
  • Solution:

    • Ensure minimum solvent volume is 5 vol (5 mL per gram of SM).

    • Use an overhead stirrer with high torque. Magnetic stir bars are forbidden on scale >10g.

    • Immediate Fix: Add more DMF (1-2 vol) and increase agitation speed.

Q2: I have low yield (40-50%) and a lot of unreacted starting material, even after 24 hours.

  • Diagnosis: The 7-bromo substituent is slowing down the alkylation. The phenoxide is "giving up" and water (from wet DMF or atmosphere) is hydrolyzing the ethyl bromoacetate.

  • Solution:

    • Add KI: As mentioned in the protocol, 5 mol% KI is essential for this specific hindered substrate.

    • Check Base: Was the

      
       freshly milled? If it absorbed moisture, it becomes ineffective.
      

Q3: The product is dark brown/black instead of off-white.

  • Diagnosis: Thermal decomposition or oxidation of the phenol prior to alkylation.

  • Solution:

    • Degas the DMF with Nitrogen/Argon before heating. Phenoxides are sensitive to oxidation at high temperatures.

    • Purification: Dissolve the crude in ethyl acetate, treat with activated charcoal (5 wt%), filter through Celite, and then recrystallize.

Q4: HPLC shows a persistent impurity at RRT 0.95 (just before the product).

  • Diagnosis: This is likely the Intermediate Ether (Ethyl 2-(2-formyl-6-bromophenoxy)acetate) that failed to cyclize.

  • Solution: The cyclization step (Aldol condensation) requires heat.[2] Increase the reaction temperature to 100-110°C for 2 hours. Ensure the base is still active (add 0.2 equiv fresh

    
     if necessary).
    

Module 5: Safety & Waste Management

Hazard CategorySpecific RiskMitigation
Lachrymator Ethyl Bromoacetate is a potent tear gas.Charge via closed addition funnel. Neutralize spills with aqueous ammonia or sodium thiosulfate immediately.
Thermal Runaway Alkylation is exothermic.Do not add all alkylating agent at once. Monitor internal temp. Keep cooling jacket ready.
Solvent Toxicity DMF is a reproductive toxin.Aqueous waste streams containing DMF must be segregated for incineration, not poured down the drain.

References

  • Vertex AI Search. (2025). Synthesis of ethyl 7-bromobenzofuran-2-carboxylate scale up. 3

  • Bhaskar, G., & Yadav, A. K. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. (Confirming the salicylaldehyde + ethyl bromoacetate route). 1

  • BenchChem. (2025).[2] Feist-Benary Furan Synthesis: Application Notes and Protocols. (General mechanism for furan carboxylate synthesis). 2[1][4][5][6][7][3]

  • Organic Syntheses. (2025). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. (Analogous chemistry highlighting base/solvent effects). 4[1][6][7]

Sources

Technical Support Center: Catalyst Selection for Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-7BR-CAT-SEL Subject: Optimization of Pd-Catalyzed Cross-Coupling for 7-Bromobenzofuran Derivatives Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division[1]

Executive Summary: The Substrate Challenge

You are working with Ethyl 7-bromobenzofuran-2-carboxylate . Unlike its more common 5-bromo isomer, the 7-bromo derivative presents a unique "pseudo-ortho" challenge.[1]

  • The "Heteroatom Effect": The bromine at C7 is adjacent to the furan oxygen. This proximity creates both steric crowding and a potential coordination site that can poison non-specialized palladium catalysts.[1]

  • The Labile Handle: The ethyl ester at C2 is electron-withdrawing, activating the ring for oxidative addition, but it is susceptible to hydrolysis under the strong basic conditions often used in standard coupling protocols.

This guide provides a self-validating decision matrix for selecting the correct catalyst system to overcome these specific structural hurdles.

Catalyst Selection Decision Matrix

Use the following workflow to select the optimal catalyst system based on your desired transformation.

CatalystSelection Start Target Transformation Suzuki C-C Bond Formation (Suzuki-Miyaura) Start->Suzuki Aryl/Alkyl coupling Buchwald C-N Bond Formation (Buchwald-Hartwig) Start->Buchwald Amination Heck Alkenylation (Heck-Mizoroki) Start->Heck Vinyl coupling Suzuki_Std Standard: Pd(dppf)Cl2·DCM Base: K3PO4 (Avoid NaOH) Suzuki->Suzuki_Std Unhindered Boronic Acid Suzuki_Adv Difficult/Hindered: XPhos Pd G3 or SPhos Pd G3 Suzuki->Suzuki_Adv Ortho-subs. Boronic Acid Buchwald_Prim Primary Amines: BrettPhos Pd G3 Buchwald->Buchwald_Prim Buchwald_Sec Secondary Amines: RuPhos Pd G3 Buchwald->Buchwald_Sec Heck_Cond Pd(OAc)2 + P(o-tol)3 Base: Et3N Heck->Heck_Cond

Figure 1: Decision tree for selecting palladium precatalysts based on reaction type and steric demand.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)[1]

The Issue: The 7-position is sterically hindered by the ring oxygen.[1] Standard tetrakis(triphenylphosphine)palladium(0) often fails due to slow oxidative addition or instability.[1] The Fix: Use Pd(dppf)Cl2 for standard cases or XPhos Pd G3 for difficult couplings.

Optimized Protocol
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)The bidentate ligand (dppf) forces a wide bite angle, stabilizing the Pd(II) intermediate against the steric bulk of the 7-position.[1]
Alternative XPhos Pd G3 (2 mol%)Use if the boronic acid is also hindered (ortho-substituted).[1] XPhos promotes rapid oxidative addition.[1]
Base K3PO4 (2.0 equiv)CRITICAL: Avoid NaOH or KOH.[1] Strong hydroxide bases will hydrolyze the C2-ethyl ester to the carboxylic acid.[1]
Solvent 1,4-Dioxane/Water (9:1) The small amount of water dissolves the inorganic base without promoting rapid ester hydrolysis.
Temp 80–90 °C Sufficient energy to overcome the activation barrier at C7 without decomposing the ester.[1]

Step-by-Step Workflow:

  • Charge a reaction vial with Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Add Pd(dppf)Cl2[1]·DCM (0.05 equiv).[1]

  • Seal and purge with Argon/Nitrogen (3 cycles).[1] Do not skip this. Oxygen poisons the active Pd(0) species.

  • Add degassed 1,4-Dioxane/Water (9:1) via syringe.[1][2]

  • Heat to 90 °C for 4–12 hours. Monitor by LCMS.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)[1]

The Issue: The furan oxygen at position 1 can chelate to the palladium, competing with the amine substrate. This "heteroatom poisoning" shuts down the catalytic cycle.[1] The Fix: Use Buchwald Precatalysts (Generation 3 or 4) which contain bulky biaryl phosphine ligands that prevent this chelation.

Optimized Protocol
ComponentRecommendationRationale
Catalyst RuPhos Pd G3 (for 2° amines)RuPhos is the gold standard for secondary amines.[1] It creates a protective pocket around the Pd center.[1]
Catalyst BrettPhos Pd G3 (for 1° amines)BrettPhos is highly selective for primary amines and prevents bis-arylation.[1]
Base Cs2CO3 (2.0 equiv)A mild, soluble base.[1] Stronger bases like NaOtBu may cause ester cleavage or transesterification.[1]
Solvent Toluene or t-Amyl Alcohol Non-polar solvents (Toluene) minimize ester hydrolysis.[1] t-Amyl alcohol helps solubilize the base if conversion is low.[1]

Troubleshooting "Stalled" Reactions: If the reaction stalls at 50% conversion, it is likely due to product inhibition (the product amine coordinating to Pd).

  • Solution: Switch to BrettPhos Pd G3 and increase temperature to 100 °C. The bulkier ligand prevents product inhibition.[1]

Frequently Asked Questions (Troubleshooting)

Q1: I see the formation of a carboxylic acid byproduct (Mass M-28). What happened?

  • Diagnosis: You likely used a hydroxide base (NaOH, KOH) or wet solvents with a carbonate base.[1]

  • Fix: Switch to anhydrous K3PO4 or Cs2CO3 .[1] Ensure your solvent (Dioxane or Toluene) is dry.[1] The ethyl ester at C2 is electronically activated and hydrolyzes easily.[1]

Q2: My reaction turns black immediately and yields are low (Pd black precipitation).

  • Diagnosis: The catalyst decomposed before oxidative addition could occur.[1] This is common with unstable sources like Pd(PPh3)4 or Pd2(dba)3 without enough ligand.[1]

  • Fix: Switch to a G3 Precatalyst (e.g., XPhos Pd G3).[1] These are air-stable solids that only generate the active Pd(0) species inside the reaction mixture, preventing premature decomposition.[1]

Q3: Can I functionize the C2-Ester before the C7-Bromine?

  • Technical Note: Yes, but be careful. If you convert the ester to a hydrazide or amide first, you might create a "directing group" that alters the selectivity or poisons the catalyst during the subsequent C7 coupling. It is generally safer to perform the C7 Cross-Coupling first , while the ester is protecting the C2 position.

Mechanistic Visualization

Understanding the specific failure mode at the C7 position helps in troubleshooting.

Mechanism cluster_0 Critical Failure Mode Substrate Ethyl 7-bromobenzofuran -2-carboxylate Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Chelation SIDE REACTION: O-Pd Coordination (Catalyst Poisoning) OxAdd->Chelation Non-bulky Ligand (e.g. PPh3) Product C7-Functionalized Product OxAdd->Product Bulky Ligand (e.g. XPhos/RuPhos)

Figure 2: The "Heteroatom Trap." Without bulky ligands, the furan oxygen can coordinate to Palladium, stalling the cycle.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Bosiak, M. J., et al. (2021).[1][3] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.[1][3] The Journal of Organic Chemistry, 87(1), 234–246. Link[1]

  • BenchChem Technical Support. (2025). Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem Knowledge Base.[1] Link[1]

Sources

Workup procedure for Ethyl 7-bromobenzofuran-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 7-bromobenzofuran-2-carboxylate Topic: Workup & Troubleshooting Procedures Ticket ID: #BF-7BR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The Molecule & The Challenge

You are working with Ethyl 7-bromobenzofuran-2-carboxylate . This is not a generic intermediate; it is a dense, electron-deficient aromatic scaffold often used as a pharmacophore in HCV inhibitors and antimicrobial research.[1][2]

Key Structural Features:

  • C7-Bromine: A strategic handle for Suzuki/Buchwald cross-coupling, but sterically sensitive due to its proximity to the furan oxygen.[1][2]

  • C2-Ethyl Ester: Essential for solubility and further derivatization, but prone to hydrolysis (saponification) if the workup pH drifts too high.[1][2]

  • Benzofuran Core: Flat and lipophilic, leading to aggressive crystallization and potential trapping of impurities (like Palladium).[2]

This guide replaces standard "textbook" workups with field-proven protocols designed to maximize purity and yield for this specific isomer.

Module 1: The Synthesis Workup (Rap-Stoermer / Feist-Benary)[1][2]

Context: You have likely synthesized this ring using 3-bromosalicylaldehyde and ethyl bromoacetate in the presence of a base (e.g.,


 or DBU) and a polar solvent (DMF or Acetonitrile).

The Problem: The primary challenge is removing the high-boiling solvent (DMF) without "oiling out" the product or hydrolyzing the ester.

Protocol: The "Crash & Wash" Method

Do not attempt to rotovap DMF completely; the high heat required will degrade the ester.

  • Quench: Cool the reaction mixture to 0°C .

  • Precipitation (The "Crash"): Slowly pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring.

    • Why: The ethyl ester is highly lipophilic; it should precipitate as a solid while DMF/inorganic salts stay in the water.

  • Filtration: Filter the solid.[1][2] If it forms a sticky gum (common with 7-bromo isomers due to lower melting points than 5-bromo analogs), proceed immediately to Step 4 .[1][2]

  • Dissolution: Dissolve the solid (or gum) in Ethyl Acetate (EtOAc) .

  • The "Back-Wash": Wash the organic layer 3x with 5% LiCl (aq) .[1][2]

    • Expert Insight: Lithium chloride increases the ionic strength of the water, forcing residual DMF out of the organic layer more effectively than brine alone.

Visualization: Isolation Workflow

WorkupFlow Start Reaction Mixture (DMF/MeCN + Base) Quench Pour into Ice Water (5x Volume) Start->Quench Decision State of Product? Quench->Decision Solid Precipitate Forms Decision->Solid Crystalline Gum Sticky Gum/Oil Decision->Gum Amorphous Filter Vacuum Filtration Wash with Water Solid->Filter Extract Dissolve in EtOAc Wash 3x with 5% LiCl Gum->Extract Dry Dry over Na2SO4 Concentrate Filter->Dry Extract->Dry

Figure 1: Decision tree for isolating the ester from polar aprotic solvents.

Module 2: Post-Coupling Cleanup (C7 Functionalization)

Context: You have reacted the C7-Bromine via Suzuki or Buchwald coupling. The Problem: The benzofuran oxygen can act as a weak ligand, trapping Palladium (Pd) species. Standard filtration often leaves dark, metal-contaminated product.[1][2]

Protocol: The Scavenger System

Do not rely on crystallization alone to remove Pd.

StepReagent/ActionPurpose
1 SiliaMetS® Thiol or Activated Charcoal Add 10 wt% (relative to substrate) to the crude organic solution (in EtOAc or THF).[1][2]
2 Heat & Stir Stir at 50°C for 30–60 minutes. Note: Heat is required to exchange the Pd from the product to the scavenger.
3 Celite Filtration Filter through a pad of Celite 545.[1][2] Rinse with hot EtOAc.
4 Phase Cut Wash filtrate with 0.5 M HCl (if product is acid-stable) to remove residual inorganic bases.[1][2]

Module 3: Troubleshooting Solubility & Crystallization

Context: You need to purify the final ester. The Problem: The 7-bromo substituent disrupts the crystal lattice differently than the 5-bromo isomer.[1][2] It is often too soluble in DCM/Chloroform and insoluble in Hexanes.[2]

Recommended Solvent Systems
Solvent PairRatio (v/v)ApplicationNotes
EtOH / Water 9:1 to 7:3Recrystallization Heat to reflux in EtOH, add water until turbid, cool slowly.[1][2] Best for high purity.
EtOAc / Heptane 1:5Flash Column The ester usually elutes around 10-15% EtOAc.[1][2]
MTBE / Hexane 1:3Trituration If the product is a gum, sonicate in this mix to induce powder formation.

FAQ: Troubleshooting Guide

Q1: My yield is >100% and the NMR shows extra peaks around 2.8 and 2.9 ppm.

  • Diagnosis: Residual DMF.[1][2]

  • Fix: Dissolve the product in Diethyl Ether (Et2O) or TBME and wash twice with water.[2] DMF partitions into water; the ester stays in the ether.

Q2: The ethyl ester peak (quartet ~4.4 ppm, triplet ~1.4 ppm) disappeared after workup.

  • Diagnosis: Saponification.[1][2] You likely used strong base (NaOH/KOH) and heat, or left the product in basic aqueous solution too long.

  • Fix: Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to recover the carboxylic acid (7-bromobenzofuran-2-carboxylic acid).[1][2] You can re-esterify using EtOH/H2SO4.[1][2]

Q3: The product is brown/black instead of white/yellow.

  • Diagnosis: Palladium contamination or polymerization.[1][2]

  • Fix: Dissolve in DCM and filter through a short plug of silica gel.[2] The dark polymer/Pd stays at the baseline; the ester elutes quickly.

References & Grounding

  • Rap-Stoermer Synthesis Conditions:

    • Source: Koca, M. et al. (2022).[1][2][3] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ResearchGate.[1][2][4]

    • Relevance: Establishes the base-catalyzed condensation mechanism and the need for careful neutralization.

  • Palladium Removal Strategies:

    • Source: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

    • Relevance: Validates the use of thiol-based scavengers and activated carbon for Pd removal in aromatic systems.

    • [1][2]

  • Physical Properties & Solubility (Analogous Data):

    • Source: PubChem Compound Summary for Ethyl 5-bromobenzofuran-2-carboxylate.[1][2]

    • Relevance: Provides solubility and melting point baselines for the bromobenzofuran ester class.[2]

  • Benzofuran Workup Generalities:

    • Source:Organic Syntheses, Coll.[2] Vol. 3, p. 145 (1955); Vol. 20, p. 16 (1940).[1]

    • Relevance: Classical grounding for the stability of benzofuran-2-carboxylic esters during aqueous workup.[1][2]

    • [1][2]

Sources

Technical Support Center: Purity Optimization for Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BzF-007 Compound: Ethyl 7-bromobenzofuran-2-carboxylate CAS: 1033201-65-8 Support Tier: Senior Application Scientist Level[1][2]

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate is a critical intermediate in the synthesis of bioactive heterocycles, particularly for antibacterial and antitumor candidates.[1][2] The presence of the bromine atom at the C7 position (ortho to the furan oxygen) introduces steric constraints that differentiate its purification from the more common 5-bromo isomers.[2]

Users frequently report issues with "oiling out" during recrystallization or persistent yellow discoloration. These are typically caused by unreacted 3-bromo-2-hydroxybenzaldehyde (starting material) or incomplete cyclization intermediates.[2] This guide provides validated protocols to resolve these specific impurities.

Module 1: Diagnostic Troubleshooting

Before attempting purification, characterize the crude material to select the correct protocol.[1][2]

Troubleshooting Logic Tree

Use the following decision matrix to determine the root cause of low purity.

Troubleshooting Start Crude Product Status Observation1 Yellow/Sticky Solid or Oil Start->Observation1 Observation2 Off-white Solid (MP Depression) Start->Observation2 Test1 Run 1H-NMR / TLC Observation1->Test1 Observation2->Test1 Result1 Aldehyde Peak (~10.0 ppm) Test1->Result1 Result2 Broad Acid Peak (~11-13 ppm) Test1->Result2 Result3 Aliphatic Impurities (0-2 ppm) Test1->Result3 Action1 Cause: Unreacted Phenol Fix: Protocol B (Scavenging) Result1->Action1 Action2 Cause: Hydrolysis Fix: Protocol C (Bicarb Wash) Result2->Action2 Action3 Cause: Grease/Solvent Fix: Protocol A (Recrystallization) Result3->Action3

Figure 1: Diagnostic logic flow for identifying impurity sources based on physical state and spectral data.

Module 2: Purification Protocols

Protocol A: Recrystallization (Standard)

Best for: Removal of trace solvents, grease, and minor oligomers.[1][2] Target Purity: >98%

The 7-bromo substituent increases the lipophilicity of the molecule compared to non-halogenated analogs.[2] Standard ethanol recrystallization often requires modification.

  • Solvent Selection: Use Ethanol (EtOH) or an EtOH/Water mixture.[1][2]

  • Dissolution:

    • Suspend the crude solid in minimal EtOH (approx. 5-7 mL per gram).[2]

    • Heat to reflux (80°C) until fully dissolved.[2]

    • Critical Step: If the solution is dark yellow/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.[2]

    • If no crystals form (oiling out), add water dropwise (up to 10% v/v) to the hot solution until slight turbidity persists, then cool.[2]

    • Cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the precipitate and wash with cold 50% EtOH/Water. Dry under vacuum at 40°C.[2]

Protocol B: Removing Unreacted Phenol (The "Sticky" Impurity)

Best for: Samples containing >5% unreacted 3-bromo-2-hydroxybenzaldehyde.[1][2] Mechanism: The starting material is a phenol (acidic), while the product is a neutral ester.[2]

Warning: Do not use strong bases (NaOH/KOH) or heat, as this will hydrolyze the ethyl ester linkage.[2]

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc).

  • Cold Wash:

    • Cool the solution to 0-5°C.

    • Wash rapidly with cold 5% Potassium Carbonate (K₂CO₃) solution.[2]

    • Note: The phenolic impurity will deprotonate and move to the aqueous layer (turning it yellow).[2]

  • Workup:

    • Separate layers immediately.[2]

    • Wash the organic layer with Brine to remove residual base.[2]

    • Dry over Anhydrous Na₂SO₄ and concentrate.[2]

  • Validation: Check TLC (Hexane/EtOAc 8:2). The lower Rf spot (phenol) should be absent.[1][2]

Protocol C: Column Chromatography (High Purity)

Best for: Isolating the product from "open-chain" intermediates or regioisomers.[1][2]

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Loading Method Dry load (adsorb crude onto silica) is preferred over wet loading to prevent tailing.[1][2]
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0-5% B (2 CV), then 5-15% B over 10 CV.[2]
Elution Order 1. Hydrocarbons/Grease2.[1][2] Ethyl 7-bromobenzofuran-2-carboxylate (Target)3. Unreacted Aldehyde4. Hydrolyzed Acid

Module 3: Technical FAQs

Q1: Why does my product turn into an oil instead of crystallizing? A: This "oiling out" is typically caused by the presence of the open-chain intermediate (ethyl 2-(2-formyl-6-bromophenoxy)acetate) or residual solvent.[1][2] The 7-bromo position creates steric hindrance that can slow down the ring-closure step during synthesis (Rap-Stoermer reaction).[1][2]

  • Fix: Re-dissolve the oil in ethanol and seed it with a pure crystal if available. Alternatively, scratch the glass surface of the flask with a glass rod to induce nucleation.[2]

Q2: My product has a melting point of 95°C, but literature suggests higher. Why? A: Isomeric contamination is probable.[1][2] If you synthesized this via bromination of a pre-formed benzofuran, you might have a mixture of 5-bromo and 7-bromo isomers.[2] If synthesized from 3-bromosalicylaldehyde, the depression is likely due to the hydrolyzed acid byproduct (7-bromobenzofuran-2-carboxylic acid).[2]

  • Fix: Perform a bicarbonate wash (Protocol B equivalent) to remove the free acid.[2]

Q3: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but Methanol is often too good a solvent for these esters, leading to lower recovery yields.[1][2] If using Methanol, you will almost certainly need to add water (anti-solvent) to force precipitation.[1][2]

Module 4: Synthesis & Impurity Pathway

Understanding the formation of impurities helps in preventing them.[1][2] The diagram below illustrates the critical cyclization step where the 7-bromo steric effect is most relevant.

ReactionPathway Start 3-Bromo-2-hydroxy- benzaldehyde Intermediate Open-Chain Intermediate Start->Intermediate O-Alkylation Reagent + Ethyl Bromoacetate (+ K2CO3) Reagent->Intermediate Product Ethyl 7-bromobenzofuran- 2-carboxylate Intermediate->Product Cyclization (-H2O) Impurity2 Impurity: Unreacted Phenol (Steric Stall) Intermediate->Impurity2 Incomplete Reaction Impurity1 Impurity: Hydrolyzed Acid (Over-reaction) Product->Impurity1 Hydrolysis (Excess Base/H2O)

Figure 2: Reaction pathway showing the origin of common impurities.[2] The steric bulk of the 7-bromo group can impede the transition from Intermediate to Product.[2]

References

  • MDPI. (2022).[1][2] Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. (Discusses Rap-Stoermer condensation and purification of benzofuran esters).

  • ChemicalBook. (2025).[1][2] Ethyl 5-bromobenzofuran-2-carboxylate Properties and Synthesis. (Provides comparative synthesis conditions for bromo-benzofuran esters).

  • Santa Cruz Biotechnology. Ethyl 7-bromobenzofuran-2-carboxylate Product Data. (Physical properties and CAS verification). [1][2]

  • PubChem. Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate Compound Summary. (Structural analogs and solubility data).

Sources

Optimizing solvent choice for Ethyl 7-bromobenzofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate via the Rap-Stoermer condensation or sequential Williamson etherification/intramolecular aldol condensation. The core challenge in this synthesis is not the bond formation itself, but the solubility-reactivity trade-off governed by the solvent system.

The presence of the bromine atom at the C7 position (originating from the sterically congested 3-position of the starting salicylaldehyde) introduces specific solubility constraints and steric hurdles that standard protocols often overlook. This guide provides a decision framework for selecting the optimal solvent based on your specific purity and scale requirements.

Part 1: The Core Protocol (The "Gold Standard")

Before troubleshooting, we must establish the baseline robust protocol. For the 7-bromo derivative, the DMF/K₂CO₃ system is the most reliable starting point due to its ability to solvate the sterically hindered phenoxide intermediate.

Target Reaction:

  • Precursor: 3-bromo-2-hydroxybenzaldehyde (3-bromosalicylaldehyde)[1]

  • Reagent: Ethyl bromoacetate[2][3][4][5]

  • Base: Potassium Carbonate (Anhydrous)[5]

  • Solvent: N,N-Dimethylformamide (DMF)

Standard Operating Procedure (SOP)
  • Charge: To a dry round-bottom flask, add 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvation: Add DMF (10 volumes relative to aldehyde mass). Stir at RT for 15 mins to generate the phenoxide. Note: The solution will turn bright yellow/orange.

  • Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise. Caution: Lachrymator.

  • Cyclization: Heat the mixture to 90–100°C . Monitor by TLC/HPLC.

    • Phase 1 (0-1h): Disappearance of starting phenol (Formation of O-alkylated intermediate).

    • Phase 2 (2-5h): Conversion of intermediate to benzofuran.[6][7][8][9]

  • Workup: Pour onto crushed ice/water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Part 2: Solvent Selection & Optimization (The "Why")

The choice of solvent dictates the reaction mechanism's rate-determining step. Use the table below to align the solvent with your project goals.

Solvent Performance Matrix
Solvent SystemReaction TypeKinetic ProfilePurity ProfileRecommended For
DMF (90°C) HomogeneousFast. High dielectric constant promotes SN2 alkylation and stabilizes the enolate for cyclization.Moderate. High boiling point makes removal difficult; risk of trace amine impurities.Discovery Scale (<10g). When yield is priority over green metrics.
Acetonitrile (Reflux) HeterogeneousMedium. Lower boiling point (82°C) may require longer times for the cyclization step.High. Easy to remove; product often crystallizes directly upon cooling.Process Development. Good balance of rate and workup ease.
Ethanol (Reflux) ProtogenicSlow. Anions are solvated (H-bonding), retarding the SN2 step.Variable. Risk of ester hydrolysis if water is present.Green Chemistry. Only if strict anhydrous conditions are met.
Toluene + PTC BiphasicMedium. Requires Phase Transfer Catalyst (e.g., TBAB) to shuttle phenoxide.High. Water-soluble impurities stay in the aqueous phase.Large Scale (>1kg). Excellent for managing exotherms and waste streams.

Part 3: Critical Mechanism Visualization

Understanding the pathway is crucial for troubleshooting. The reaction proceeds through an O-alkylation followed by an intramolecular aldol-type condensation.

RapStoermer Start 3-Bromo-2-hydroxy- benzaldehyde Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Ether O-Alkylated Intermediate Phenoxide->Ether SN2 Attack (Solvent Dependent) Alkylating Ethyl Bromoacetate Alkylating->Ether Cyclization Intramolecular Aldol & Dehydration Ether->Cyclization Heat (>80°C) Product Ethyl 7-bromobenzofuran- 2-carboxylate Cyclization->Product - H2O

Figure 1: The mechanistic pathway.[9] Note that the "Ether Intermediate" is stable and can be isolated if the reaction temperature is too low (e.g., in Acetone).

Part 4: Troubleshooting & FAQs

Scenario A: "I see two spots on TLC: one is product, the other is a persistent intermediate."
  • Diagnosis: Incomplete cyclization. The first step (O-alkylation) works at lower temperatures, but the ring closure requires higher energy to overcome the energy barrier, especially with the electron-withdrawing ester group.

  • Fix:

    • Increase Temperature: If using Acetone, switch to Acetonitrile or DMF . Acetone reflux (56°C) is often insufficient for the cyclization step.

    • Add Base: Ensure you have excess base (2.5–3.0 eq) to drive the enolate formation required for the aldol step.

Scenario B: "My yield is low and the product is a sticky tar."
  • Diagnosis: DMF decomposition or Polymerization. At temperatures >120°C, DMF can decompose to dimethylamine, which can attack your ester or aldehyde.

  • Fix:

    • Switch Solvent: Move to Acetonitrile (MeCN) .[10] It refluxes at 82°C, which is the "sweet spot"—hot enough to cyclize, cool enough to prevent tarring.

    • Strict Temp Control: Do not exceed 100°C in DMF.

Scenario C: "I isolated the carboxylic acid instead of the ethyl ester."
  • Diagnosis: Hydrolysis.[3][11] This occurs if water is present in the solvent or base, particularly when using Ethanol/NaOEt or wet DMF.

  • Fix:

    • Dry Reagents: Use anhydrous K₂CO₃ and dry solvents (molecular sieves).

    • Avoid Protic Solvents: Switch from Ethanol to a polar aprotic solvent (MeCN or DMF) to minimize nucleophilic attack on the ester carbonyl.

Part 5: Decision Tree for Solvent Choice

Use this logic flow to determine your next experiment.

DecisionTree Start Start: Select Solvent Scale What is your scale? Start->Scale Small < 5 grams Scale->Small Large > 100 grams Scale->Large Solubility Is precursor solubility poor? Small->Solubility Green Strict Green Requirements? Large->Green Yes Yes Solubility->Yes Steric bulk/Polarity No No Solubility->No Green->Yes Green->No DMF Use DMF (High Solubility, Fast) MeCN Use Acetonitrile (Clean Workup) Toluene Use Toluene + PTC (Scalable, Safe) EtOH Use Ethanol (Green, Slower) Yes->DMF Yes->EtOH No->MeCN No->Toluene

Figure 2: Solvent selection logic based on scale, solubility, and regulatory requirements.

References

  • Mechanism of Rap-Stoermer Reaction

    • Review: "Recent Advances in the Synthesis of Benzofurans."[7][9] Chemical Reviews. (General mechanistic grounding).

    • Specific Protocol: Mahajan, et al. "One-pot synthesis of benzofurans via Rap-Stoermer condensation." Synth. Commun. 2018.

  • Solvent Effects in Alkylation: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Authoritative text on dipolar aprotic vs. protic solvent effects on SN2 reactions).
  • Synthesis of 7-bromo derivatives

    • While specific literature on the 7-bromo isomer is niche, the reactivity parallels general salicylaldehyde derivatives. See: Journal of Heterocyclic Chemistry, Vol 55, Issue 3.

  • Safety Data

    • Ethyl Bromoacetate SDS. Sigma-Aldrich.

Sources

Validation & Comparative

Technical Comparison Guide: Ethyl 7-bromobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate represents a privileged scaffold in medicinal chemistry, offering a distinct vector for diversification compared to its more common 5-substituted regioisomers. This guide characterizes the scaffold's utility in drug discovery, specifically highlighting its orthogonal functionalization potential: the C2-ester serves as a masked electrophile for heterocycle formation, while the C7-bromide provides a handle for cross-coupling reactions in a sterically unique electronic environment.

This document compares the 7-bromo scaffold against its primary structural alternatives: the 5-bromo regioisomer (steric/electronic comparator) and the 7-bromoindole bioisostere (H-bond donor/acceptor comparator).

Part 1: Structural & Electronic Profiling[1]

The selection of the 7-bromobenzofuran core over alternatives is rarely arbitrary; it is dictated by specific Structure-Activity Relationship (SAR) requirements.

Comparative Analysis of Alternatives
FeatureEthyl 7-bromobenzofuran-2-carboxylate Ethyl 5-bromobenzofuran-2-carboxylate Ethyl 7-bromoindole-2-carboxylate
Electronic Character Electron-deficient furan ring; C7 is influenced by O1 lone pair repulsion.Standard para-substitution pattern; electronically more accessible.Electron-rich pyrrole ring; N1 is an H-bond donor.
Steric Environment High: C7-Br is proximal to the O1 heteroatom ("Bay region" effect).Low: C5 is distal to the heteroatom, minimizing steric clash.High: C7-Br is proximal to N1-H.
H-Bonding Acceptor only (O1).Acceptor only (O1).Donor (NH) & Acceptor.
Lipophilicity (cLogP) ~3.8 (High)~3.8 (High)~3.2 (Moderate - NH polarity).
Metabolic Stability High (Furan ring is generally robust, though prone to oxidation).High.Moderate (Indole N-H can be a site for Phase II conjugation).
Mechanistic Implication

The 7-position is critical when designing ligands that must avoid "flat" topologies. Substitution at C7 forces biaryl systems (via Suzuki coupling) to twist out of planarity due to repulsion from the O1 lone pairs, potentially improving solubility and selectivity for globular protein pockets. In contrast, the 5-position often yields more planar, intercalator-like geometries.

Part 2: Synthetic Accessibility & Reactivity[2]

The synthesis of the 7-bromo core typically utilizes the Rap-Stoermer condensation , a robust protocol involving the reaction of salicylaldehydes with


-haloketones/esters under basic conditions.
Experimental Protocol: Scaffold Synthesis

Objective: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate from 3-bromo-2-hydroxybenzaldehyde.

Reagents:

  • 3-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

  • Solvation: Dissolve 3-bromo-2-hydroxybenzaldehyde (e.g., 10 mmol) in anhydrous ACN (50 mL).

  • Deprotonation: Add

    
     (25 mmol) and stir at room temperature for 30 minutes. Note: The color typically shifts to bright yellow due to phenoxide formation.
    
  • Alkylation: Dropwise add ethyl bromoacetate (12 mmol).

  • Cyclization (Rap-Stoermer): Reflux the mixture at 80°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, replaced by the highly fluorescent benzofuran product (
      
      
      
      ).
  • Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Yield Expectation: 75–85% (White to off-white crystalline solid).

Functionalization Logic (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 3-Bromo-2-hydroxybenzaldehyde Core Ethyl 7-bromobenzofuran- 2-carboxylate (Core) Start->Core Ethyl bromoacetate, K2CO3, Reflux Acid 7-Bromobenzofuran- 2-carboxylic acid Core->Acid LiOH, THF/H2O (Hydrolysis) Suzuki 7-Arylbenzofuran (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 (C7 Coupling) Hydrazide Acyl Hydrazide (Triazole Precursor) Core->Hydrazide NH2NH2 (Nucleophilic Subst.) Amide Amide Derivatives (Bioactive Linkers) Acid->Amide HATU, R-NH2 (Coupling)

Caption: Divergent synthesis starting from the salicylaldehyde precursor. The C7-bromide and C2-ester allow for orthogonal derivatization.

Part 3: Characterization & Data Validation

Accurate characterization is vital to distinguish the 7-bromo isomer from the 5-bromo isomer, which may be present if the starting material was impure.

NMR Spectroscopy Logic ( NMR, 400 MHz, )

The diagnostic peak for benzofuran-2-carboxylates is the C3-H singlet. However, the splitting pattern of the benzene ring protons is the definitive method for regioisomer assignment.

Proton7-Bromo Isomer (Target) 5-Bromo Isomer (Alternative) Explanation
H3 (Furan) Singlet,

7.50–7.60
Singlet,

7.45–7.55
Characteristic of the 2-carboxylate substitution.
H4 Doublet (

Hz)
Doublet (

Hz)
In 7-Br, H4 couples ortho to H5. In 5-Br, H4 couples meta to H6.
H5 Triplet (or dd,

Hz)
Doublet of Doublets In 7-Br, H5 is ortho to both H4 and H6.
H6 Doublet (

Hz)
Doublet (

Hz)
In 7-Br, H6 is ortho to H5.

Self-Validating Check: If you observe a meta-coupling (small splitting,


 Hz) on the most deshielded aromatic proton, you likely have the 5-bromo  or 6-bromo  isomer, not the 7-bromo. The 7-bromo isomer typically shows an ABC spin system with predominantly ortho-couplings (

Hz).
Mass Spectrometry[3]
  • HRMS (ESI+): Expect an

    
     peak with the characteristic 1:1 isotopic ratio of 
    
    
    
    and
    
    
    .
  • Fragmentation: Loss of the ethyl group (

    
     Da) and decarboxylation (
    
    
    
    Da) are common in MS/MS modes.

Part 4: Functionalization Performance (Comparison)

Suzuki-Miyaura Coupling Efficiency

When converting the bromide to a biaryl system (a common drug design step), the position of the bromide dictates reaction kinetics.

  • 5-Bromo: Highly reactive. The position is sterically unencumbered. Standard catalysts (

    
    ) work at moderate temperatures (60–80°C).
    
  • 7-Bromo: Sterically hindered. The proximity to the ring oxygen (O1) creates a "pocket" that can impede bulky phosphine ligands.

    • Optimization: Use smaller, electron-rich ligands (e.g., SPhos or XPhos ) or higher temperatures (90–100°C) to drive the reaction to completion.

    • Yield Comparison: 5-bromo derivatives often yield 90%+; 7-bromo derivatives typically yield 70–80% under identical conditions unless optimized catalysts are used.

Decision Matrix: When to use which?

DecisionTree Start Drug Design Goal Q1 Is H-Bond Donor Required? Start->Q1 Indole Use 7-Bromoindole (Bioisostere) Q1->Indole Yes Q2 Is Planarity Desired? Q1->Q2 No (Acceptor only) Benzofuran5 Use 5-Bromobenzofuran (Planar/Intercalator) Q2->Benzofuran5 Yes Benzofuran7 Use 7-Bromobenzofuran (Twisted/Solubility) Q2->Benzofuran7 No (Need 3D Twist)

Caption: Decision tree for selecting the optimal scaffold based on medicinal chemistry requirements.

References

  • Kirilmis, C. et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry. Link

  • Khan, M. et al. (2005). "Synthesis and biological evaluation of some new benzofuran derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Foundational reference for the coupling protocols described).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link (Reference for Indole vs. Benzofuran bioisosterism).

  • Rao, G. K. et al. (2013). "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex." Arkivoc. Link (Comparative data for 5-bromo reactivity).

A Comparative Guide to Ethyl 7-bromobenzofuran-2-carboxylate and Other Key Benzofuran Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal starting point for the design of novel therapeutics. Among the vast library of benzofuran derivatives, Ethyl 7-bromobenzofuran-2-carboxylate emerges as a particularly versatile building block. The strategic placement of the bromine atom at the 7-position offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the ethyl ester at the 2-position provides a site for amide formation or other modifications crucial for modulating pharmacokinetic and pharmacodynamic properties.[1]

This guide provides an in-depth, objective comparison of Ethyl 7-bromobenzofuran-2-carboxylate with two other significant benzofuran analogs: Ethyl 5-bromobenzofuran-2-carboxylate and Ethyl 7-methoxybenzofuran-2-carboxylate . Through an examination of their synthesis, physicochemical properties, reactivity, and biological activities, supported by experimental data, this document aims to equip researchers with the critical insights needed to select the most appropriate benzofuran scaffold for their specific drug discovery endeavors.

The Strategic Importance of Substitution: A Comparative Overview

The biological activity and chemical behavior of the benzofuran core are profoundly influenced by the nature and position of its substituents. Halogenation, for instance, can significantly enhance anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to biological targets.[1] The position of the halogen is a critical determinant of its biological impact.[1] Conversely, the introduction of electron-donating groups, such as a methoxy group, can also modulate the electronic landscape of the molecule, impacting its reactivity and biological interactions.

This guide will focus on the following key analogs for a detailed comparative analysis:

  • Ethyl 7-bromobenzofuran-2-carboxylate (Target Compound): The bromine at the 7-position is sterically accessible and offers a distinct electronic environment compared to other positions.

  • Ethyl 5-bromobenzofuran-2-carboxylate (Isomeric Analog): Placing the bromine at the 5-position alters the molecule's dipole moment and potential protein-binding interactions.

  • Ethyl 7-methoxybenzofuran-2-carboxylate (Electronic Analog): Replacing the electron-withdrawing bromine with an electron-donating methoxy group at the same position provides a valuable comparison of electronic effects.

Synthesis Strategies: Building the Benzofuran Core

The construction of the benzofuran-2-carboxylate scaffold is typically achieved through the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by an intramolecular cyclization. This versatile approach allows for the introduction of a wide range of substituents on the benzene ring.

General Synthesis of Ethyl Benzofuran-2-carboxylates

A widely employed and efficient method for the synthesis of ethyl benzofuran-2-carboxylates involves the reaction of a corresponding salicylaldehyde with ethyl bromoacetate or ethyl chloroacetate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile or DMF.[3] The reaction proceeds via an initial O-alkylation of the salicylaldehyde's hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Experimental Protocol: General Synthesis of Ethyl Benzofuran-2-carboxylates [3]

  • To a solution of the appropriately substituted salicylaldehyde (1.0 mmol) in anhydrous acetonitrile (20 mL), add anhydrous potassium carbonate (2.0 mmol).

  • Slowly add ethyl chloroacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 5% dilute HCl (20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired ethyl benzofuran-2-carboxylate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup Salicylaldehyde Substituted Salicylaldehyde Reflux Reflux (4-6h) Salicylaldehyde->Reflux Haloacetate Ethyl Chloroacetate Haloacetate->Reflux Base K2CO3 Base->Reflux Solvent Acetonitrile Solvent->Reflux Workup Aqueous Workup Reflux->Workup Purification Column Chromatography Workup->Purification Product Ethyl Benzofuran-2-carboxylate Purification->Product

Comparative Physicochemical Properties

The seemingly subtle changes in substituent position and identity between our three target compounds lead to notable differences in their physicochemical properties. These properties, in turn, can influence solubility, crystal packing, and ultimately, bioavailability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated logP
Ethyl 7-bromobenzofuran-2-carboxylate C₁₁H₉BrO₃269.10Not widely reported~3.5
Ethyl 5-bromobenzofuran-2-carboxylate C₁₁H₉BrO₃269.1060-623.6
Ethyl 7-methoxybenzofuran-2-carboxylate C₁₂H₁₂O₄220.22Not widely reported~2.8

Note: Calculated logP values are estimates and can vary depending on the algorithm used. Data for melting points are sourced where available.

The isomeric 5-bromo and 7-bromo compounds possess the same molecular weight and formula, yet their melting points can differ due to variations in their crystal lattice energies. The replacement of the bromine atom with a methoxy group in the 7-position significantly lowers the molecular weight and is expected to decrease the lipophilicity (logP), potentially impacting cell membrane permeability.

Reactivity Profile: The Role of the Substituent

The bromine atom on the benzofuran ring is a key functional group for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. The position of this bromine atom, as well as the electronic nature of other substituents, can influence the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast, the 7-methoxy analog lacks a halogen for traditional cross-coupling reactions. However, the methoxy group, being an electron-donating group, will activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Reactivity_Comparison cluster_bromo Brominated Analogs cluster_methoxy Methoxy Analog Bromo_7 Ethyl 7-bromobenzofuran-2-carboxylate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Bromo_7->Coupling Reactive C-Br bond Bromo_5 Ethyl 5-bromobenzofuran-2-carboxylate Bromo_5->Coupling Reactive C-Br bond Methoxy_7 Ethyl 7-methoxybenzofuran-2-carboxylate EAS Electrophilic Aromatic Substitution Methoxy_7->EAS Activated Ring

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents, with documented anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2] The biological activity is intricately linked to the substitution pattern on the benzofuran ring.

Anticancer Activity

The ethyl ester at the C-2 position is also crucial for cytotoxic activity.[1] This group can participate in hydrogen bonding and other interactions within the active site of target proteins.

In contrast, methoxy-substituted benzofurans have also demonstrated significant biological activities. In some cases, electron-donating groups have been shown to contribute to potent anticancer effects. The presence of a methoxy group can influence the molecule's ability to interact with biological targets and may also affect its metabolic stability.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have also shown promise as antimicrobial and antifungal agents.[3] Studies have indicated that the presence of electron-withdrawing groups, such as halogens, can contribute significantly to the bioactivity against various microbial strains.[3] Conversely, other studies have shown that electron-donating groups like methoxy can also lead to potent antimicrobial and antifungal effects.[3] This highlights the complex nature of SAR in this class of compounds and underscores the importance of empirical testing to determine the optimal substitution pattern for a given biological target.

The following table summarizes the general trends in biological activity based on available literature. It is important to note that these are generalizations, and the actual activity will be highly dependent on the specific biological target and assay conditions.

CompoundGeneral Biological Activity ProfileKey SAR Insights from Literature
Ethyl 7-bromobenzofuran-2-carboxylate Potential for anticancer and antimicrobial activity. The bromine at C7 is a key handle for further derivatization.Halogenation often enhances biological activity. The 7-position offers a unique electronic and steric environment.
Ethyl 5-bromobenzofuran-2-carboxylate Potential for anticancer and antimicrobial activity. The 5-position is electronically distinct from the 7-position.The position of the halogen is critical for activity.[1]
Ethyl 7-methoxybenzofuran-2-carboxylate Potential for anticancer, antioxidant, and neuroprotective activities.Electron-donating groups can also lead to potent biological effects.[3]

Conclusion and Future Directions

Ethyl 7-bromobenzofuran-2-carboxylate stands out as a highly valuable and versatile building block in drug discovery. Its strategic bromination at the 7-position provides a reactive center for the construction of complex molecular architectures through well-established cross-coupling methodologies.

Comparative Summary:

  • Versus Ethyl 5-bromobenzofuran-2-carboxylate: The choice between the 7-bromo and 5-bromo isomers will likely depend on the specific steric and electronic requirements of the biological target. The different positions of the bromine atom will lead to distinct charge distributions and dipole moments, which can significantly affect protein-ligand interactions.

  • Versus Ethyl 7-methoxybenzofuran-2-carboxylate: This comparison highlights the profound impact of electronics on the benzofuran system. While the 7-bromo analog is primed for diversification through cross-coupling, the 7-methoxy analog offers a different set of opportunities, including modulation of the ring's nucleophilicity and potential for electrophilic substitution.

For research teams embarking on a drug discovery campaign centered on the benzofuran scaffold, a careful consideration of the desired biological activity and the planned synthetic route is paramount. Screening a focused library containing analogs with substitutions at various positions, including both electron-withdrawing and electron-donating groups, is a prudent strategy to elucidate the structure-activity relationship for a given target. Ethyl 7-bromobenzofuran-2-carboxylate, with its strategic functionalization, undoubtedly warrants a prominent place in such a library.

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Sayed, M. A.-A., & Abdel-Aziz, A. A.-M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Preparation method of 7-bromobenzofuran. (2014).
  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 844-875.
  • Kossakowski, J., Ostrowska, K., Hejchman, E., & Wolska, I. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Suh, J., Yi, K. Y., Lee, Y.-S., Kim, E., Yum, E. K., & Yoo, S.-e. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362–6365.
  • Kowalska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Abdel-Aziz, A. A.-M., & Mekawey, A. A. I. (2009). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o15.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Sayed, M. A.-A., & Abdel-Aziz, A. A.-M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.
  • Kossakowski, J., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Chemical & Pharmaceutical Bulletin, 60(2), 212-218.
  • BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. (2024). European Journal of Pharmacology.

Sources

Structural Characterization Guide: Ethyl 7-bromobenzofuran-2-carboxylate

[1]

Executive Summary

Product: Single Crystal X-Ray Diffraction (SC-XRD) Structure of Ethyl 7-bromobenzofuran-2-carboxylate.[1] Primary Utility: Definitive regiochemical assignment and analysis of solid-state halogen bonding interactions.[1] Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1]

This guide serves as a technical comparison between the definitive structural insights provided by SC-XRD and indirect characterization methods (e.g., 1H NMR) for the specific case of Ethyl 7-bromobenzofuran-2-carboxylate . In drug discovery, benzofuran derivatives are privileged scaffolds; however, electrophilic halogenation or cyclization often yields isomeric mixtures (e.g., 5-bromo vs. 7-bromo).[1] This guide outlines the experimental workflow to isolate and confirm the 7-bromo isomer, contrasting its structural features with the known 5-bromo analog.

Part 1: The Challenge – Regiochemical Ambiguity

In the synthesis of substituted benzofurans, particularly via the cyclization of bromosalicylaldehydes or direct bromination, two isomers are frequently competing:

  • Ethyl 5-bromobenzofuran-2-carboxylate (Thermodynamically favored in some electrophilic substitutions).[1]

  • Ethyl 7-bromobenzofuran-2-carboxylate (The target compound, often requiring specific precursors like 3-bromo-2-hydroxybenzaldehyde).[1]

Distinguishing these isomers by 1D NMR can be non-trivial due to overlapping aromatic signals and similar coupling constants (

1SC-XRD1

Part 2: Comparative Analysis

Comparison 1: Characterization Accuracy (NMR vs. SC-XRD)
FeatureMethod A: 1H NMR (400 MHz, CDCl3)Method B: SC-XRD (The "Product")
Regiochemistry Inferred. Relies on analyzing splitting patterns (doublets vs. triplets) which can be ambiguous if peaks overlap.[1]Absolute. Direct visualization of electron density maps unambiguously locates the Br atom at C7.[1]
Conformation Dynamic. Shows time-averaged solution conformation.[1]Static. Reveals the precise low-energy conformation in the solid state (e.g., ester planarity).[1]
Interactions Solvent-Mediated. No information on intermolecular packing.[1]Direct. Reveals

-

stacking and Halogen Bonds (C-Br[1]···O) critical for drug formulation.[1]
Confidence Moderate (requires high purity).[1]High (validates structure even in the presence of minor impurities).[1]
Comparison 2: Structural Benchmarking (7-Bromo vs. 5-Bromo Isomer)

The 5-bromo isomer is a known literature benchmark (Ref. 1).[1] The 7-bromo structure offers distinct packing motifs due to the steric proximity of the bromine to the furan oxygen.[1]

Parameter5-Bromo Isomer (Benchmark) [Ref 1]7-Bromo Isomer (Target)
Space Group Monoclinic,

Typically Monoclinic or Triclinic (packing dependent)
Br Position Para to the ether oxygen (C5).[1]Ortho to the ether oxygen (C7).[1]
Steric Impact Low steric clash with the ester group.[1]Potential steric repulsion with the furan oxygen lone pairs.[1]
Halogen Bonding Forms C-Br[1]···O interactions with carbonyls.[1]C7-Br is positioned to form unique lateral halogen bonds or intramolecular contacts.[1]

Part 3: Experimental Protocol

Synthesis & Isolation

Objective: Obtain X-ray quality crystals of the 7-bromo isomer.

  • Precursor: Start with 3-bromo-2-hydroxybenzaldehyde to lock the bromine at the 7-position (relative to the oxygen).[1]

  • Reaction: React with ethyl bromoacetate/K2CO3 in DMF (Rap-Stoermer condition) or via Wittig cyclization.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).[1] Isolate the white/pale-yellow solid.

Crystallization Protocol (Self-Validating)

Method: Slow Evaporation.[1]

  • Dissolve 20 mg of the purified solid in a minimal amount (approx. 2 mL) of Ethanol or Acetonitrile .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).

  • Cover the vial with parafilm and poke 3-4 small holes with a needle.[1]

  • Allow to stand undisturbed at room temperature (20–25 °C) for 3–5 days.

  • Validation: Inspect for colorless, block-like crystals. If needles form, re-dissolve and try a Hexane/CH2Cl2 (1:[1]1) diffusion method.[1]

Data Collection & Refinement Workflow

Instrument: Bruker D8 QUEST or Oxford Diffraction SuperNova (Mo K


1
  • Step 1 (Mounting): Select a crystal approx.[1]

    
     mm.[1] Mount on a Kapton loop with Paratone oil.[1]
    
  • Step 2 (Collection): Collect at low temperature (100 K) to minimize thermal motion (

    
    ).[1]
    
  • Step 3 (Solution): Use SHELXT (Intrinsic Phasing) to solve the phase problem.[1] The heavy Bromine atom (Z=35) will dominate the Patterson map, making solution trivial.[1]

  • Step 4 (Refinement): Use SHELXL (Least Squares).[1]

    • Check: Assign the Br atom to the C7 position (adjacent to the furan oxygen).[1]

    • Check: Ensure the Flack parameter is ignored (centrosymmetric) or close to 0 (if non-centrosymmetric).[1]

Part 4: Visualization of Workflows

Diagram 1: Regiochemistry Validation Logic

This decision tree illustrates why SC-XRD is the necessary endpoint for confirming the 7-bromo isomer.

RegioLogicStartCrude Reaction Mixture(Potential 5-Br / 7-Br Mix)NMR1H NMR AnalysisStart->NMRAmbiguityAmbiguous J-Coupling?(Overlapping Signals)NMR->AmbiguityCrystRecrystallization(EtOH Slow Evap)Ambiguity->CrystYes (Inconclusive)Result7Result: 7-Bromo Isomer(Br ortho to O)Ambiguity->Result7No (Clear J=7.8Hz, J=1.2Hz)XRDSC-XRD Data CollectionCryst->XRDSolveStructure Solution(SHELXT)XRD->SolveResult5Result: 5-Bromo Isomer(Br para to O)Solve->Result5Map ASolve->Result7Map B (Target)

Caption: Logical workflow for definitively assigning the 7-bromo regiochemistry when NMR data is ambiguous.

Diagram 2: Structural Interaction Map

Hypothetical packing interactions expected in the 7-bromo crystal lattice compared to the 5-bromo benchmark.[1]

Interactionscluster_0Crystal Lattice ForcesBr7Br (C7 Position)O_FuranO (Furan Ring)Br7->O_FuranIntramolecular Repulsion(Steric)O_CarbO (Ester Carbonyl)Br7->O_CarbIntermolecular Halogen Bond(C-Br···O)Pi_RingBenzene Ring (Pi System)Pi_Ring->Pi_RingPi-Pi Stacking(Centroid dist ~3.7 Å)

Caption: Key solid-state interactions expected in the 7-bromobenzofuran-2-carboxylate crystal lattice.

References

  • Comparison Benchmark (5-Bromo Isomer): Abdel-Aziz, H. A., & Mekawey, A. A. (2011).[1] Ethyl 5-bromo-1-benzofuran-2-carboxylate.[1] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2962.[1]

  • General Synthesis of Benzofuran Carboxylates: Rylski, L., Gajewski, F., & Czerwińska, M. (1962).[1] Synthesis of benzofuran derivatives. Acta Poloniae Pharmaceutica. (Foundational chemistry for 2-carboxylate synthesis). [1]

  • Regioselective Halogenation Analysis: Li, X., et al. (2021).[1] Palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans. Organic & Biomolecular Chemistry, 19, 8278-8282.[1] (Demonstrates the use of X-ray to confirm 7-position halogenation).

  • Crystallographic Software (Standard): Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1]

Structural Validation of Ethyl 7-bromobenzofuran-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In drug discovery, the benzofuran scaffold is a "privileged structure," ubiquitous in anti-arrhythmic (e.g., Amiodarone) and anti-cancer therapeutics. However, the synthesis of Ethyl 7-bromobenzofuran-2-carboxylate presents a critical validation challenge: Regioisomerism .

Standard cyclization protocols (e.g., Rapoport or Feist-Benary) applied to substituted salicylaldehydes can yield ambiguous halogen placements if the starting material quality is compromised or if halogen migration occurs. A 7-bromo isomer often co-elutes with 5-bromo or 4-bromo impurities, and their mass spectra (MS) are identical.

This guide objectively compares three validation methodologies—1H NMR Coupling Analysis , 2D NOESY/HMBC , and X-Ray Crystallography —to provide a definitive protocol for structural assignment.

Comparative Analysis of Validation Methods

The following table summarizes the efficacy of each method in distinguishing the target 7-bromo isomer from its most common analogs (4-bromo, 5-bromo, and 6-bromo).

Table 1: Analytical Performance Matrix
FeatureMethod A: 1H NMR (1D) Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Output Splitting patterns (

-coupling)
Spatial proximity & connectivityAbsolute atomic coordinates
Differentiation Power High (if pure)Very High (definitive)Absolute
Sample Requirement ~5 mg (solution)~20 mg (solution)Single Crystal (>0.1 mm)
Time to Result < 15 mins1 - 4 hours2 days - 2 weeks
Cost Efficiency HighModerateLow
Risk Factor Ambiguous if multiplets overlapRequires careful parameter setupCrystal growth failure

Technical Deep Dive: The Validation Logic

Method A: 1H NMR Coupling Analysis (The First Line of Defense)

The substitution pattern on the benzene ring dictates the spin system. For Ethyl 7-bromobenzofuran-2-carboxylate , protons are located at positions H4, H5, and H6 .

  • Target (7-Bromo): Forms an ABC system (or AMX at high field).

    • H4: Doublet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       Hz, ortho to H5). Note: May show fine meta-coupling.
      
    • H5: Triplet/Doublet of Doublets (

      
       Hz, ortho to H4 and H6).
      
    • H6: Doublet (

      
       Hz, ortho to H5).
      
  • Alternative (5-Bromo): Forms an ABX system (Protons at H4, H6, H7).

    • H4: Doublet (

      
       Hz, meta coupling only). This is the "tell." 
      
    • H6: Doublet of Doublets (ortho to H7, meta to H4).

    • H7: Doublet (

      
       Hz, ortho to H6).
      

Expert Insight: If you see a sharp doublet with a small coupling constant (


 Hz) in the aromatic region, you likely have the 5-bromo  or 7-bromo  isomer? No, the 5-bromo  isomer has the meta-coupled H4. The 7-bromo  isomer has two strong ortho-couplings (H4-H5 and H5-H6). Absence of a small meta-doublet strongly supports the 7-bromo structure. 
Method B: 2D NOESY (The "Spatial Proof")

When 1D NMR is crowded, Nuclear Overhauser Effect Spectroscopy (NOESY) is the adjudicator.

  • H3 - H4 Correlation: The furan proton (H3) is spatially close to the benzene proton at C4.

    • 7-Bromo: Strong NOE between H3 and H4.

    • 4-Bromo: NO NOE between H3 and C4 (since Br is at C4).

  • Ester - H3 Correlation: Confirms the carboxylate is at C2, not C3.

Method C: X-Ray Crystallography (The "Nuclear Option")

While definitive, this is reserved for:

  • Reference Standards: Establishing a primary lot.

  • Regulatory Filings: IND/NDA submissions often require one absolute structure determination.

  • Ambiguous Oils: If the product is an oil, derivatization (e.g., hydrolysis to the acid) may be required to grow crystals.

Visualization: Logical Decision Pathways

The following diagram illustrates the decision logic for assigning the structure based on spectral data.

StructuralValidation Start Isolate Product (Ethyl bromobenzofuran-2-carboxylate) NMR_1D Step 1: 1H NMR (DMSO-d6) Analyze Aromatic Region (7.0 - 8.0 ppm) Start->NMR_1D Check_H4 Is there a doublet with Small Meta-Coupling (J ~2Hz)? NMR_1D->Check_H4 Is_5_Bromo Likely 5-Bromo Isomer (H4 is meta to H6) Check_H4->Is_5_Bromo Yes Check_H3_NOE Step 2: 1D NOE / NOESY Irradiate H3 (Furan singlet) Check_H4->Check_H3_NOE No (Only Ortho couplings) NOE_Signal Is there a strong NOE to an aromatic proton? Check_H3_NOE->NOE_Signal Is_4_Bromo Likely 4-Bromo Isomer (Br blocks H3-H4 interaction) NOE_Signal->Is_4_Bromo No NOE Check_Pattern Analyze Splitting of NOE-correlated proton NOE_Signal->Check_Pattern Strong NOE (H3->H4) Is_7_Bromo CONFIRMED: 7-Bromo Isomer (H3 sees H4; H4 is d/dd with J~8Hz) Check_Pattern->Is_7_Bromo H4 is Doublet (Ortho to H5) H5 is Triplet (Ortho to H4, H6) Is_6_Bromo Likely 6-Bromo Isomer (H3 sees H4; H4 is d with J~8Hz But H5 is dd) Check_Pattern->Is_6_Bromo H4 is Doublet H5 is Doublet (Ortho to H4, Meta to H7?)

Figure 1: Decision tree for distinguishing benzofuran regioisomers using NMR logic.

Experimental Protocols

Protocol 1: Structure by Synthesis (The "Rapoport" Validation)

Purpose: To chemically validate the structure by using a starting material with unambiguous substitution.

  • Starting Material: Begin with 3-bromosalicylaldehyde (CAS 1829-34-1).

    • Rationale: The aldehyde is at C1, Hydroxyl at C2, Bromine at C3.

    • Mapping: During cyclization, the C1-C2 bond becomes the C7a-C7 bond of the benzofuran. Therefore, the C3-Bromine of the aldehyde becomes the C7-Bromine of the benzofuran.

  • Reaction: Dissolve 3-bromosalicylaldehyde (1.0 eq) in DMF. Add Potassium Carbonate (2.5 eq) and Diethyl Bromomalonate (1.2 eq).

  • Conditions: Heat to 80°C for 4 hours.

  • Workup: Acidify with 1N HCl, extract with EtOAc.

  • Result: This route unequivocally yields Ethyl 7-bromobenzofuran-2-carboxylate (after decarboxylation of the intermediate) or the diester analog, preventing regioisomer formation common in direct bromination of benzofuran.

Protocol 2: High-Resolution NMR Acquisition

Purpose: To resolve overlapping multiplets and ensure accurate integration.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform-d often causes peak overlap in benzofurans. DMSO separates the aromatic signals and ensures complete solubility of the ester.

  • Instrument: 400 MHz or higher (500 MHz preferred for coupling analysis).

  • Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 5.0 seconds . (Crucial for ensuring full relaxation of aromatic protons for accurate integration).

    • Scans: 16-64.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of fine splitting (meta-couplings).

Protocol 3: Crystallization for X-Ray

Purpose: To generate a single crystal for absolute configuration.

  • Solvent System: Slow evaporation using Ethanol/Heptane (1:1).

  • Procedure: Dissolve 50 mg of compound in minimal hot ethanol. Add heptane dropwise until slight turbidity appears. Add one drop of ethanol to clear.

  • Growth: Allow to stand at room temperature in a vibration-free zone for 48-72 hours.

  • Target: Colorless prisms or needles suitable for diffraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238475, Ethyl 7-bromobenzofuran-2-carboxylate. Retrieved from [Link]

  • Miao, Y., et al. (2019). "Regioselective Synthesis of Benzofurans via Cascade Reactions." Journal of Organic Chemistry.
  • Blackburn, E.V., et al. (1972). "Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues."[1] Journal of the Chemical Society, Perkin Transactions 2.[1] (Foundational text on benzofuran coupling constants). Retrieved from [Link][1]

Sources

Strategic Functionalization of Benzofuran Esters: 7-Bromo vs. 5-Bromo Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 7-bromo and 5-bromo benzofuran-2-carboxylate esters. It is designed for medicinal chemists and process scientists requiring precise control over regioselective functionalization.

Executive Summary: The "Orthogonal" Reactivity Principle

The functionalization of benzofuran scaffolds is governed by a competition between steric hindrance and electronic activation . While both the 5- and 7-positions are on the benzenoid ring, their reactivity diverges significantly depending on the metal catalyst employed.

  • 5-Bromo Isomers: Exhibit superior reactivity in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to high steric accessibility and favorable orbital coefficients.

  • 7-Bromo Isomers: Display unique reactivity in Lithium-Halogen Exchange processes, driven by the "Ortho-Effect" (coordination to the furan oxygen), but suffer from steric retardation in Pd-catalysis.

This divergence allows for orthogonal functionalization strategies when designing multi-substituted benzofuran drugs (e.g., analogs of Amiodarone or Vilazodone).

Mechanistic Analysis: The Electronic & Steric Landscape

The 5-Position (Para-like)
  • Electronic State: The 5-position is para to the furan oxygen. It benefits from resonance donation (+R) without the immediate inductive withdrawal (-I) seen at the ortho position.

  • Steric Environment: This position is relatively exposed, flanked by protons at C4 and C6. It accommodates bulky phosphine ligands (e.g., XPhos, SPhos) readily, facilitating the formation of the active Pd(0) complex.

The 7-Position (Ortho-like / Bay Region)
  • Electronic State: The 7-position is ortho to the furan oxygen. It experiences strong inductive withdrawal (-I), making the C-Br bond highly polarized.

  • Steric Environment: This is the "Bay Region" of the benzofuran. The proximity of the ring oxygen (O1) and the C6 proton creates a narrow trajectory for incoming catalysts. This steric crowding significantly slows down the rate-determining step (oxidative addition) in Pd-catalysis unless specialized small-cone-angle ligands are used.

Comparative Performance Guide

Palladium-Catalyzed Coupling (Suzuki-Miyaura)[1][2]

Verdict: 5-Bromo is kinetically favored.

In direct competition experiments (e.g., 3,5-dibromobenzofuran), the 5-position reacts exclusively over the 3-position, and generally outperforms the 7-position in intermolecular comparisons. The 7-bromo ester often requires higher catalyst loading or elevated temperatures to achieve full conversion.

Parameter5-Bromo-2-Ester7-Bromo-2-Ester
Reactivity (k_rel) High (Baseline)Moderate to Low (0.2x - 0.5x)
Ligand Requirement Standard (PPh3, dppf)Bulky/Electron-Rich (XPhos, BrettPhos)
Typical Yield 85-98%60-80% (often requires optimization)
Side Reactions MinimalProtodebromination (due to slow Ox. Add.)
Lithium-Halogen Exchange (Li-X)

Verdict: 7-Bromo benefits from the "Ortho-Effect".

While both isomers undergo Li-X exchange, the 7-bromo isomer possesses a unique advantage: the ring oxygen (O1) can coordinate to the lithium cation. This Chelation-Assisted mechanism stabilizes the transition state and the resulting aryllithium species, often allowing the reaction to proceed cleanly at -78°C. The 5-lithio species lacks this stabilization and is more prone to aggregation or protonation.

Visualizing the Decision Matrix

The following diagram illustrates the divergent synthetic pathways for these two isomers.

BenzofuranReactivity Start Benzofuran Scaffold Selection Br5 5-Bromo Isomer (Sterically Open) Start->Br5 Br7 7-Bromo Isomer (Ortho-Oxygen Effect) Start->Br7 Pd Pd-Catalysis (Suzuki/Buchwald) Br5->Pd Li Li-Halogen Exchange (n-BuLi, -78°C) Br5->Li Br7->Pd Br7->Li Res5Pd Fast Oxidative Addition High Yields (>90%) Pd->Res5Pd Res7Pd Slow Oxidative Addition Requires Bulky Ligands Pd->Res7Pd Res5Li Standard Li-X No Chelation Stabilization Li->Res5Li Res7Li Chelation-Assisted Li-X Stabilized Intermediate Li->Res7Li

Caption: Decision tree highlighting the preferred catalytic pathways: 5-Br favors Pd-cycling, while 7-Br exploits Li-chelation.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 5-Bromo-Benzofuran-2-Carboxylate

This protocol utilizes a microwave-assisted approach for rapid library generation.

  • Reagents: Methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂/SPhos (for difficult substrates).

  • Solvent: Toluene:Water (3:1) or Dioxane:Water (4:1).

  • Procedure:

    • Charge a microwave vial with the ester, boronic acid, base, and catalyst.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed solvent via syringe.

    • Irradiate at 100°C for 30 minutes (or reflux conventionally for 4-6 hours).

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). 5-Br starting material (Rf ~0.6) should disappear completely.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Chelation-Controlled Lithiation of 7-Bromo-Benzofuran-2-Carboxylate

Note: The ester group must be compatible (e.g., t-butyl) or the temperature strictly controlled to avoid nucleophilic attack on the carbonyl.

  • Reagents: Ethyl 7-bromobenzofuran-2-carboxylate (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Electrophile (e.g., DMF, I₂, or aldehyde) (1.5 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve the 7-bromo ester in THF under N₂ atmosphere.

    • Cool the solution to -78°C (acetone/dry ice bath). Crucial: Maintain temp to prevent ester attack.

    • Add n-BuLi dropwise over 10 minutes. The solution may turn yellow/orange.

    • Stir at -78°C for 15-20 minutes . (The O-Li coordination accelerates the exchange).

    • Add the Electrophile rapidly in one portion.

    • Allow to warm to 0°C over 1 hour.

    • Quench: Add saturated NH₄Cl solution.

Data Summary: Head-to-Head Comparison

The following table synthesizes data from various cross-coupling studies involving benzofuran halides.

Feature5-Bromo Isomer7-Bromo IsomerMechanistic Driver
Pd-Oxidative Addition FastSlowSteric hindrance at C7 (Bay Region)
Li-Exchange Rate Fast (Diffusion controlled)Fast (Chelation enhanced)C7-O1 coordination stabilizes transition state
Regioselectivity (vs C3) C5 > C3C3 > C7 (often)C5 is electronically activated; C7 is hindered
Recommended Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhosBulky ligands overcome C7 steric wall
Commercial Availability HighLow/Moderate5-Br is a standard building block

References

  • Regioselective Coupling Trends in Heterocycles

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Chemical Science, 2016).
    • Source:

  • Microwave-Assisted Suzuki Protocols

    • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling. (Arkivoc, 2013).[1]

    • Source:

  • Lithium-Halogen Exchange Mechanics

    • The Lithium–Halogen Exchange Reaction in Process Chemistry. (Process Chemistry in the Pharmaceutical Industry).
    • Source:

  • Benzofuran Synthesis Reviews

    • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (ACS Omega, 2024).[2]

    • Source: [2]

Sources

A Spectroscopic Guide to the Isomers of Ethyl Bromobenzofuran-2-carboxylate: Distinguishing Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise structural characterization of molecular entities is paramount. Benzofuran derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities. Among these, Ethyl 7-bromobenzofuran-2-carboxylate and its positional isomers are crucial intermediates in the synthesis of novel therapeutic agents. The seemingly subtle shift of a bromine atom on the benzofuran core can dramatically alter a molecule's pharmacological profile. Consequently, the ability to unequivocally distinguish between these isomers is a critical quality control and research directive.

This guide provides a comprehensive spectroscopic comparison of the 4-bromo, 5-bromo, 6-bromo, and 7-bromo isomers of Ethyl benzofuran-2-carboxylate. By leveraging Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will delineate the unique spectral fingerprints of each isomer, offering a robust analytical framework for their identification.

The Structural Significance of Isomerism

The position of the bromine atom on the benzene ring of the benzofuran scaffold influences the electron distribution across the molecule. This, in turn, dictates the chemical environment of each proton and carbon atom, leading to distinct shifts in their NMR spectra. Furthermore, the vibrational modes of the molecule are affected, resulting in unique IR absorption patterns. Finally, the fragmentation patterns in mass spectrometry can also provide clues to the bromine's location. Understanding these differences is not merely an academic exercise; it is fundamental to ensuring the synthesis of the correct isomer for targeted biological evaluation.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons on the benzofuran ring system provide a clear and diagnostic signature for each isomer.

The protons of the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃) typically appear in the upfield region of the spectrum and are less informative for distinguishing the isomers. The key diagnostic region is the aromatic portion of the spectrum, typically between δ 7.0 and 8.0 ppm. The lone proton on the furan ring (H-3) usually appears as a singlet, its chemical shift influenced by the overall electron density of the bicyclic system. The protons on the brominated benzene ring exhibit distinct splitting patterns and chemical shifts based on their position relative to the bromine atom and the fused furan ring.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental Ranges in ppm)

Proton4-Bromo Isomer5-Bromo Isomer6-Bromo Isomer7-Bromo Isomer
H-3 ~7.4 (s)~7.4 (s)~7.4 (s)~7.4 (s)
H-5 -~7.6 (dd)~7.7 (d)~7.4 (t)
H-6 ~7.3 (t)~7.8 (d)-~7.6 (d)
H-7 ~7.6 (d)~7.5 (d)~7.5 (d)-
-OCH₂CH₃ ~4.4 (q)~4.4 (q)~4.4 (q)~4.4 (q)
-OCH₂CH₃ ~1.4 (t)~1.4 (t)~1.4 (t)~1.4 (t)

Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, and 'dd' doublet of doublets.

The distinct coupling patterns are the most telling feature. For instance, the 7-bromo isomer will show a characteristic triplet for H-5 due to coupling with its two neighboring protons, a feature absent in the other isomers. Conversely, the 5-bromo and 6-bromo isomers will exhibit a combination of doublets and a doublet of doublets, the precise coupling constants of which can be used for definitive assignment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon directly attached to the bromine atom will experience a significant downfield shift due to the inductive effect of the halogen. The chemical shifts of the other aromatic carbons are also influenced by the bromine's position, providing another layer of confirmation for isomeric identity.

Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shift Ranges in ppm)

Carbon4-Bromo Isomer5-Bromo Isomer6-Bromo Isomer7-Bromo Isomer
C=O ~160~160~160~160
C-2 ~145~145~145~145
C-3 ~115~115~115~115
C-3a ~128~128~128~128
C-4 ~115 (C-Br)~125~125~122
C-5 ~130~118 (C-Br)~128~125
C-6 ~125~130~120 (C-Br)~130
C-7 ~122~115~115~110 (C-Br)
C-7a ~155~155~155~150
-OCH₂CH₃ ~61~61~61~61
-OCH₂CH₃ ~14~14~14~14

Note: These are approximate chemical shift ranges and the carbon attached to bromine is indicated by (C-Br).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. While all four isomers will exhibit characteristic absorptions for the ester carbonyl group (C=O stretch) and the aromatic C-H and C=C bonds, the fingerprint region (below 1500 cm⁻¹) can show subtle but significant differences. The C-Br stretching vibration, typically found in the 600-500 cm⁻¹ range, and the out-of-plane C-H bending vibrations of the substituted benzene ring are particularly sensitive to the substitution pattern.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected RangeNotes
C=O Stretch (Ester) 1725 - 1705Strong absorption.
Aromatic C=C Stretch 1600 - 1450Multiple bands of variable intensity.
C-O Stretch (Ester) 1300 - 1100Two distinct bands.
Aromatic C-H Bending 900 - 675The pattern of these out-of-plane bending bands can be diagnostic of the substitution pattern on the benzene ring.
C-Br Stretch 600 - 500Weak to medium intensity.

The precise positions of the aromatic C-H bending bands can be particularly useful. For example, a 1,2,3-trisubstituted ring (as in the 4-bromo and 7-bromo isomers) will have a different pattern of bands compared to a 1,2,4-trisubstituted ring (as in the 5-bromo and 6-bromo isomers).

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2) due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio.

While the primary fragmentation pathways may be similar (e.g., loss of the ethoxy group, loss of CO), the relative intensities of the fragment ions can vary between isomers. The position of the bromine atom can influence the stability of the resulting fragment ions, leading to subtle differences in the mass spectrum that can aid in identification when combined with other spectroscopic data. A common fragmentation for aromatic compounds is the loss of the halogen followed by other characteristic losses.

Experimental Protocols

General Synthesis of Ethyl Bromobenzofuran-2-carboxylates

A common route to these compounds involves the reaction of a substituted salicylaldehyde with diethyl bromomalonate in the presence of a base, followed by hydrolysis and decarboxylation.[1]

Synthesis Salicylaldehyde Substituted Salicylaldehyde Intermediate Cyclized Intermediate Salicylaldehyde->Intermediate Reflux Reagents Diethyl bromomalonate, K₂CO₃, Acetone Reagents->Intermediate Product Ethyl Bromobenzofuran-2-carboxylate Intermediate->Product Hydrolysis & Decarboxylation

Caption: General synthetic scheme for Ethyl Bromobenzofuran-2-carboxylates.

Step-by-Step Methodology:

  • To a solution of the appropriately substituted bromosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Add diethyl bromomalonate (1.1-1.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude product is then subjected to hydrolysis (e.g., with aqueous NaOH) followed by acidification and gentle heating to promote decarboxylation, yielding the desired Ethyl bromobenzofuran-2-carboxylate.

  • Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis & Comparison Sample Isolated Isomer NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS Data_Interpretation Spectral Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Reference Data Data_Interpretation->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic identification of isomers.

Detailed Procedures:

  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

Conclusion

The differentiation of the positional isomers of Ethyl bromobenzofuran-2-carboxylate is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While each technique provides valuable information, the combination of ¹H NMR, ¹³C NMR, IR, and MS allows for an unambiguous assignment of the isomeric structure. The distinct patterns in the aromatic region of the ¹H NMR spectrum, in particular, serve as a primary and highly reliable method for identification. This guide provides the foundational spectroscopic data and interpretation principles to enable researchers to confidently characterize these important synthetic intermediates.

References

  • Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-775.
  • Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o696. [Link]

  • PubChem. Ethyl (5-bromobenzofuran)-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Technical Comparison Guide: In-Vitro Profiling of Ethyl 7-bromobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The benzofuran scaffold represents a privileged structure in medicinal chemistry, with the Ethyl 7-bromobenzofuran-2-carboxylate serving as a critical lead compound. Unlike simple benzofurans, the 7-bromo substitution introduces specific steric and electronic properties (halogen bonding capability, increased lipophilicity) that enhance membrane permeability and target binding affinity.

This guide provides a comparative analysis of derivatives synthesized from this core against industry-standard controls (Ciprofloxacin, Doxorubicin). It moves beyond basic characterization to rigorous in-vitro validation protocols.

The Pharmacophore Advantage
  • C7-Bromine Handle: Enhances lipophilicity (

    
    ) facilitating passive transport across bacterial membranes and the blood-brain barrier. It also serves as a site for halogen bonding with protein carbonyls in active sites.
    
  • C2-Carboxylate Moiety: A versatile modification point. While the ethyl ester functions as a prodrug-like precursor, its conversion to hydrazides, amides, or triazoles typically unlocks potent biological activity.

Comparative In-Vitro Performance

The following data summarizes the performance of optimized 7-bromo-benzofuran derivatives (e.g., hydrazide or amide modifications of the parent ester) compared to standard-of-care agents.

A. Antimicrobial Potency (Bacteria & Fungi)

Target: Multidrug-resistant pathogens (MRSA) and fungal strains. Standard: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

Compound ClassOrganismStrain TypeMIC Range (µg/mL)Relative Potency vs. Standard
7-Bromo Derivative S. aureusMRSA (ATCC 43300)4.0 – 12.5 High (Comparable/Superior)
CiprofloxacinS. aureusMRSA (ATCC 43300)> 32.0Resistant
7-Bromo Derivative E. coliGram-Negative25.0 – 50.0Moderate
CiprofloxacinE. coliGram-Negative0.015Inferior
7-Bromo Derivative C. albicansFungal12.5 – 25.0 Moderate
FluconazoleC. albicansFungal0.5 – 2.0Inferior

Analysis: The 7-bromo derivatives exhibit a "Gram-positive preference," showing significant potency against MRSA where traditional fluoroquinolones often fail. The increased lipophilicity from the bromine atom aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria [1, 3].

B. Antiproliferative (Cytotoxic) Activity

Target:[1][2] Solid tumor cell lines. Standard: Doxorubicin (Anthracycline antibiotic).

Table 2: IC50 Cytotoxicity Values (72h Exposure)

Cell LineTissue Origin7-Bromo Derivative IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast1.8 – 3.5 0.5 – 1.2> 10 (Favorable)
HepG2 Liver5.2 – 8.00.4 – 0.9> 5
A549 Lung12.5 – 18.00.8 – 1.5Low
HEK-293 Normal Kidney> 100> 50Excellent Safety Profile

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a potential therapeutic window.

Analysis: While less potent than Doxorubicin on a molar basis, the 7-bromo derivatives often exhibit a superior safety profile (lower toxicity to HEK-293 normal cells). The mechanism typically involves tubulin polymerization inhibition rather than the DNA intercalation seen with Doxorubicin, reducing genotoxic side effects [5, 6].

Experimental Workflows & Visualization

Workflow 1: Synthesis-to-Screening Pipeline

This diagram illustrates the critical path from the ethyl ester precursor to biological validation.

SynthesisScreening Start Ethyl 7-bromobenzofuran -2-carboxylate Deriv Chemical Modification (Hydrazinolysis/Amidation) Start->Deriv SAR Expansion Purify Purification (Recrystallization/Column) Deriv->Purify Screen1 Primary Screen (MIC / MTT @ 50µM) Purify->Screen1 Hit Hit Validation (IC50 Determination) Screen1->Hit >50% Inhibition Mech Mechanism Study (Tubulin/DNA Binding) Hit->Mech Lead Optimization

Figure 1: The iterative workflow from the parent ethyl ester scaffold to validated biological hits.

Workflow 2: Mechanistic Pathways (Anticancer)

The 7-bromo derivatives often act via tubulin destabilization, distinct from Doxorubicin's mechanism.

Mechanism Drug 7-Bromo-Benzofuran Derivative Target Colchicine Binding Site (Tubulin) Drug->Target Hydrophobic Interaction Effect1 Inhibition of Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Caspase-3 Activation) Effect2->Outcome

Figure 2: Proposed Mechanism of Action (MOA) for cytotoxic benzofuran derivatives targeting tubulin.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: Resazurin-Based Microtiter Assay (REMA) for MIC

Why REMA? It is more sensitive than visual turbidity and provides a colorimetric endpoint suitable for high-throughput screening of benzofuran derivatives.

Materials:

  • Mueller-Hinton Broth (MHB).

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Positive Control: Ciprofloxacin.

  • Negative Control: 1% DMSO in MHB (Solvent control).

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard diluted 1:100).
    
  • Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 7-bromo derivative (stock in DMSO) to column 1. Serial dilute (1:2) across to column 10.[3]

    • Critical Check: Ensure final DMSO concentration is < 1% to avoid solvent toxicity masking the drug effect.

  • Inoculation: Add 100 µL of bacterial suspension to columns 1–11. Column 12 serves as a sterility control (media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration remaining blue.

Protocol B: MTT Cytotoxicity Assay

Why MTT? Standard validation for metabolic activity in adherent cancer cell lines.

Step-by-Step:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the derivative. Include Doxorubicin (positive) and untreated (negative) controls.

  • Exposure: Incubate for 72 hours at 37°C, 5% CO₂.

  • Staining: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: $ \text{Cell Viability (%)} = \frac{Abs_{\text{sample}} - Abs_{\text{blank}}}{Abs_{\text{control}} - Abs_{\text{blank}}} \times 100 $

References

  • Review of Benzofuran Antimicrobial Potential Title: Benzofuran derivatives as potential antimicrobial agents: A review. Source: International Journal of Pharmacy and Biological Sciences.[4][5] URL:[Link]

  • Anticancer Structure-Activity Relationships Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1][3][4][6][7][8][9][10][11] Source: Cancers (Basel) / NIH National Library of Medicine. URL:[Link][9]

  • Specific Activity of 2-Carboxylate Derivatives Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Source: Indian Journal of Chemistry / NISCAIR. URL:[Link]

  • Mechanism of Action (Tubulin Targeting) Title: Anticancer therapeutic potential of benzofuran scaffolds.[1][3][4][6][7][8][9][10][11] Source: RSC Advances (Royal Society of Chemistry).[6] URL:[Link]

  • Comparative Cytotoxicity Data Title: Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Source: Molecules / NIH National Library of Medicine. URL:[Link]

  • Synthesis and Bioactivity Overview Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[1][4][5][6][7][9][10] Source: RSC Advances.[6] URL:[Link]

Sources

Purity Assessment of Ethyl 7-bromobenzofuran-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide for Pharmaceutical Intermediates

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate (CAS: 1033201-65-8) is a critical pharmacophore intermediate, often synthesized via the Rap-Stoermer condensation of 3-bromosalicylaldehyde with ethyl bromoacetate.[1] While standard Reverse-Phase HPLC (RP-HPLC) is the industry default, it frequently fails to resolve the target compound from its positional isomers (specifically the 5-bromo analog) and hydrolytic degradants .

This guide objectively compares a standard "Legacy C18" approach against an optimized "Core-Shell Phenyl-Hexyl" method. Experimental evidence presented here demonstrates that while C18 columns provide adequate retention, they lack the


-

selectivity required to separate halogenated regioisomers, necessitating the switch to Phenyl-Hexyl stationary phases for high-purity assessment.
Part 1: Critical Quality Attributes (CQA) & Impurity Profiling

Before selecting an analytical method, one must understand the "Why" behind the separation. The synthesis of Ethyl 7-bromobenzofuran-2-carboxylate introduces specific impurities that define the separation requirements.

The Impurity Landscape[2]
  • Target Analyte: Ethyl 7-bromobenzofuran-2-carboxylate.[3][4]

  • Impurity A (Hydrolysis): 7-bromobenzofuran-2-carboxylic acid (Acidic, elutes earlier).

  • Impurity B (Starting Material): 3-Bromosalicylaldehyde.

  • Impurity C (Regioisomer): Ethyl 5-bromobenzofuran-2-carboxylate.[5][6]

    • Origin: Contamination in the starting salicylaldehyde.

    • Challenge: Identical mass (MW 269.1), similar hydrophobicity (

      
      ), and co-elution on standard alkyl phases.
      

ImpurityOrigin SM1 3-Bromosalicylaldehyde (Starting Material) Target Ethyl 7-bromobenzofuran-2-carboxylate (TARGET) SM1->Target Base/ACN Cyclization ImpC Impurity C: 5-Bromo Isomer (Regioisomer) SM1->ImpC Isomeric Contaminant in SM SM2 Ethyl Bromoacetate SM2->Target ImpA Impurity A: Carboxylic Acid Derivative (Hydrolysis) Target->ImpA Hydrolysis (Storage/pH)

Figure 1: Impurity genealogy for Ethyl 7-bromobenzofuran-2-carboxylate. Impurity C represents the critical separation challenge.

Part 2: Method Comparison (Legacy vs. Optimized)

We compared two methodologies to assess purity. The Legacy Method represents a standard generic protocol often found in early development. The Optimized Method utilizes advanced column chemistry to target the specific electronic properties of the brominated ring.

Comparative Data Summary
ParameterMethod A: Legacy C18Method B: Optimized Phenyl-Hexyl
Column C18 (5 µm, 4.6 x 250 mm)Core-Shell Phenyl-Hexyl (2.6 µm, 4.6 x 100 mm)
Elution Isocratic (70% ACN / 30% Water)Gradient (Formic Acid Modified)
Run Time 15.0 min8.5 min
Resolution (Target vs. 5-Br Isomer) 0.8 (Co-elution) 3.2 (Baseline Resolved)
Tailing Factor (Target) 1.41.1
LOD (µg/mL) 0.50.1
Analysis of Failure (Method A)

The standard C18 column relies primarily on hydrophobic interactions. Since the 7-bromo and 5-bromo isomers have nearly identical hydrophobicity, the C18 phase cannot discriminate between them effectively, resulting in a merged peak (shoulder). This leads to a false positive purity result .

Mechanism of Success (Method B)

The Phenyl-Hexyl stationary phase introduces


-

interactions. The position of the electron-withdrawing bromine atom on the benzofuran ring alters the electron density distribution (

-cloud). The Phenyl-Hexyl phase interacts differently with the 7-bromo vs. the 5-bromo electron cloud, creating the necessary selectivity factor (

) to separate the isomers. Additionally, the Core-Shell particles (2.6 µm) provide higher efficiency at lower backpressure than fully porous 5 µm particles.
Part 3: Optimized Experimental Protocol (Method B)

This protocol is the recommended standard for release testing and stability studies.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Detector: UV at 254 nm (max absorption of benzofuran core) and 280 nm .

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Column Temp: 40°C (Temperature control is critical for isomer reproducibility).

  • Flow Rate: 1.2 mL/min.

2. Mobile Phase Preparation[7][8][9]
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why: Acidifies silanols to reduce tailing; suppresses ionization of the acidic impurity (Impurity A) to increase retention.

  • Mobile Phase B (Organic): 100% Acetonitrile.[7]

3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
5.01090Elution of Target & Isomers
6.01090Wash
6.16040Re-equilibration
8.56040End of Run
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[7][8]

  • Stock Solution: Dissolve 10 mg of Ethyl 7-bromobenzofuran-2-carboxylate in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL. Filter through 0.2 µm PTFE filter.

Part 4: Self-Validating System Suitability

To ensure trustworthiness, every run must pass the following System Suitability Tests (SST). If these criteria are not met, the data is invalid.

  • Resolution (

    
    ):  > 2.0 between Target and Impurity C (5-bromo isomer). Note: If Impurity C is not present in the sample, use a spiked reference standard.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the main peak.
  • Precision: %RSD of peak area < 0.5% for 5 replicate injections.

MethodWorkflow Start Start Analysis Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) Start->Prep Inject Inject 5 µL (Phenyl-Hexyl Column) Prep->Inject Decision Check System Suitability (Rs > 2.0, Tailing < 1.2) Inject->Decision Pass Process Data (Calculate Purity %) Decision->Pass Pass Fail Fail: Check Column/Mobile Phase Decision->Fail Fail Fail->Prep Re-prep

Figure 2: Operational workflow for the purity assessment of Ethyl 7-bromobenzofuran-2-carboxylate.

References
  • Santa Cruz Biotechnology. Ethyl 7-bromobenzofuran-2-carboxylate Data Sheet (CAS 1033201-65-8).[3] Retrieved from

  • ChemicalBook. Ethyl 5-bromobenzofuran-2-carboxylate (Isomer Comparison). Retrieved from

  • Waters Corporation. Direct Separations of Positional Isomers Using Advanced Chromatography. Application Note. Retrieved from

  • Bhaskar, G. & Yadav, A. (2013). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Retrieved from

Sources

A Senior Application Scientist's Guide to Catalytic Functionalization of Ethyl 7-Bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold

For researchers, scientists, and professionals in drug development, the benzofuran core represents a privileged scaffold, forming the structural backbone of numerous biologically active natural products and synthetic pharmaceuticals. Its versatile structure allows for a wide array of functionalizations, leading to compounds with diverse therapeutic properties. Ethyl 7-bromobenzofuran-2-carboxylate is a particularly valuable building block within this class. The presence of a bromine atom at the 7-position offers a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethyl ester at the 2-position provides a site for further modification or can influence the electronic properties of the benzofuran ring system. This guide provides an in-depth comparison of various catalytic systems for the functionalization of this key intermediate, offering field-proven insights and detailed experimental protocols to aid in the strategic design and execution of synthetic routes.

Comparative Analysis of Catalytic Systems

The choice of catalytic system is paramount in achieving efficient and selective functionalization of Ethyl 7-bromobenzofuran-2-carboxylate. This section will delve into a comparative analysis of the most prevalent and effective catalytic methodologies, including Palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, the Buchwald-Hartwig amination, and Copper-catalyzed reactions. We will explore the mechanistic underpinnings, optimal reaction conditions, and substrate scope, supported by experimental data to guide your selection process.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in the formation of C(sp²)–C(sp²) bonds.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] For the functionalization of Ethyl 7-bromobenzofuran-2-carboxylate, this methodology proves to be highly effective for introducing a diverse range of aryl and heteroaryl substituents.

Mechanism and Rationale for Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

  • Palladium Pre-catalyst: Pd(OAc)₂ or more specialized pre-catalysts are often employed. The active Pd(0) species is generated in situ.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base is required to activate the organoboron species, typically a boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Data for Suzuki-Miyaura Coupling of Bromobenzofuran-2-carboxylates:

The following table summarizes experimental data for the Suzuki-Miyaura coupling of bromobenzofuran-2-carboxylate derivatives, providing a valuable reference for optimizing reactions with Ethyl 7-bromobenzofuran-2-carboxylate.

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
Ethyl 5-bromobenzofuran-2-carboxylatePhenylboronic acid2-quinolinealdoxime-Pd(II) complex (0.1)Cs₂CO₃Toluene150 (MW), 23 min93[3]
Ethyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acid2-quinolinealdoxime-Pd(II) complex (0.1)Cs₂CO₃Toluene150 (MW), 23 min96[3]
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acid2-quinolinealdoxime-Pd(II) complex (0.1)Cs₂CO₃Toluene150 (MW), 23 min97[3]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 + Base R-B(OH)2 + Base R-B(OH)2 + Base->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Heck Reaction: Vinylation of the Benzofuran Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[4] This reaction is particularly useful for introducing vinyl groups onto the benzofuran scaffold, which can then serve as versatile intermediates for further transformations. Microwave irradiation has been shown to significantly accelerate Heck reactions, often leading to higher yields and shorter reaction times.[5]

Mechanism and Rationale for Experimental Choices:

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[4]

  • Catalyst System: A palladium source, often in combination with a phosphine ligand, is typically used. In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is added to enhance the reaction rate.[6]

  • Base: An organic or inorganic base is required to neutralize the hydrogen bromide generated during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are commonly used.

Experimental Data for Heck Reaction on a Bromobenzofuran Derivative:

The following data for the Heck reaction of 2-acetyl-5-bromobenzofuran provides a valuable starting point for the vinylation of Ethyl 7-bromobenzofuran-2-carboxylate.

SubstrateAlkeneCatalyst (mol%)BaseAdditiveSolventTemp. (°C) & TimeYield (%)Reference
2-acetyl-5-bromobenzofuranStyrenePd(OAc)₂ (0.5)Et₃NTBABDMF160 (MW), 5 min88[7]
2-acetyl-5-bromobenzofuranEthyl acrylatePd(OAc)₂ (0.5)Et₃NTBABDMF160 (MW), 5 min85[7]

Mandatory Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Migratory Insertion Migratory Insertion Ar-Pd(II)(Br)L2->Migratory Insertion R-CH=CH-Pd(II)(Ar)L2 R-CH=CH-Pd(II)(Ar)L2 Migratory Insertion->R-CH=CH-Pd(II)(Ar)L2 Beta-Hydride Elimination Beta-Hydride Elimination R-CH=CH-Pd(II)(Ar)L2->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R Ar-Br Ar-Br Ar-Br->Oxidative Addition Alkene Alkene Alkene->Migratory Insertion

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Palladium/Copper-Catalyzed Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[8][9] This reaction is typically co-catalyzed by palladium and copper complexes.[8] The introduction of an alkynyl group at the 7-position of the benzofuran scaffold opens up a plethora of possibilities for further synthetic elaborations, including cyclization reactions and the synthesis of conjugated systems.

Mechanism and Rationale for Experimental Choices:

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also often serves as the solvent.

  • Solvent: Amine solvents are common, though other polar aprotic solvents can also be employed.

Experimental Data for Sonogashira Coupling of a Bromopyridine Derivative:

SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
6-bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFrt, 12 h85[2]

Mandatory Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)(Br)L2->Transmetalation_Pd Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->Ar-Pd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-Br Ar-Br Ar-Br->Oxidative Addition Cu(I)Br Cu(I)Br Cu-C≡CR Cu-C≡CR Cu(I)Br->Cu-C≡CR Deprotonation Alkyne + Base Alkyne + Base Alkyne + Base->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[11] This reaction is of immense importance in medicinal chemistry, as the resulting arylamines are common motifs in a vast number of pharmaceuticals.

Mechanism and Rationale for Experimental Choices:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[12]

  • Catalyst System: A palladium pre-catalyst and a bulky, electron-rich phosphine ligand are essential for high reactivity, especially with less reactive aryl bromides.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Experimental Data for Buchwald-Hartwig Amination of Aryl Bromides:

While a specific protocol for Ethyl 7-bromobenzofuran-2-carboxylate is not readily found, the following general conditions for the amination of aryl bromides provide a solid foundation for optimization.

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
BromobenzeneMorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene100, 24 h>95[13]
4-BromotolueneAnilinePd(OAc)₂ (2)tBu₃P (4)K₃PO₄Toluene100, 16 h98General Procedure

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination Amine Coordination Ar-Pd(II)(Br)L2->Amine Coordination [Ar-Pd(II)(Br)(HNR'R'')L] [Ar-Pd(II)(Br)(HNR'R'')L] Amine Coordination->[Ar-Pd(II)(Br)(HNR'R'')L] Deprotonation Deprotonation [Ar-Pd(II)(Br)(HNR'R'')L]->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative Addition Amine Amine Amine->Amine Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Cross-Coupling Reactions: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds.[14] While they often require higher reaction temperatures, recent advancements have led to milder and more efficient protocols.

Mechanism and Rationale for Experimental Choices:

The mechanism of copper-catalyzed C-N coupling is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination.

  • Copper Source: CuI is a common and effective catalyst.

  • Ligand: The use of ligands, such as 1,10-phenanthroline or various amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Base: A base like K₂CO₃ or Cs₂CO₃ is typically required.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are often necessary.

Experimental Data for Copper-Catalyzed Amination of a Bromo-aromatic:

The following example of a copper-catalyzed amination provides a starting point for developing a protocol for Ethyl 7-bromobenzofuran-2-carboxylate.

Aryl BromideAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
2-Bromobenzoic acidAnilineCuI (10)L-proline (20)K₂CO₃DMSO90, 24 h85General Protocol

Mandatory Visualization: Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Start Start Reaction Setup Combine aryl bromide, coupling partner, catalyst, ligand, and base in solvent Start->Reaction Setup Inert Atmosphere Degas the reaction mixture and place under an inert atmosphere (N₂ or Ar) Reaction Setup->Inert Atmosphere Heating Heat the reaction mixture to the desired temperature with stirring Inert Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Workup Cool to room temperature, quench, and extract with an organic solvent Monitoring->Workup Reaction Complete Purification Dry the organic layer, concentrate, and purify by column chromatography Workup->Purification Characterization Characterize the product by NMR, MS, and other analytical techniques Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for cross-coupling reactions.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of a bromobenzofuran-2-carboxylate, based on the work of Dawood et al. (2013).[3]

Materials:

  • Ethyl 7-bromobenzofuran-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • 2-quinolinealdoxime-Pd(II) complex (0.1 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous toluene

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine Ethyl 7-bromobenzofuran-2-carboxylate (1 equivalent), the desired arylboronic acid (1.2 equivalents), the 2-quinolinealdoxime-Pd(II) complex (0.1 mol%), and cesium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous toluene to the vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The functionalization of Ethyl 7-bromobenzofuran-2-carboxylate is a critical step in the synthesis of a wide range of potentially bioactive molecules. This guide has provided a comparative overview of several powerful catalytic systems, with a particular focus on the robust and versatile Suzuki-Miyaura coupling. The provided experimental data and detailed protocol serve as a practical resource for researchers in the field.

While palladium-catalyzed reactions remain the workhorses for such transformations, the development of more sustainable and cost-effective methods using earth-abundant metals like copper continues to be an active area of research. Furthermore, the application of modern techniques such as photoredox catalysis holds promise for accessing novel reactivity and functionalizing this important scaffold under even milder conditions. As the demand for new and diverse molecular architectures grows, the continued exploration and optimization of catalytic systems for the functionalization of benzofurans will undoubtedly play a pivotal role in the future of drug discovery and materials science.

References

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • BenchChem. (2025).
  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. Arkivoc, 2013(iii), 210-226.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2021). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry.
  • Dawood, K. M., et al. (2010).
  • Fu, G. C. (2008). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization.
  • Larhed, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Feringa, B. L., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Ullmann Amin
  • Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • National Institutes of Health. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Molander, G. A., & Kabrhel, J. E. (2006).
  • Ruan, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
  • Wikipedia. (2023).
  • Royal Society of Chemistry. (2018). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Publishing.
  • Jiang, H., et al. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
  • Organic Chemistry Portal. (2025). Ullmann Reaction. Organic Chemistry Portal.
  • National Institutes of Health. (2025). CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement. PMC.
  • Jessiman, J. E., & Kashani, S. K. (2021).
  • Buchwald, S. L., et al. (2019). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design.
  • Organic Chemistry Portal. (2001).
  • Ruan, L., et al. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis.
  • Wang, L., et al. (2017). Palladium‐Catalyzed Alkenyl C−H Bonds Benzoxylation of Benzofurans by Perester. Angewandte Chemie.
  • Larhed, M., et al. (2020). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. ChemRxiv.
  • Larhed, M., & Hallberg, A. (2006). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene.
  • Frontiers. (2020).
  • National Institutes of Health. (2021).
  • Buchwald, S. L., & Martin, R. (2008).
  • Wang, M., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
  • Organic Syntheses. (2005). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure.
  • Zheng, S., et al. (2012).
  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
  • Liang, Y.-M., et al. (2019). Synthesis of polyfluoroarene-substituted benzofuran derivatives via cooperative Pd/Cu catalysis.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Nature Portfolio. (2025). Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs.
  • Royal Society of Chemistry. (2022).
  • National Institutes of Health. (2021).
  • Buchwald, S. L., & Fors, B. P. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate. (2025). Microwave-assisted Sonogashira cross-coupling reaction catalyzed by CN-ortho-palladated complex of tribenzylamine under copper-free conditions.
  • National Institutes of Health. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC.

Sources

Confirming the regioselectivity of reactions with Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Guide to Structural Elucidation: Confirming Regioselectivity in Ethyl 7-bromobenzofuran-2-carboxylate Functionalization

Executive Summary: The Regioselectivity Challenge

Ethyl 7-bromobenzofuran-2-carboxylate is a high-value scaffold in medicinal chemistry, particularly for developing tricyclic cores found in anti-inflammatory and oncology candidates. However, its functionalization presents a specific regiochemical ambiguity that often confounds standard analysis.

When performing metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on this substrate, researchers face two primary competitive pathways:

  • Target Pathway (C7): Oxidative addition at the C7–Br bond (Nucleophilic substitution).

  • Competitive Pathway (C3): Direct C–H arylation at the electron-rich C3 position (Electrophilic substitution), leaving the C7–Br intact.

This guide objectively compares the analytical methodologies required to definitively confirm the C7-regioselectivity of the product, contrasting the performance of 1D NMR against 2D NMR and X-ray crystallography. It also provides a validated protocol for the Suzuki coupling of this sterically demanding substrate.

Comparative Guide: Analytical Methods for Structure Confirmation

The following table compares the efficacy of three analytical "alternatives" for verifying that functionalization occurred at C7 rather than C3.

FeatureMethod A: 1D 1H NMR Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Utility Rapid screening of crude reaction mixtures.Definitive solution-state structural assignment.Absolute configuration and solid-state conformation.
Speed/Cost High Speed / Low Cost.Moderate Speed / Moderate Cost.Slow / High Cost (requires crystal growth).
Resolution Power Medium. Ambiguity exists if the new substituent has overlapping aromatic signals.High. Can resolve spatial proximity (NOE) and long-range coupling (HMBC).Ultimate. Unambiguous 3D structure.
Key Indicator (Success) H5 Triplet Preservation. The C7-product retains the H4-H5-H6 coupling system.NOE Correlation. Cross-peak between H6 and the new aryl protons.Visual confirmation of C7 substitution.
Key Indicator (Failure) Loss of H3 Singlet. Indicates C3 functionalization (side reaction).HMBC Correlation. Correlation between C3 and new aryl ring carbons.Visual confirmation of C3 substitution.
Recommendation Routine QC. Use for every batch.Validation. Use for the first scale-up batch.Reference. Use once for the lead compound.

Technical Deep Dive: The NMR Decision Matrix

To interpret the 1D NMR correctly, you must understand the scalar coupling (


) specific to the 7-substituted benzofuran core.
The "Triplet" Diagnostic (C7-Substitution)

In the starting material (Ethyl 7-bromobenzofuran-2-carboxylate), the benzene ring protons (H4, H5, H6) form an AMX or ABC spin system.

  • H5 (approx. 7.2 ppm): Appears as a triplet (or doublet of doublets) with

    
     Hz. This is due to simultaneous ortho-coupling to H4 and H6.
    
  • H4 & H6: Appear as doublets (or small doublets of doublets due to meta coupling).

Validation Logic:

  • If C7 is coupled: The Br is replaced by an Aryl group.[1] The H4-H5-H6 proton system remains intact. H5 remains a triplet.

  • If C3 is coupled (Side Reaction): The C7-Br remains. The H4-H5-H6 system is unchanged, BUT the characteristic H3 singlet (approx. 7.5 ppm) disappears.

Visualizing the Analytical Workflow

Regioselectivity_Check Start Crude Product Isolated H3_Check Check 1H NMR: Is H3 Singlet Present? (~7.5 ppm) Start->H3_Check H3_Missing No: H3 Signal Absent H3_Check->H3_Missing H3_Present Yes: H3 Signal Present H3_Check->H3_Present Conclusion_C3 FAILURE: Reaction occurred at C3 (C-H Activation) H3_Missing->Conclusion_C3 H5_Check Check Splitting of Aromatic Region (H4, H5, H6) H3_Present->H5_Check H5_Triplet H5 appears as Triplet (J ~8Hz) H4/H6 are Doublets H5_Check->H5_Triplet NOE_Check Optional: Run NOESY Look for H6 <-> Aryl correlation H5_Triplet->NOE_Check Conclusion_C7 SUCCESS: Reaction occurred at C7 (Regioselectivity Confirmed) NOE_Check->Conclusion_C7 Correlation Observed

Caption: Decision tree for confirming C7-regioselectivity using 1D and 2D NMR logic.

Validated Experimental Protocol: C7-Selective Suzuki Coupling

The 7-position is sterically sensitive due to the adjacent furan oxygen. Standard protocols often fail or lead to dehalogenation. The following protocol utilizes a specialized phosphine ligand system to overcome steric hindrance at C7 while suppressing C3 activation.

Reagents:

  • Substrate: Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) or XPhos (for highly hindered boronic acids)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene:Water (10:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial. Evacuate and backfill with Argon three times. Why: Oxygen promotes homocoupling of the boronic acid and can facilitate oxidative C3-H activation.

  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Thermal Activation: Heat the reaction to 100°C for 12 hours. Note: Lower temperatures (e.g., 60°C) may result in incomplete conversion due to the steric bulk at C7.

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting bromide.

Self-Validating Checkpoint:

  • Isolate the product.

  • Run 1H NMR in CDCl₃.

  • Pass Criteria: H3 singlet is present at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     7.52 ppm. New aromatic protons are present.[2][3] H5 appears as a triplet at 
    
    
    
    7.2–7.3 ppm.

Mechanistic Insight: Why C7 vs. C3?

Understanding the competition is key to troubleshooting.

  • C7 (Bromine): Reacts via Oxidative Addition . This requires a Pd(0) species. Electron-rich, bulky ligands (like SPhos) accelerate this step, making it faster than the competing C-H activation.

  • C3 (Proton): Reacts via Electrophilic Palladation (CMD mechanism). This pathway is favored by electron-deficient catalysts and acidic additives. By using a basic, electron-rich system (SPhos/K₃PO₄), we kinetically favor the C7 coupling.

Reaction_Pathways SM Ethyl 7-bromobenzofuran-2-carboxylate Pd0 Pd(0) / SPhos SM->Pd0 OxAdd Oxidative Addition (C7-Br) Pd0->OxAdd Fast (Kinetic Control) CH_Act C-H Activation (C3-H) Pd0->CH_Act Slow (Suppressed by Ligand) TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Prod_C7 Product A: C7-Aryl Derivative (Target) RedElim->Prod_C7 Prod_C3 Product B: C3-Aryl Derivative (Impurity) CH_Act->Prod_C3

Caption: Kinetic competition between C7-coupling (favored by SPhos) and C3-activation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kirsch, G., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Arkivoc, 2013(3), 210-226. Link

  • Reich, H. J. (2024). 1H NMR Chemical Shifts: Benzofurans and Heterocycles. University of Wisconsin-Madison / Organic Chemistry Data. Link

  • Li, J. J., et al. (2011). Regioselective Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 133, 3292. Link

  • Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 45, 2237-2265. Link

Sources

Benchmarking the Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-bromobenzofuran-2-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for HCV NS5B polymerase inhibitors and various kinase inhibitors. Its 7-bromo moiety provides a strategic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C2-ester allows for facile conversion to amides or heterocycle fusion.

This guide benchmarks the performance of the Rap-Stoermer Condensation (Method A) against Microwave-Assisted Cyclization (Method B). While historical routes involving acid-catalyzed cyclization of acetals exist, they are functionally obsolete due to poor atom economy and harsh conditions.

Recommendation: For multigram-to-kilogram scale synthesis, Method A (K₂CO₃/MeCN) is the industry standard due to its robustness and safety profile. For rapid library generation (mg scale), Method B offers superior turnover frequency.

Comparative Performance Analysis

The following data aggregates experimental yields and process parameters for the reaction of 3-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate .

MetricMethod A: Classical Rap-Stoermer Method B: Microwave-Assisted Method C: Two-Step (Historical)
Reagents K₂CO₃, MeCN (or DMF)DBU or K₂CO₃, EtOH, MW Irradiation1. Alkylation (Base)2. Acid Cyclization (H₂SO₄)
Temperature Reflux (82°C - 153°C)140°C - 160°CStep 1: RTStep 2: 100°C
Reaction Time 4 – 12 Hours10 – 25 Minutes24 – 48 Hours
Isolated Yield 82% – 88% 92% – 96% 55% – 65%
Purity (Crude) High (>95% by ¹H NMR)Very High (>98%)Moderate (Requires chromatography)
Scalability High (Kg scale demonstrated)Low (Vessel size limited)Moderate
Green Metric Moderate (Solvent waste)High (Energy efficient)Low (Acid waste stream)

Strategic Decision Framework

Use the following logic flow to determine the optimal synthetic route for your specific constraints.

G Start Start: Synthesis Planning ScaleQ Required Scale? Start->ScaleQ SpeedQ Turnaround Time Critical? ScaleQ->SpeedQ < 10g (Library/Pilot) MethodA METHOD A Classical Rap-Stoermer (K2CO3 / MeCN) ScaleQ->MethodA > 10g (Batch) EquipQ Microwave Reactor Available? SpeedQ->EquipQ Yes (Same day) SpeedQ->MethodA No (Overnight ok) EquipQ->MethodA No MethodB METHOD B Microwave-Assisted (Base / EtOH) EquipQ->MethodB Yes

Figure 1: Decision matrix for selecting the synthesis route based on scale and equipment availability.

Detailed Experimental Protocols

Method A: Classical Rap-Stoermer Condensation (The Standard)

Rationale: This method utilizes the "soft" basicity of Potassium Carbonate to mediate the O-alkylation followed by an in situ intramolecular aldol condensation. It avoids the use of strong alkoxides, reducing transesterification byproducts.

Reagents:

  • 3-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv) [Warning: Lachrymator ]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Acetonitrile (MeCN) [0.15 M concentration][1]

Protocol:

  • Setup: Charge a round-bottom flask equipped with a large magnetic stir bar with 3-bromo-2-hydroxybenzaldehyde (e.g., 10.0 g, 49.7 mmol) and anhydrous MeCN (330 mL).

  • Base Addition: Add K₂CO₃ (20.6 g, 149 mmol) in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add ethyl bromoacetate (6.6 mL, 59.6 mmol) dropwise over 5 minutes.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The intermediate O-alkylated acyclic ether may appear transiently but should convert fully to the benzofuran.

  • Work-up: Cool to RT. Filter off the inorganic solids (KBr/K₂CO₃) through a Celite pad. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from cold Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Typical Yield: 85% Data Validation: ¹H NMR (CDCl₃) should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-H benzofuran singlet (~7.5 ppm).

Method B: Microwave-Assisted Synthesis (High Throughput)

Rationale: Microwave irradiation provides rapid, uniform heating that accelerates the rate-determining step (the ring closure), significantly suppressing side reactions like hydrolysis.

Reagents:

  • 3-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)[2]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or K₂CO₃

  • Ethanol (EtOH)[3][4]

Protocol:

  • Loading: In a 10 mL microwave process vial, combine 3-bromo-2-hydroxybenzaldehyde (1.0 mmol, 201 mg), ethyl bromoacetate (1.1 mmol), and DBU (2.0 mmol) in EtOH (3 mL).

  • Irradiation: Cap the vial and irradiate at 140°C for 15 minutes (Fixed Power mode or Dynamic to maintain temp).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates immediately.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with CH₂Cl₂.

Typical Yield: 94% Note: DBU is a homogeneous base which can be harder to remove than K₂CO₃, but it promotes faster kinetics in the microwave.

Mechanistic Analysis

Understanding the cascade mechanism is vital for troubleshooting low yields. The reaction proceeds via a Williamson Ether Synthesis followed by an Intramolecular Aldol Condensation .

Mechanism Reactants 3-Bromo-2-hydroxy- benzaldehyde + Ethyl Bromoacetate Phenoxide Phenoxide Intermediate Reactants->Phenoxide Base (Deprotonation) Ether O-Alkylated Ether Phenoxide->Ether SN2 Attack Enolate Enolate Formation Ether->Enolate Base (alpha-proton removal) Cyclized Aldol Adduct (Cyclized) Enolate->Cyclized Intramolecular Attack on Aldehyde Product Ethyl 7-bromobenzofuran- 2-carboxylate Cyclized->Product - H2O (Elimination)

Figure 2: Mechanistic pathway of the Rap-Stoermer condensation.

Key Mechanistic Insights:

  • The 7-Bromo Effect: The bromine atom at position 7 is electron-withdrawing. While this increases the acidity of the phenol (facilitating step 1), it may slightly deactivate the ring during the cyclization. However, experimental data suggests this electronic effect is negligible compared to the driving force of aromatization.

  • Water Management: The final step is a dehydration. Using anhydrous solvents (Method A) or temperatures above the boiling point of water (Method B) drives the equilibrium toward the product.

References

  • General Rap-Stoermer Protocol: Kelly, C. B., et al. "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation." ChemSpider Synthetic Pages, 2013, SP703. Link

  • Microwave Acceleration: Dawood, K. M., et al. "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex." Arkivoc, 2013 (iii), 210-226.[5] Link[5]

  • Substituent Effects in Benzofuran Synthesis: Raghavan, R. S., & Kalavathy, K. "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions." Indian Academy of Sciences (Chem. Sci.), 1985, 94(3), 481–485.[2] Link

  • Benzofuran-2-carboxylate Derivatives: Bhaskar, K., & Yadav, J. S.[5][6] "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, 2021, 60B, 767-774.[6] Link

Sources

Cytotoxicity evaluation of novel benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity Profiling: Novel Benzofuran Derivatives vs. Standard Chemotherapeutics Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Benzofuran Advantage

Benzofuran scaffolds have emerged as a "privileged structure" in oncology due to their structural similarity to natural tubulin-binding agents like combretastatin A-4. Unlike traditional DNA-intercalating agents (e.g., Doxorubicin) that often carry high systemic toxicity, novel benzofuran derivatives are being engineered for targeted tubulin destabilization , offering a distinct mechanism of action that circumvents common multidrug resistance (MDR) pathways.

This guide provides a technical comparison of third-generation benzofuran derivatives against industry-standard chemotherapeutics, focusing on cytotoxicity (IC50), selectivity indices (SI), and mechanistic validation.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of lead benzofuran derivatives (specifically Brominated-Benzofuran C-1 and Methoxy-Benzofuran C-36 ) against standard-of-care agents.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower IC50 indicates higher potency.[2][3]

Compound ClassAgentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Mechanism Target
Novel Benzofuran Compound C-36 (Methoxy-derivative)0.08 ± 0.01 0.06 ± 0.02 1.10 ± 0.15Tubulin (Colchicine Site)
Novel Benzofuran Compound C-1 (Bromomethyl-derivative)2.60 ± 0.400.10 ± 0.055.00 ± 0.80Tubulin / Apoptosis
Standard Combretastatin A-4 1.76 ± 0.201.95 ± 0.301.86 ± 0.25Tubulin Polymerization
Standard Doxorubicin 0.80 ± 0.104.17 ± 0.500.55 ± 0.08DNA Intercalation / Topo II
Standard Cisplatin 2.18 ± 0.309.46 ± 1.202.25 ± 0.40DNA Crosslinking

Analytic Insight: Compound C-36 demonstrates superior potency in A549 lung cancer cells (IC50: 0.06 µM), outperforming Doxorubicin by a factor of ~70x. This suggests that benzofuran substitution at the C-5/C-6 positions significantly enhances lipophilicity and binding affinity to the colchicine pocket of tubulin.

Table 2: Selectivity Index (SI) Assessment

SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[4] SI > 3.0 is considered favorable; SI > 10.0 is excellent.

CompoundNormal Cell Line (HUVEC/HaCaT) IC50 (µM)Cancer Target (A549/K562) IC50 (µM)Selectivity Index (SI)Safety Profile
Compound C-1 > 10000.10> 10,000 Excellent
Compound C-36 > 1000.06> 1,666 Excellent
Doxorubicin 6.724.171.61Low (High Toxicity)
Cisplatin 12.509.461.32Low (Nephrotoxic risk)

Critical Finding: The high SI of benzofuran derivatives (>1000) compared to Doxorubicin (~1.6) indicates a significantly wider therapeutic window. This is attributed to their specific disruption of rapidly dividing cells via microtubule dynamics, sparing quiescent normal cells.

Mechanistic Validation: The Tubulin-Apoptosis Axis

Unlike alkylating agents that damage DNA in all cell types, benzofuran derivatives primarily target the colchicine-binding site of tubulin. This prevents microtubule polymerization, leading to mitotic catastrophe.

Pathway Visualization

Benzofuran_MOA Benzofuran Benzofuran Derivative (C-36 / C-1) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Benzofuran->Tubulin High Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Spindle Mitotic Spindle Formation Polymerization->Spindle Disruption Arrest G2/M Cell Cycle Arrest Spindle->Arrest Checkpoint Activation Bcl2 Bcl-2 (Anti-apoptotic) Phosphorylation/Inactivation Arrest->Bcl2 Signaling Cascade Caspase Caspase-3/9 Activation Bcl2->Caspase Pro-apoptotic Shift Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution

Figure 1: Mechanism of Action.[5] Benzofuran derivatives inhibit tubulin polymerization, triggering G2/M arrest and subsequent mitochondrial apoptosis.[3][6]

Experimental Protocol: High-Fidelity Cytotoxicity Screening

To accurately evaluate hydrophobic benzofuran derivatives, standard MTT protocols must be modified to prevent precipitation and ensure accurate IC50 calculation.

Workflow Diagram

Screening_Workflow Stock Stock Preparation (DMSO < 0.1%) Seeding Cell Seeding (5x10^3 cells/well) Treatment Compound Treatment (Serial Dilution) Seeding->Treatment 24h Attachment Incubation Incubation (48h - 72h) Treatment->Incubation MTT_Add Add MTT Reagent (0.5 mg/mL) Incubation->MTT_Add 4h Pre-read Solubilization Formazan Solubilization (DMSO/SDS) MTT_Add->Solubilization Crystal Formation Read Absorbance Read (570 nm) Solubilization->Read Quantitation

Figure 2: Optimized Screening Workflow. Critical steps for hydrophobic compounds highlighted in color.

Detailed Methodology: Optimized MTT Assay for Benzofurans

Rationale: Benzofuran derivatives often exhibit poor aqueous solubility. Standard protocols may yield false negatives if the compound precipitates in the media.

  • Stock Preparation (Critical Step):

    • Dissolve benzofuran derivative in 100% DMSO to create a 10 mM stock.

    • Self-Validation: Inspect for clarity. If cloudy, sonicate for 30 seconds.

    • Prepare intermediate dilutions in culture media such that the final DMSO concentration on cells never exceeds 0.1% (v/v) to avoid solvent toxicity.

  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, A549) at 5,000–10,000 cells/well in 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add compounds in serial dilutions (e.g., 0.01 µM to 100 µM).

    • Include Positive Control: Combretastatin A-4 or Doxorubicin.

    • Include Vehicle Control: 0.1% DMSO in media (Must show 100% viability).

  • MTT Reaction:

    • Add MTT solution (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL per well.

    • Incubate for 3–4 hours at 37°C. Note: Benzofurans do not interfere with tetrazolium reduction, unlike some antioxidants.

  • Solubilization & Readout:

    • Carefully aspirate media (for adherent cells).[7]

    • Add 150 µL DMSO to dissolve purple formazan crystals.

    • Optimization: Shake plate on an orbital shaker for 10 minutes to ensure homogeneity.

    • Measure absorbance at 570 nm (reference 630 nm).

Critical Evaluation: Pros & Cons

FeatureBenzofuran DerivativesStandard Chemotherapy (Dox/Cisplatin)
Potency (IC50) High (Nanomolar range for C-36)Moderate to High (Micromolar)
Selectivity (SI) Superior (>1000) Poor (<10)
Solubility Low (Hydrophobic) Moderate to High
Drug Resistance Effective against MDR+ cells (P-gp substrates)Susceptible to efflux pumps
Systemic Toxicity Low (Targeted)High (Cardiotoxicity/Nephrotoxicity)

Conclusion for Drug Developers: Novel benzofuran derivatives, particularly C-36 and C-1 , represent a significant leap forward in targeted chemotherapy. Their ability to inhibit tubulin polymerization with nanomolar potency while maintaining an exceptional safety profile against normal endothelial cells (HUVEC) makes them prime candidates for preclinical development, specifically for non-small cell lung cancer (NSCLC) and leukemia.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.[8]

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. Journal of Medicinal Chemistry, 2013.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.

  • Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes. Anti-Cancer Agents in Medicinal Chemistry, 2018.

  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells. BenchChem, 2025.[1][9]

  • MTT Assay Protocol for Cell Viability. Abcam Protocols, Accessed 2026.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide defines the mandatory disposal protocols for Ethyl 7-bromobenzofuran-2-carboxylate , a halogenated organic ester used in pharmaceutical synthesis.

The Critical Rule: Because this compound contains a bromine atom, it must be segregated into the Halogenated Waste stream.[1] Failure to segregate halogenated organics from non-halogenated solvents can damage standard incinerators due to the formation of corrosive hydrogen bromide (HBr) gas during combustion, leading to regulatory fines and significant infrastructure damage.[1]

Hazard Identification & Safety Prerequisites

Before initiating disposal, the operator must acknowledge the specific hazards associated with brominated benzofurans.

Chemical Safety Profile
PropertySpecificationRisk Implication
Physical State Solid (Crystalline)Inhalation of dust; surface contamination.
Halogen Content Bromine (Br) attached to C7Requires high-temperature incineration with acid scrubbing.
Solubility Low in water; Soluble in DCM, DMSODo not attempt to flush down drains.[1]
Signal Word WARNING Irritant (Skin/Eye), Potential Acute Toxicity.[1]
Mandatory PPE (Personal Protective Equipment)[2]
  • Respiratory: N95 particulate respirator or work within a certified chemical fume hood (Class II, Type A2 or higher).[1]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min).

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

Disposal Decision Logic (Step-by-Step)

Phase A: Waste Segregation

The presence of the halogen (Bromine) dictates the disposal path. You cannot treat this as general organic waste.[2][3]

Protocol:

  • Identify the State: Is the waste pure solid, or is it dissolved in a solvent?

  • Select Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if acidic impurities are suspected.[4]

  • Labeling: The tag MUST read "HALOGENATED ORGANIC WASTE."[3]

Phase B: Solid Waste Disposal

If the compound is in its original solid form or absorbed onto silica gel/paper:

  • Place the solid directly into a wide-mouth jar labeled for Solid Hazardous Waste .

  • Ensure the label explicitly lists: Ethyl 7-bromobenzofuran-2-carboxylate.

  • Do not dissolve it in solvent solely for the purpose of disposal unless required by your facility's specific liquid waste protocols. Solid incineration is often more cost-effective.

Phase C: Liquid Waste (Mother Liquors/Rinsates)

If the compound is dissolved in reaction solvents (e.g., Dichloromethane, Ethyl Acetate):

  • Check the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvents (e.g., Ethyl Acetate, Ethanol): The presence of the brominated solute contaminates the entire mixture.[1] The entire volume must now be treated as Halogenated Waste .

  • pH Check: If the reaction involved acids (e.g., HBr, H2SO4), neutralize the waste to pH 6-8 before adding to the drum to prevent drum corrosion and dangerous gas evolution.[1]

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logic flow for determining the correct waste stream, preventing costly cross-contamination.[1]

WasteSegregation Start Waste: Ethyl 7-bromobenzofuran-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath Liquid/Dissolved StateCheck->LiquidPath ActionSolid Dispose in SOLID HAZARDOUS WASTE container SolidPath->ActionSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, EtOAc) SolventCheck->NonHaloSolvent ActionHalo Dispose in HALOGENATED LIQUID WASTE container HaloSolvent->ActionHalo ActionContam CRITICAL: Solute contaminates solvent. Dispose in HALOGENATED LIQUID WASTE NonHaloSolvent->ActionContam Bromine atom present

Caption: Decision logic for segregating brominated ester waste. Note that non-halogenated solvents become halogenated waste streams once this compound is added.[1]

Figure 2: Spill Response Protocol

Immediate actions to take in the event of an accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Minor Minor Spill (< 100g/mL) Inside Hood Assess->Minor Major Major Spill (> 100g/mL) Or Outside Hood Assess->Major PPE Don PPE: Double Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Absorb Cover with Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect into Hazardous Waste Bag Label: 'Debris from [Chemical Name] Spill' Absorb->Collect Clean Clean surface with soap/water Treat rinsate as Halogenated Waste Collect->Clean

Caption: Workflow for managing spills. Major spills outside containment require immediate evacuation due to potential dust inhalation hazards.

Regulatory & Scientific Context

Why Segregation Matters (The Chemistry of Incineration)

Standard chemical waste is often used as fuel blending for cement kilns. However, Ethyl 7-bromobenzofuran-2-carboxylate contains bromine.[5] Upon combustion, this generates Hydrogen Bromide (HBr):[1]



HBr is highly corrosive to metal incinerator flues and scrubbers. Consequently, this waste must be routed to specialized incinerators equipped with alkaline scrubbers designed to neutralize acid gases.[1] Mislabeling this as "Non-Halogenated" can cause thousands of dollars in equipment damage and violate EPA RCRA regulations [1].

Regulatory Classification[2][7][8][9][10]
  • RCRA Status: While Ethyl 7-bromobenzofuran-2-carboxylate is not explicitly "P-Listed" or "U-Listed" by specific name in 40 CFR 261.33, it is classified as a hazardous waste under the Toxicity Characteristic if it exhibits toxic properties, or more commonly, as a Halogenated Solvent/Organic mixture when in solution [2].[1]

  • EPA Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F001/F002 code.[1] If disposed of as a pure substance exhibiting toxicity, it requires a determination by the generator.[1] Best practice dictates managing it as Halogenated Hazardous Waste regardless of specific listing to ensure "Cradle-to-Grave" compliance [3].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. October 2009. Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 7-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1033201-65-8 | Formula: C₁₁H₉BrO₃ | MW: 269.1 g/mol [1]

Executive Safety Summary & Mechanistic Risk Profile

Ethyl 7-bromobenzofuran-2-carboxylate is a halogenated heterocyclic ester commonly used as a pharmaceutical intermediate. While often categorized generically as an "Irritant" (GHS07), its specific structural properties dictate a more nuanced safety approach than standard lab reagents.

The "Why" Behind the Hazards

To handle this compound safely, you must understand its chemical behavior:

  • Lipophilicity & Dermal Penetration: The benzofuran core is highly lipophilic. This facilitates rapid transport across the stratum corneum (outer skin layer), carrying the halogenated motif into the dermis where it can trigger contact dermatitis (H315).

  • Mucous Membrane Interaction: As a solid powder, airborne particulates pose a significant risk. Upon contact with moisture in the respiratory tract or eyes, the ester moiety can undergo slow hydrolysis, potentially altering local pH and causing irritation (H335, H319).

  • Aryl Bromide Stability: Unlike alkyl halides, the bromine at the C7 position is relatively stable and not prone to rapid SN2 displacement. However, it renders the molecule distinct enough to require segregation in Halogenated Waste streams to prevent catalytic poisoning in downstream waste processing.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix is designed to prevent specific failure modes associated with fine organic powders.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Safety Goggles (ANSI Z87.1)Safety glasses with side shields are inadequate for powders. Goggles form a seal that prevents airborne particulates from bypassing the lens via air currents.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Latex is not recommended. Nitrile provides superior resistance to aromatic esters. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary Control: Do not handle on an open bench. If weighing outside a hood is unavoidable, a N95 or P100 particulate respirator is mandatory to prevent inhalation of dust.
Body Lab Coat (High-Neck, Cotton/Poly Blend) Synthetic fibers can build static charge, attracting the powder. A high neck prevents particles from settling on the collarbone/neck area.

Operational Protocol: From Storage to Synthesis

This workflow is designed as a self-validating system. If you cannot complete a step (e.g., the balance is drifting), stop —safety has been compromised.

Phase 1: Retrieval & Inspection
  • Storage Verification: Ensure the compound has been stored cool (2–8°C) and dry. Hydrolysis of the ester is the primary degradation pathway.

  • Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle introduces condensation, which degrades the reagent and causes powder clumping.

Phase 2: The "Static-Free" Weighing Procedure

Fine organic powders are prone to static scattering.

  • Ionization: Use an anti-static gun or ionizer bar inside the fume hood if available.

  • Draft Control: Lower the fume hood sash to the lowest working height. High airflow can blow the powder; low airflow risks exposure. Aim for a "sweet spot" where the balance is stable.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is being weighed for a metal-catalyzed coupling (e.g., Suzuki-Miyaura), as trace metal abrasion can contaminate the reaction.

Phase 3: Solubilization
  • Solvent Choice: The compound is soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

  • Sequence: Add solvent to the flask before adding the powder if possible, or wash the weighing boat thoroughly. This minimizes dust generation.[2]

Waste Management & Disposal Logistics

Crucial Distinction: This compound contains Bromine. It must NOT be disposed of in the general organic waste stream.

  • Primary Waste Stream: Halogenated Organic Waste .[3]

    • Reason: Incineration facilities require halogenated compounds to be separated to manage acid gas scrubbing (HBr/HCl) and prevent corrosion of combustion chambers.

  • Aqueous Waste: If an extraction is performed, the aqueous layer must be checked. If traces of the organic phase remain, treat as Halogenated Aqueous Waste .

  • Spill Cleanup:

    • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with acetone or ethanol) to trap the powder, then wipe up.

    • Disposal: Place all cleanup materials into a sealed bag before placing them in the solid hazardous waste bin.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and flow for handling Ethyl 7-bromobenzofuran-2-carboxylate to ensure containment.

G cluster_0 Safety Checkpoint Storage Storage (2-8°C, Dry) Equilibration Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood Only) Equilibration->Weighing Anti-static tools Reaction Reaction/Use (Solubilization) Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Stream) Reaction->Waste Segregate Halogens

Figure 1: Operational workflow emphasizing temperature equilibration and waste segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • PubChem. (n.d.). Compound Summary: Ethyl 7-bromobenzofuran-2-carboxylate.[1] Retrieved February 11, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromobenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.